Product packaging for Antifungal agent 33(Cat. No.:)

Antifungal agent 33

Cat. No.: B12398084
M. Wt: 419.8 g/mol
InChI Key: KMSMQKLBYVCZSK-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antifungal agent 33, with the CAS number 1622299-33-5, is a chemical research compound offered for investigational use in laboratory settings. Its molecular formula is C11H14O3 and it has a molecular weight of 194.23 g/mol . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Research into novel antifungal agents like this compound is critical in the face of the growing global health threat posed by invasive fungal infections and the emergence of resistance to current antifungal drugs . The need for new compounds is driven by pathogens such as Candida auris and azole-resistant Aspergillus fumigatus, which show resistance to multiple drug classes including azoles, polyenes, and echinocandins . The specific research value of this compound lies in its potential as a candidate for developing new agrochemical antifungal compounds . It serves as a valuable tool for scientists studying structure-activity relationships, particularly those investigating the properties of 2,4-dihydroxy-5-methylacetophenone derivatives . Researchers can utilize this compound in in vitro assays to explore its mechanism of action and efficacy against various fungal pathogens.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14ClN5O3 B12398084 Antifungal agent 33

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H14ClN5O3

Molecular Weight

419.8 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-nitrophenyl)-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C21H14ClN5O3/c22-16-6-1-13(2-7-16)12-23-26-21(28)15-5-10-18-19(11-15)25-20(24-18)14-3-8-17(9-4-14)27(29)30/h1-12H,(H,24,25)(H,26,28)/b23-12+

InChI Key

KMSMQKLBYVCZSK-FSJBWODESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanisms of Action of Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

To the esteemed researchers, scientists, and drug development professionals,

This guide provides a comprehensive overview of the mechanisms of action of key antifungal agents. Initial searches for a specific "antifungal agent 33" did not yield a recognized scientific compound by that name. A commercial topical product named "Formula 3 Antifungal33" exists, but publicly available scientific literature detailing its mechanism of action, quantitative data, and experimental protocols is limited. Therefore, this guide will focus on the core mechanisms of major classes of antifungal drugs, providing the in-depth technical details relevant to your field.

Inhibition of Cell Membrane Integrity: The Polyenes

Polyene antifungals are a cornerstone of systemic antifungal therapy. Their primary mechanism involves direct interaction with ergosterol, a major sterol component of the fungal cell membrane. This interaction leads to the formation of pores and channels, disrupting the membrane's integrity and causing leakage of essential cellular contents, ultimately leading to fungal cell death.

Quantitative Data: In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of a key polyene, Amphotericin B, against various fungal pathogens.

Fungal SpeciesAmphotericin B MIC Range (µg/mL)
Candida albicans0.5 - 1
Aspergillus fumigatus0.5 - 2
Cryptococcus neoformans0.125 - 1
Histoplasma capsulatum0.06 - 0.5

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing

The broth microdilution method is a standardized protocol for determining the MIC of an antifungal agent.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • Standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Serial dilutions of the antifungal agent

Procedure:

  • Prepare serial twofold dilutions of the antifungal agent in the microtiter plate wells.

  • Add the standardized fungal inoculum to each well.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the drug at which there is a significant inhibition of growth compared to the growth control.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of polyene antifungals.

Polyene_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Induces Phospholipid Phospholipid Bilayer AmphotericinB Amphotericin B AmphotericinB->Ergosterol Binds to Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

Caption: Mechanism of action of polyene antifungals.

Inhibition of Ergosterol Biosynthesis: The Azoles and Allylamines

This class of antifungals targets the ergosterol biosynthetic pathway, a critical process for maintaining the fungal cell membrane's structure and function.

  • Azoles (e.g., fluconazole, itraconazole) inhibit the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This blockage leads to the depletion of ergosterol and the accumulation of toxic sterol precursors.

  • Allylamines (e.g., terbinafine) inhibit squalene epoxidase, an enzyme that acts earlier in the pathway.

Quantitative Data: In Vitro Susceptibility
Fungal SpeciesFluconazole MIC Range (µg/mL)Terbinafine MIC Range (µg/mL)
Candida albicans0.25 - 20.03 - 1
Aspergillus fumigatusResistant0.5 - 4
Trichophyton rubrum4 - 320.001 - 0.03
Experimental Protocol: Disk Diffusion Assay

The disk diffusion assay is a qualitative method to assess antifungal susceptibility.

Objective: To qualitatively determine the susceptibility of a fungus to an antifungal agent.

Materials:

  • Agar plates (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue)

  • Standardized fungal inoculum

  • Paper disks impregnated with a known concentration of the antifungal agent

Procedure:

  • Evenly spread the standardized fungal inoculum onto the surface of the agar plate.

  • Place the antifungal-impregnated disks on the agar surface.

  • Incubate the plates at 35°C for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each disk. The size of the zone correlates with the susceptibility of the fungus to the agent.

Signaling Pathway Visualization

The following diagram illustrates the ergosterol biosynthesis pathway and the points of inhibition by azoles and allylamines.

Ergosterol_Pathway Squalene Squalene SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase Lanosterol Lanosterol SqualeneEpoxidase->Lanosterol LanosterolDemethylase Lanosterol 14α-demethylase (ERG11) Lanosterol->LanosterolDemethylase Ergosterol Ergosterol LanosterolDemethylase->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Allylamines Allylamines (e.g., Terbinafine) Allylamines->SqualeneEpoxidase Inhibits Azoles Azoles (e.g., Fluconazole) Azoles->LanosterolDemethylase Inhibits

Caption: Ergosterol biosynthesis pathway and inhibition sites.

Inhibition of Cell Wall Synthesis: The Echinocandins

Echinocandins (e.g., caspofungin, micafungin) represent a newer class of antifungals that target the fungal cell wall, a structure absent in mammalian cells, offering a high degree of selective toxicity. They non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a key polysaccharide component of the fungal cell wall. This disruption leads to a weakened cell wall, osmotic instability, and cell lysis.

Quantitative Data: In Vitro Susceptibility
Fungal SpeciesCaspofungin MIC Range (µg/mL)
Candida albicans0.015 - 0.125
Candida glabrata0.03 - 0.25
Aspergillus fumigatus0.03 - 0.25 (MEC)*

*For Aspergillus species, the Minimum Effective Concentration (MEC) is often reported, which is the lowest concentration causing abnormal hyphal growth.

Experimental Protocol: Glucan Synthase Inhibition Assay

This biochemical assay directly measures the activity of the target enzyme.

Objective: To quantify the inhibitory effect of a compound on β-(1,3)-D-glucan synthase activity.

Materials:

  • Fungal cell lysates (source of glucan synthase)

  • UDP-[14C]glucose (radioactive substrate)

  • Buffer solution containing GTP and other cofactors

  • Serial dilutions of the echinocandin

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Pre-incubate the fungal lysate with serial dilutions of the echinocandin.

  • Initiate the enzymatic reaction by adding UDP-[14C]glucose.

  • Incubate for a defined period to allow for glucan synthesis.

  • Stop the reaction and precipitate the synthesized [14C]-glucan.

  • Collect the precipitate on glass fiber filters and wash to remove unincorporated substrate.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the percentage of inhibition of enzyme activity at each drug concentration.

Signaling Pathway Visualization

The following diagram depicts the mechanism of action of echinocandins.

Echinocandin_Mechanism cluster_cellwall Fungal Cell Wall Synthesis GlucanSynthase β-(1,3)-D-glucan synthase Glucan β-(1,3)-D-glucan GlucanSynthase->Glucan Synthesizes WeakWall Weakened Cell Wall GlucanSynthase->WeakWall Leads to Echinocandin Echinocandins (e.g., Caspofungin) Echinocandin->GlucanSynthase Inhibits Lysis Osmotic Lysis & Cell Death WeakWall->Lysis

Caption: Mechanism of action of echinocandin antifungals.

Novel and Emerging Antifungal Mechanisms

The rise of antifungal resistance necessitates the development of novel therapeutic strategies. Research is actively exploring new targets and mechanisms of action.

NP339: A Novel Polyarginine Peptide

One promising novel agent is NP339, a polyarginine peptide. Its mechanism of action is thought to involve the disruption of the fungal cell membrane, leading to rapid fungicidal activity. This mode of action is less likely to induce resistance compared to agents with specific intracellular targets.

Andrographolide and its Derivatives

Andrographolide, a bioactive compound from Andrographis paniculata, and its derivatives have demonstrated antifungal properties. While the exact mechanism is still under investigation, it is believed to involve the disruption of the fungal cell membrane and inhibition of spore germination.

This guide provides a foundational understanding of the core mechanisms of action of major antifungal agents. The continuous evolution of fungal pathogens underscores the critical importance of ongoing research and development in this field to ensure a robust arsenal against these challenging infections.

Section 1: Synthetic Cyclopentenedione Analog (Compound 33)

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of scientific literature reveals that "Antifungal Agent 33" does not refer to a single, universally recognized compound. Instead, this designation appears in various research contexts to denote different chemical entities with antifungal properties. This guide synthesizes the available information on two distinct molecules referred to as "compound 33" and a bacterial strain with antifungal activity designated "UTF-33".

A study focused on the synthesis and structure-activity relationships of analogs of coruscanone A, a natural product with antifungal properties, identified a chlorine-containing cyclopentenedione derivative as "compound 33".[1]

1.1. Discovery and Origin

Compound 33 is a synthetic analog of coruscanone A, a cyclopentenedione derived from a plant source.[1] It was synthesized as part of a broader effort to explore the antifungal potential of coruscanone A analogs by modifying the cyclopentenedione ring, the enolic methoxy functionality, and the side chain styryl moiety.[1]

1.2. Chemical Structure

While the exact chemical structure of compound 33 is detailed in the parent study, it is characterized as a synthetic cyclopentenedione with a free enolic hydroxy group and a chlorine substitution.[1]

1.3. Antifungal Activity

Compound 33 demonstrated moderate antifungal activity against Candida albicans, including strains resistant to fluconazole.[1] In a screening of various synthetic analogs, it was one of the few with a free enolic hydroxy group to exhibit activity.[1]

Table 1: Antifungal Activity of Compound 33 and Related Analogs

CompoundFungal StrainActivity Level
33 Candida albicansModerate
33 Fluconazole-resistant C. albicansModerate
30 (Coruscanone B)Not specifiedInactive
31, 32, 34-36Not specifiedInactive

1.4. Experimental Protocols

1.4.1. Synthesis of Coruscanone A Analogs

The synthesis of compound 33 and other analogs involved modifications of the core structure of coruscanone A.[1] A detailed protocol would typically involve a multi-step organic synthesis pathway, the specifics of which are outlined in the supplementary materials of the original research paper.

1.4.2. In Vitro Antifungal Activity Assay

The antifungal activity of the synthesized compounds was evaluated in vitro against several opportunistic fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[1]

  • Methodology: A broth microdilution method was likely used to determine the minimum inhibitory concentration (MIC) of the compounds.

  • Procedure:

    • Fungal strains were cultured in an appropriate broth medium.

    • Serial dilutions of the test compounds were prepared in microtiter plates.

    • A standardized inoculum of the fungal suspension was added to each well.

    • The plates were incubated under suitable conditions (e.g., 35°C for 24-48 hours).

    • The MIC was determined as the lowest concentration of the compound that visibly inhibited fungal growth.

  • Controls: Amphotericin B and fluconazole were used as positive control drugs for comparison.[1]

Section 2: Ibrexafungerp (Cited as[2])

In some literature, the citation number "[2]" is associated with ibrexafungerp, a novel triterpenoid antifungal agent.[3] This can lead to the misinterpretation of "this compound" as referring to this drug.

2.1. Discovery and Origin

Ibrexafungerp is a semi-synthetic derivative of a natural product.[3] Natural products have historically been a rich source for the discovery of new antimicrobial agents due to their favorable cell permeability and target specificity.[3]

2.2. Mechanism of Action

Ibrexafungerp inhibits the biosynthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall.[3] This mechanism is similar to that of echinocandins, another class of antifungal drugs. However, ibrexafungerp binds to a different site on the glucan synthase enzyme with only partial overlap with the echinocandin binding site.[3] This disruption of the cell wall leads to a loss of integrity and severe cell stress, ultimately resulting in fungal cell death.[3]

Diagram 1: Mechanism of Action of Glucan Synthesis Inhibitors

G cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane 1_3_beta_D_glucan 1,3-β-D-Glucan Glucan_Synthase β-(1,3)-D-glucan Synthase Glucan_Synthase->1_3_beta_D_glucan Synthesizes Ibrexafungerp Ibrexafungerp Ibrexafungerp->Glucan_Synthase Inhibits (different binding site) Echinocandins Echinocandins Echinocandins->Glucan_Synthase Inhibits

Caption: Inhibition of 1,3-β-D-glucan synthesis by antifungal agents.

Section 3: Bacillus mojavensis UTF-33

Research has also identified an endophytic bacterium, Bacillus mojavensis strain UTF-33, as a potential biological control agent due to its antifungal properties.

3.1. Discovery and Origin

Bacillus mojavensis UTF-33 was isolated from the leaves of the acid mold plant (Rumex acetosa L.). This strain was identified based on its 16S rDNA gene sequence and its biochemical and physiological characteristics.

3.2. Antifungal Activity

The cell-free filtrate of B. mojavensis UTF-33 demonstrated significant inhibitory effects on the mycelial growth of various plant pathogenic fungi.

Table 2: Antifungal Activity of B. mojavensis UTF-33 Fermentation Broth

PathogenInhibition Rate (%)
Magnaporthe oryzae85.19
Botrytis cinerea83.33
Fusarium oxysporum f. sp. cubense75.93
Colletotrichum gloeosporioides74.07

3.3. Mechanism of Action

The antifungal activity of B. mojavensis UTF-33 is attributed to the production of various lipopeptides. Functional gene amplification experiments confirmed the presence of genes required for the synthesis of substances such as bioA, bmyB, fenB, ituD, and srfAA. These lipopeptides are known to have direct antagonistic effects on plant pathogens.

Diagram 2: Experimental Workflow for Screening Antagonistic Bacteria

G A Isolation of Endophytic Bacteria from Plant Leaves B Culturing of Isolated Bacteria A->B C Preparation of Fermentation Broth B->C D Filtration of Broth (0.22 µm filter) C->D E Preparation of Drug-Containing PDA Plates D->E G Incubation (28°C, 7 days) E->G F Inoculation of Fungal Pathogen (e.g., Guy11) F->E H Measurement of Inhibition Rate G->H

Caption: Workflow for screening the antifungal activity of endophytic bacteria.

3.4. Experimental Protocols

3.4.1. Isolation of Endophytic Bacteria

  • Fresh, healthy plant leaves were surface-sterilized using anhydrous ethanol and 1% sodium hypochlorite solution.

  • The sterilized leaves were rinsed with sterile distilled water, dried, and homogenized.

  • The homogenate was serially diluted and plated on Potato Dextrose Agar (PDA).

  • Plates were incubated at 28°C for 24-36 hours to allow for bacterial colony growth.

3.4.2. Screening for Antifungal Activity

  • Isolated bacterial strains were cultured in a fermentation broth.

  • The fermentation broth was filter-sterilized using a 0.22 µm filter.

  • The sterile filtrate was mixed with molten PDA to create drug-containing plates.

  • A mycelial plug of the target fungal pathogen (e.g., Magnaporthe oryzae strain Guy11) was placed on the center of the plate.

  • Plates were incubated at 28°C for 7 days with alternating light and dark periods.

  • The inhibition rate was calculated by comparing the growth of the fungus on the drug-containing plates to its growth on control plates.

References

An In-depth Technical Guide to the Synthesis and Purification of Antifungal Agent 33

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and purification methodologies for two distinct classes of compounds referred to as "Antifungal Agent 33" in scientific literature. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide is divided into two main sections: the first details the synthesis of a synthetic chlorine-containing cyclopentenedione analog with antifungal properties, and the second describes the purification of antifungal lipopeptides from the bacterium Bacillus sp. IBA 33.

Section 1: Synthetic this compound - A Coruscanone A Analog

A synthetic derivative of cyclopentenedione, identified as compound 33 in structure-activity relationship studies of coruscanone A analogs, has demonstrated notable antifungal activity. This chlorine-containing compound is of interest for its potential as a lead structure in the development of new antifungal therapies.

Data Presentation: Antifungal Activity

The antifungal activity of the synthetic agent 33 was evaluated against various fungal strains. The following table summarizes the reported minimum inhibitory concentration (MIC) values.

Fungal StrainMIC (µg/mL)
Candida albicansModerately Active
Fluconazole-resistant C. albicansModerately Active

Note: Specific quantitative MIC values were not available in the provided abstracts. The activity was described as "moderate".

Experimental Protocols: Synthesis

The synthesis of this class of cyclopentenedione analogs generally involves a key base-catalyzed rearrangement of a 4-ylidenebutenolide intermediate. While the precise, step-by-step protocol for the chlorine-containing analog 33 is not fully detailed in the available literature, a representative procedure based on the general methodology for related compounds is provided below.

Representative Synthesis of a Cyclopentenedione Core:

  • Preparation of the Butenolide Intermediate:

    • A solution of an appropriate phosphorane (1 mmol) is condensed with a maleic anhydride derivative to form a 4-ylidenebutenolide. The specifics of the starting materials would be chosen to ultimately yield the desired substitution pattern on the cyclopentenedione ring.

  • Base-Catalyzed Rearrangement:

    • The synthesized butenolide (1 mmol) is dissolved in dry methanol (20 mL).

    • This solution is then added to a solution of sodium methoxide (10 mmol) in methanol (5 mL).

    • The resulting orange-colored solution is stirred at room temperature for a period of 3 to 6 hours.

    • Following the reaction, the mixture is poured into 100 mL of ice water.

    • The solution is then acidified to a pH of 1.0 using a 2 M solution of hydrochloric acid.

    • The methanol is removed from the mixture via evaporation.

    • The remaining aqueous suspension is extracted with diethyl ether.

    • The combined ether extracts are dried, and the solvent is evaporated to yield the crude cyclopentenedione product.

    • The crude product is then purified by crystallization, typically from methanol.

Note: The introduction of the chlorine atom to form compound 33 would likely involve the use of a chlorinated starting material or a subsequent chlorination step on the cyclopentenedione core. The specifics of this step are not available in the abstracts.

Visualization: Synthetic Workflow

G cluster_synthesis General Synthetic Pathway for Cyclopentenedione Analogs start Starting Materials (Phosphorane & Maleic Anhydride Derivative) butenolide 4-Ylidenebutenolide Intermediate start->butenolide Condensation rearrangement Base-Catalyzed Rearrangement (NaOMe in MeOH) butenolide->rearrangement acidification Acidification (HCl) rearrangement->acidification extraction Extraction (Diethyl Ether) acidification->extraction purification Purification (Crystallization) extraction->purification final_product Cyclopentenedione Analog (e.g., this compound) purification->final_product G cluster_purification Purification of Antifungal Proteins from Bacillus sp. IBA 33 start Bacillus sp. IBA 33 Culture centrifugation1 Centrifugation start->centrifugation1 supernatant Cell-Free Supernatant centrifugation1->supernatant precipitation Ammonium Sulfate Precipitation supernatant->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 pellet Crude Protein Pellet centrifugation2->pellet dialysis Dialysis / Desalting pellet->dialysis chromatography DEAE-Sephacel Ion-Exchange Chromatography dialysis->chromatography fractions Eluted Fractions chromatography->fractions assay Antifungal Activity Assay fractions->assay final_product Purified Antifungal Proteins assay->final_product Pool Active Fractions

In-Depth Technical Guide: Antifungal Agent 33 (Compound 4e)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrum of activity, mechanism of action, and experimental protocols related to Antifungal Agent 33, also identified as compound 4e. This agent has demonstrated notable efficacy against clinically relevant fungal pathogens.

Core Antifungal Activity

This compound (compound 4e) exhibits potent activity against key fungal species, primarily through the inhibition of ergosterol biosynthesis. The quantitative data summarizing its in vitro efficacy is presented below.

Table 1: In Vitro Antifungal Activity of Agent 33 (Compound 4e)
Fungal SpeciesStrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans-16[1][2][3]
Cryptococcus neoformans var. grubii-4 - 16[1]
Table 2: In Vitro Enzyme Inhibition Activity of Agent 33 (Compound 4e)
Target EnzymeOrganismIC₅₀ (µg/mL)
Lanosterol 14α-demethylase (CYP51)Candida albicans0.19[1][2][3]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound functions by targeting and inhibiting a critical enzyme in the fungal cell membrane biosynthesis pathway: Lanosterol 14α-demethylase (CYP51). This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that regulates fluidity and integrity. By inhibiting CYP51, Agent 33 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane's structure and function, which results in the cessation of fungal growth and cell death.

Ergosterol Biosynthesis Pathway and the Role of Agent 33

The following diagram illustrates the ergosterol biosynthesis pathway in fungi, highlighting the point of inhibition by this compound.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol_precursors Ergosterol Precursors cyp51->ergosterol_precursors ergosterol Ergosterol ergosterol_precursors->ergosterol agent_33 This compound agent_33->cyp51 Inhibits

Caption: Inhibition of Lanosterol 14α-demethylase (CYP51) by this compound in the fungal ergosterol biosynthesis pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to determine the minimum inhibitory concentration of this compound against fungal isolates.

MIC_Protocol_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation_reading Incubation & Reading start Prepare fungal inoculum in RPMI-1640 medium dispense_agent Dispense diluted agent into 96-well microtiter plate start->dispense_agent prepare_agent Prepare serial dilutions of this compound prepare_agent->dispense_agent add_inoculum Add fungal inoculum to each well dispense_agent->add_inoculum controls Include positive (no drug) and negative (no inoculum) controls add_inoculum->controls incubate Incubate plates at 35°C for 24-48 hours controls->incubate read_mic Determine MIC as the lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Methodology:

  • Fungal Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. Colonies are then suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution: this compound is dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in RPMI-1640 medium to achieve the desired concentration range.

  • Microplate Assay: The diluted antifungal agent is dispensed into the wells of a 96-well microtiter plate. The standardized fungal inoculum is then added to each well.

  • Controls: A positive control well (containing fungal inoculum without the drug) and a negative control well (containing medium without inoculum) are included on each plate.

  • Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible fungal growth.

Lanosterol 14α-demethylase (CYP51) Inhibition Assay

This protocol describes a spectrophotometric assay to quantify the inhibitory activity of this compound against CYP51.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant Candida albicans CYP51 is purified. The substrate, lanosterol, is prepared in a suitable buffer.

  • Assay Reaction: The reaction mixture contains the purified CYP51 enzyme, a cytochrome P450 reductase, NADPH, the substrate lanosterol, and varying concentrations of this compound.

  • Incubation: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature.

  • Measurement: The activity of CYP51 is determined by monitoring the oxidation of NADPH, which can be measured spectrophotometrically by the decrease in absorbance at 340 nm.

  • IC₅₀ Calculation: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This guide provides a foundational understanding of the antifungal properties of Agent 33 (compound 4e). Further research into its broader spectrum, in vivo efficacy, and toxicological profile is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to the In Vitro Antifungal Activity of Antifungal Agent 33

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro antifungal properties of Antifungal Agent 33 (also identified as compound 4e), focusing on its mechanism of action, quantitative activity, and the experimental protocols used for its evaluation.

Core Antifungal Activity Data

This compound has demonstrated potent activity against pathogenic fungi, primarily through the inhibition of a critical enzyme in the fungal cell membrane biosynthesis pathway. Its efficacy has been quantified against key fungal species and its specific molecular target.

Table 1: Quantitative In Vitro Activity of this compound

ParameterTarget/OrganismValueCitation
Minimum Inhibitory Concentration (MIC)Candida albicans16 µg/mL[1][2]
Half Maximal Inhibitory Concentration (IC₅₀)Lanosterol 14α-demethylase (CYP51)0.19 µg/mL[1][2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound functions as a potent inhibitor of Lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[3][4]

By inhibiting CYP51, this compound disrupts the conversion of lanosterol to ergosterol.[5] This disruption leads to the depletion of ergosterol and an accumulation of toxic sterol precursors within the fungal cell. The resulting defective cell membrane exhibits increased permeability and cannot function properly, ultimately leading to the cessation of fungal growth and cell death.[4][5] This mechanism is characteristic of the azole class of antifungal drugs.[5]

Visualized Signaling Pathway

The following diagram illustrates the targeted step in the ergosterol biosynthesis pathway disrupted by this compound.

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol Ergosterol Ergosterol Intermediate->Ergosterol ...multiple steps Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Agent33 This compound Agent33->CYP51 Inhibition (IC₅₀ = 0.19 µg/mL) CYP51->Intermediate 14α-demethylation

Caption: Inhibition of the Ergosterol Biosynthesis Pathway by this compound.

Experimental Protocols

The quantitative data presented in this guide are derived from standardized in vitro assays. The following sections detail the typical methodologies employed for these evaluations.

Minimum Inhibitory Concentration (MIC) Assay

The MIC value was likely determined using the broth microdilution method, following guidelines such as those established by the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS).[6]

Objective: To determine the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Fungal Inoculum: Candida albicans is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. A suspension is prepared in sterile saline and adjusted spectrophotometrically to a standardized concentration (e.g., 0.5 McFarland standard), which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted in culture medium (e.g., RPMI 1640) to the final inoculum size.[6]

  • Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (containing no drug) and a sterility control well (containing no inoculum) are included.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control.[6]

Enzyme Inhibition (IC₅₀) Assay

The IC₅₀ value against Lanosterol 14α-demethylase (CYP51) is determined through a cell-free enzymatic assay.

Objective: To measure the concentration of this compound required to inhibit 50% of the activity of the target enzyme, CYP51.

Methodology:

  • Enzyme Preparation: Recombinant fungal CYP51 is expressed and purified from a suitable system (e.g., E. coli or insect cells).

  • Assay Reaction: The assay is typically performed in a microplate format. The reaction mixture contains the purified CYP51 enzyme, its substrate (lanosterol), a reducing agent (NADPH-cytochrome P450 reductase), and a buffer system.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction wells. A control reaction without the inhibitor is run in parallel.

  • Incubation: The reaction is initiated and incubated for a specific period at an optimal temperature (e.g., 37°C).

  • Detection: The activity of the enzyme is measured by quantifying the depletion of the substrate or the formation of the product. This can be achieved through methods such as high-performance liquid chromatography (HPLC) or spectrophotometry.

  • Calculation: The percentage of enzyme inhibition is calculated for each concentration of this compound relative to the control. The IC₅₀ value is then determined by plotting the inhibition percentage against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

The logical flow from initial screening to target identification is outlined below.

Experimental_Workflow cluster_0 Whole-Cell Screening cluster_1 Target Identification & Validation start Prepare Fungal Culture (e.g., C. albicans) mic_assay Broth Microdilution Assay (Serial Dilution of Agent 33) start->mic_assay mic_result Determine MIC Value (MIC = 16 µg/mL) mic_assay->mic_result hypothesis Hypothesize Mechanism (e.g., Ergosterol Pathway) mic_result->hypothesis Potent activity suggests a specific target enzyme_prep Prepare Recombinant CYP51 Enzyme hypothesis->enzyme_prep ic50_assay Cell-Free Enzymatic Assay (Varying [Agent 33]) enzyme_prep->ic50_assay ic50_result Determine IC₅₀ Value (IC₅₀ = 0.19 µg/mL) ic50_assay->ic50_result

References

An In-depth Technical Guide to the Biosynthesis of the Polyketide Antifungal Agent Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the biosynthetic pathway of Amphotericin B, a potent polyene macrolide antifungal agent produced by the bacterium Streptomyces nodosus. Due to the absence of publicly available biosynthetic information for a compound specifically named "Antifungal Agent 33," this guide uses the well-elucidated Amphotericin B pathway as a representative model for complex polyketide biosynthesis. The guide covers the genetic organization of the biosynthetic cluster, the modular nature of the polyketide synthase (PKS) assembly line, and the critical post-PKS tailoring reactions. Quantitative data on the biosynthetic gene cluster is presented in tabular format. Furthermore, detailed experimental protocols for pathway elucidation and diagrams of the biosynthetic machinery and experimental workflows are provided to equip researchers with the foundational knowledge required for further investigation and bioengineering efforts in the field of antifungal drug development.

Introduction

Polyketides are a large class of structurally diverse natural products with a wide range of biological activities, including antifungal, antibiotic, and immunosuppressive properties.[1] Their carbon skeletons are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs). Amphotericin B is a clinically significant polyene macrolide antifungal produced by Streptomyces nodosus.[2][3] It functions by binding to ergosterol, a key component of fungal cell membranes, leading to the formation of pores that cause leakage of cellular contents and ultimately, cell death.[4] The biosynthesis of Amphotericin B is a complex process involving a modular Type I PKS and a series of subsequent enzymatic modifications, making it an excellent model for studying the generation of complex bioactive molecules.

The Amphotericin B Biosynthetic Pathway

The biosynthesis of Amphotericin B is initiated from simple precursor units, acetate and propionate, which are assembled into a large polyketide chain. The process can be divided into two major stages: synthesis of the macrolactone core by the PKS assembly line and subsequent post-PKS modifications.

Polyketide Backbone Synthesis

The polyketide backbone of Amphotericin B is constructed from 16 acetate-derived (malonyl-CoA) units and 3 propionate-derived (methylmalonyl-CoA) units.[4] This assembly is carried out by a large, modular Type I PKS encoded by a cluster of six genes (amphA, amphB, amphC, amphG, amphH, amphI).[2]

Each PKS module is responsible for one cycle of chain extension and contains several catalytic domains:

  • Acyltransferase (AT): Selects the correct extender unit (malonyl-CoA or methylmalonyl-CoA).

  • Acyl Carrier Protein (ACP): Carries the growing polyketide chain and the extender unit.

  • Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain by two or three carbons.

  • Processing Domains (Optional): These domains modify the β-carbonyl group formed after each condensation. They include the Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) domains.[1][4]

The linear polyketide chain is assembled sequentially as it is passed from one module to the next. After 18 extension cycles, a terminal Thioesterase (TE) domain catalyzes the release and cyclization of the completed chain to form the 38-membered macrolactone core.

Post-PKS Modifications

Once the macrolactone core is formed, it undergoes several crucial enzymatic modifications to yield the final bioactive Amphotericin B. These tailoring steps are critical for its antifungal activity.[5][6]

  • Hydroxylation: A cytochrome P450 monooxygenase, encoded by the amphL gene, hydroxylates the C8 position of the macrolide ring.[7]

  • Glycosylation: A sugar moiety, mycosamine, is attached to the C19 hydroxyl group. The biosynthesis of the GDP-mycosamine precursor is carried out by enzymes including a GDP-D-mannose 4,6-dehydratase encoded by amphDIII.[7][8] The glycosylation step is believed to precede the C8 hydroxylation.[7]

  • Carboxylation: The exocyclic methyl group at C16 is oxidized to a carboxylic acid. This step is also catalyzed by a P450 enzyme.[5][6]

The precise order of these post-PKS modifications is a subject of ongoing research, but it is established that they are essential for the molecule's potent antifungal properties.[4][7]

Quantitative Data: The Amphotericin B Biosynthetic Gene Cluster

The genetic blueprint for Amphotericin B synthesis is located in a large gene cluster in Streptomyces nodosus. The table below summarizes the key genes and their proposed functions in the pathway.

GeneProposed FunctionComponent of Biosynthesis Stage
amphAPolyketide Synthase (PKS) - Loading Module & Modules 1-2PKS Assembly Line
amphBPolyketide Synthase (PKS) - Modules 3-7PKS Assembly Line
amphCPolyketide Synthase (PKS) - Modules 8-13PKS Assembly Line
amphGPolyketide Synthase (PKS) - Module 14PKS Assembly Line
amphHPolyketide Synthase (PKS) - Module 15PKS Assembly Line
amphIPolyketide Synthase (PKS) - Modules 16-18PKS Assembly Line
amphEDiscrete Thioesterase (TE)PKS Assembly Line (Release)
amphLCytochrome P450 Hydroxylase (CYP)Post-PKS Modification (C8-OH)
amphNCytochrome P450 OxidoreductasePost-PKS Modification (C16-COOH)
amphDIGDP-mannose pyrophosphorylasePost-PKS Modification (Mycosamine)
amphDIIGDP-mycosamine synthasePost-PKS Modification (Mycosamine)
amphDIIIGDP-mannose 4,6-dehydratasePost-PKS Modification (Mycosamine)
amphKGlycosyltransferasePost-PKS Modification (Glycosylation)
amphRI-RIVRegulatory GenesRegulation
amphJABC TransporterExport

Experimental Protocols

Elucidating complex biosynthetic pathways like that of Amphotericin B requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Disruption via Homologous Recombination

This protocol is used to inactivate a specific gene within the biosynthetic cluster to observe the effect on metabolite production, thereby confirming the gene's function. The example uses phage KC515-mediated transduction, a method suitable for Streptomyces.[2][9]

Objective: To create a targeted knockout of a biosynthetic gene (e.g., amphL).

Materials:

  • Streptomyces nodosus wild-type strain

  • E. coli strain for plasmid construction (e.g., DH5α)

  • Phage KC515 hybrid vector containing an antibiotic resistance marker (e.g., apramycin resistance)

  • Restriction enzymes, T4 DNA ligase

  • PCR primers for amplifying flanking regions of the target gene

  • Protoplast preparation buffers, PEG for transfection

  • Appropriate solid and liquid media for S. nodosus and E. coli growth and selection

Methodology:

  • Construct the Disruption Vector: a. Using PCR, amplify ~1.5 kb regions of DNA immediately upstream ('left flank') and downstream ('right flank') of the target gene (amphL) from S. nodosus genomic DNA. b. Clone the left and right flanks into the phage KC515 hybrid vector on either side of the apramycin resistance cassette. This creates the disruption construct. c. Transform the construct into E. coli and verify the sequence.

  • Vector Delivery into S. nodosus: a. Prepare protoplasts from an actively growing culture of S. nodosus. b. Transfect the protoplasts with the disruption vector DNA using a PEG-mediated protocol. c. Plate the transfected protoplasts on regeneration media and overlay with a solution containing apramycin to select for potential mutants.

  • Screen for Double-Crossover Mutants: a. Isolate genomic DNA from apramycin-resistant colonies. b. Use PCR with primers flanking the target gene region to screen for the correct double-crossover event. The PCR product from a successful knockout mutant will be larger than the wild-type product due to the insertion of the resistance cassette. c. Confirm the gene disruption via Southern blot analysis.

  • Metabolite Analysis: a. Cultivate the confirmed knockout mutant and the wild-type strain under production conditions. b. Extract metabolites from the culture broth and mycelium. c. Analyze the extracts using HPLC and LC-MS. Compare the metabolite profile of the mutant to the wild-type. In an amphL knockout, the production of Amphotericin B would be abolished, and novel 8-deoxyamphotericins would be expected to accumulate.[7]

Heterologous Expression of Pathway Genes

This protocol is used to express a part of the pathway in a different, more genetically tractable host to characterize enzyme function.

Objective: To express a tailoring enzyme (e.g., a P450 hydroxylase) in a host like Streptomyces coelicolor.

Methodology:

  • Vector Construction: a. Amplify the coding sequence of the gene of interest (e.g., amphL) from S. nodosus genomic DNA. b. Clone the gene into a suitable Streptomyces expression vector under the control of a strong, constitutive promoter (e.g., ermEp*). c. Transform the expression plasmid into an appropriate E. coli strain for propagation and verification.

  • Host Transformation: a. Introduce the verified expression plasmid into the heterologous host (S. coelicolor) via conjugation or protoplast transformation. b. Select for successful transformants using the appropriate antibiotic resistance marker on the plasmid.

  • Substrate Feeding and Analysis: a. Culture the heterologous host strain carrying the expression plasmid. b. Feed the culture with the substrate for the enzyme being tested (e.g., for AmphL, a precursor like 8-deoxyamphotericin B). c. After a suitable incubation period, extract the metabolites from the culture. d. Analyze the extracts by HPLC and LC-MS to detect the presence of the expected product (e.g., Amphotericin B), confirming the function of the expressed enzyme.

Mandatory Visualizations

The following diagrams illustrate the biosynthetic logic and a typical experimental workflow.

AmphotericinB_PKS cluster_PKS Amphotericin B PKS Assembly Line cluster_precursors Precursors cluster_products Products LM Loading Module KS AT ACP M1 Module 1 KS AT KR ACP LM->M1 Acetate Unit M2 Module 2 KS AT KR ACP M1->M2 Propionate Unit M_intermediate ... M2->M_intermediate M18 Module 18 KS AT KR ACP M_intermediate->M18 TE Thioesterase (TE) Release & Cyclization M18->TE Macrolactone Polyketide Macrolactone Core TE->Macrolactone Malonyl_CoA Malonyl-CoA Malonyl_CoA->LM:f1 Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->LM:f1

Caption: The modular organization of the Amphotericin B Type I Polyketide Synthase (PKS).

Experimental_Workflow cluster_workflow Workflow for Gene Function Analysis start Identify Target Gene (e.g., amphL) construct Design & Build Disruption Vector start->construct transform Transform S. nodosus & Select Mutants construct->transform screen Screen for Double Crossover Event (PCR) transform->screen confirm Confirm Knockout (Southern Blot) screen->confirm ferment Ferment Wild-Type & Mutant Strains confirm->ferment extract Metabolite Extraction ferment->extract analyze HPLC & LC-MS Analysis extract->analyze result Identify Altered Metabolite Profile analyze->result

Caption: Experimental workflow for elucidating gene function via targeted gene disruption.

Conclusion

The biosynthetic pathway of Amphotericin B is a paradigm for the production of complex, medically important polyketides. Its study reveals a sophisticated enzymatic assembly line and a series of precise tailoring reactions that are essential for biological activity. Understanding this pathway at a molecular and genetic level, through the experimental approaches outlined in this guide, is fundamental for future research. Such knowledge enables the rational design and engineered biosynthesis of novel Amphotericin B analogs with potentially improved therapeutic properties, such as reduced toxicity and enhanced efficacy, addressing a critical need in the fight against life-threatening fungal infections.

References

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 33

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of fungal resistance to existing therapies necessitates the discovery and development of novel antifungal agents. A critical step in the preclinical evaluation of a new antifungal compound, such as Antifungal Agent 33, is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This value is a quantitative measure of the in vitro activity of an antifungal agent against a specific fungal strain.

These application notes provide a detailed protocol for determining the MIC of this compound against various fungal isolates, based on the widely recognized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4] Adherence to standardized protocols is crucial for the reproducibility and comparability of results.[1]

Principle of the Assay

The broth microdilution method involves challenging a standardized suspension of a fungal isolate with serial dilutions of the antifungal agent in a liquid growth medium. Following a specified incubation period, the microdilution plates are examined to identify the lowest concentration of the agent that inhibits fungal growth. This inhibition is typically determined by visual inspection or by measuring the optical density of the cultures.[1][5]

Experimental Protocols

Materials and Reagents
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0[2]

  • Sterile 96-well, U-bottom microdilution plates[2]

  • Sterile, disposable pipette tips and reservoirs

  • Multichannel pipette

  • Spectrophotometer or microplate reader (optional, for spectrophotometric reading)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Quality control (QC) fungal strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[6]

  • Incubator

Preparation of Antifungal Stock Solution
  • Prepare a stock solution of this compound by dissolving the powder in a suitable solvent, such as DMSO. The final concentration of DMSO in the assay should not exceed a level that affects fungal growth.

  • The stock solution should be prepared at a concentration that is at least 100-fold the highest concentration to be tested to minimize the volume of solvent added to the medium.

Preparation of Fungal Inoculum

For Yeasts (e.g., Candida species):

  • Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours to ensure purity and viability.

  • Harvest several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-5 x 10^6 cells/mL.

  • Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.[2]

For Molds (e.g., Aspergillus species):

  • Grow the mold on a suitable agar medium until sporulation is evident.

  • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

  • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle.

  • Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration of 0.4-5 x 10^4 conidia/mL in the test wells.[2]

Broth Microdilution Assay Procedure
  • Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well microdilution plate, except for the first column.

  • Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to the wells in the first column.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • The eleventh column will serve as the growth control (no antifungal agent), and the twelfth column will serve as the sterility control (no inoculum).

  • Add 100 µL of the standardized fungal inoculum to each well from columns 1 to 11. The final volume in these wells will be 200 µL.

  • Add 100 µL of sterile RPMI 1640 medium to the sterility control wells (column 12).

  • Incubate the plates at 35°C for 24-48 hours for yeasts or as appropriate for the growth rate of the mold being tested.[5][7]

Determination of MIC
  • Following incubation, visually inspect the plates for fungal growth. The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth compared to the growth control well.

  • For azoles, the endpoint is typically a ≥50% reduction in growth. For other agents like amphotericin B, a complete inhibition of growth (≥90%) is used.[2] The appropriate endpoint for this compound should be determined based on its mechanism of action.

  • Alternatively, the optical density (OD) of each well can be measured using a microplate reader at a wavelength of 600 nm. The MIC can be defined as the lowest concentration that causes a specified percentage of growth inhibition relative to the control.[5]

Data Presentation

The results of the MIC assay for this compound should be presented in a clear and organized manner. The following tables provide templates for summarizing the quantitative data.

Table 1: MIC of this compound against Various Fungal Isolates

Fungal IsolateMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.03 - 20.251
Candida glabrata0.125 - 814
Candida parapsilosis0.06 - 40.52
Aspergillus fumigatus0.03 - 10.1250.5
Aspergillus flavus0.06 - 20.251

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

Table 2: Quality Control (QC) Ranges for Reference Strains

QC StrainAntifungal AgentExpected MIC Range (µg/mL)
C. parapsilosis ATCC 22019This compoundTo be determined
C. krusei ATCC 6258This compoundTo be determined
C. parapsilosis ATCC 22019Fluconazole1 - 4
C. krusei ATCC 6258Fluconazole16 - 64

Note: The expected MIC ranges for this compound against QC strains need to be established through intra- and inter-laboratory studies.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the MIC assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_agent Prepare Antifungal Agent 33 Stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_agent->serial_dilution prep_inoculum Prepare Standardized Fungal Inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic analyze Record MIC Values (MIC₅₀, MIC₉₀) read_mic->analyze

Caption: Experimental workflow for the antifungal MIC assay.

MIC_Principle high_conc High no_growth No Growth high_conc->no_growth Inhibits mic_conc MIC mic_conc->no_growth Inhibits low_conc Low growth Growth low_conc->growth Permits

Caption: Logical relationship of antifungal concentration to fungal growth in an MIC assay.

References

Application Notes and Protocols for In Vivo Efficacy of Antifungal Agent 33

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 33 is a novel investigational compound demonstrating potent in vitro activity against a broad spectrum of fungal pathogens, including clinically relevant species of Candida and Aspergillus. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established murine models of systemic candidiasis and invasive aspergillosis. The presented data and methodologies are intended to guide researchers in the preclinical assessment of this promising antifungal candidate.

Data Presentation

The in vivo efficacy of this compound has been evaluated in murine models of disseminated candidiasis and invasive aspergillosis. Key quantitative data from these studies, including survival rates and fungal burden in target organs, are summarized below for comparative analysis.

Table 1: Efficacy of this compound in a Murine Model of Systemic Candidiasis (C. albicans)

Treatment GroupDose (mg/kg)Administration RouteSurvival Rate (%)Mean Fungal Burden (Log10 CFU/g kidney ± SD)
Vehicle Control-Intravenous07.8 ± 0.5
This compound5Intravenous604.2 ± 0.7
This compound10Intravenous902.5 ± 0.4
This compound20Intravenous100< 2.0
Fluconazole20Oral803.1 ± 0.6

Table 2: Efficacy of this compound in a Murine Model of Invasive Aspergillosis (A. fumigatus)

Treatment GroupDose (mg/kg)Administration RouteSurvival Rate (%)Mean Galactomannan Index ± SD
Vehicle Control-Intravenous05.2 ± 0.8
This compound10Intravenous502.8 ± 0.6
This compound20Intravenous801.5 ± 0.4
This compound40Intravenous90< 1.0
Voriconazole10Oral701.9 ± 0.5

Experimental Protocols

Detailed methodologies for the key in vivo efficacy studies are provided below. These protocols are designed to be reproducible and serve as a foundation for further investigation.

Protocol 1: Murine Model of Systemic Candidiasis

Objective: To evaluate the efficacy of this compound in a neutropenic mouse model of disseminated candidiasis.[1]

Materials:

  • 6-8 week old female BALB/c mice

  • Candida albicans strain SC5314

  • This compound, formulated for intravenous administration

  • Vehicle control (e.g., 5% dextrose in water)

  • Fluconazole (positive control)

  • Cyclophosphamide for immunosuppression

  • Saline

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Immunosuppression: Induce neutropenia by administering cyclophosphamide (150 mg/kg) intraperitoneally on days -4 and -1 prior to infection.[2]

  • Inoculum Preparation: Culture C. albicans on SDA plates at 30°C for 24-48 hours. Harvest yeast cells and wash twice with sterile saline. Adjust the cell suspension to a final concentration of 5 x 10^5 CFU/mL in saline.

  • Infection: Infect mice via intravenous injection of 0.1 mL of the prepared C. albicans suspension into the lateral tail vein.

  • Treatment: Initiate treatment 2 hours post-infection. Administer this compound or vehicle control intravenously once daily for 7 consecutive days. The positive control group receives fluconazole orally.

  • Monitoring: Monitor mice daily for signs of morbidity and mortality for up to 21 days post-infection.

  • Fungal Burden Determination: On day 4 post-infection, euthanize a subset of mice from each group. Aseptically remove the kidneys, homogenize in sterile saline, and perform serial dilutions. Plate the dilutions on SDA plates and incubate at 30°C for 24-48 hours to determine the number of colony-forming units (CFU) per gram of tissue.

Protocol 2: Murine Model of Invasive Aspergillosis

Objective: To assess the efficacy of this compound in an immunosuppressed mouse model of invasive pulmonary aspergillosis.[3][4]

Materials:

  • 6-8 week old male C57BL/6 mice

  • Aspergillus fumigatus strain AF293

  • This compound, formulated for intravenous administration

  • Vehicle control

  • Voriconazole (positive control)

  • Cyclophosphamide and cortisone acetate for immunosuppression

  • Saline

  • Potato Dextrose Agar (PDA) plates

  • Galactomannan EIA kit

Procedure:

  • Immunosuppression: Administer cyclophosphamide (150 mg/kg) intraperitoneally on day -2 and cortisone acetate (250 mg/kg) subcutaneously on day -1 prior to infection.[4]

  • Inoculum Preparation: Culture A. fumigatus on PDA plates at 37°C for 5-7 days. Harvest conidia using sterile saline containing 0.05% Tween 80. Filter the suspension through sterile gauze to remove hyphae. Wash the conidia and adjust the concentration to 1 x 10^8 conidia/mL in saline.

  • Infection: Anesthetize mice and instill 20 µL of the conidial suspension intranasally.

  • Treatment: Begin treatment 24 hours post-infection. Administer this compound or vehicle control intravenously once daily for 7 days. The positive control group receives voriconazole orally.

  • Monitoring: Monitor survival and clinical signs daily for 14 days post-infection.

  • Galactomannan Assay: Collect serum samples on day 3 post-infection to measure the galactomannan index as a surrogate marker of fungal burden, following the manufacturer's instructions for the EIA kit.

Visualizations

Hypothetical Signaling Pathway for this compound

The proposed mechanism of action for this compound involves the inhibition of a key enzyme in the fungal cell wall biosynthesis pathway, leading to cell lysis and death.

Antifungal_Agent_33_Pathway AA33 This compound EnzymeX Glucan Synthase Complex (Target Enzyme) AA33->EnzymeX Inhibits Beta_Glucan β-(1,3)-D-Glucan Synthesis EnzymeX->Beta_Glucan Catalyzes Lysis Cell Lysis and Death EnzymeX->Lysis Prevents UDP_Glucose UDP-Glucose UDP_Glucose->EnzymeX Substrate CellWall Fungal Cell Wall Integrity Beta_Glucan->CellWall Maintains Beta_Glucan->Lysis Prevents

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the general workflow for conducting in vivo efficacy studies of this compound.

Experimental_Workflow Start Animal Acclimatization Immunosuppression Immunosuppression (e.g., Cyclophosphamide) Start->Immunosuppression Infection Fungal Infection (e.g., C. albicans, A. fumigatus) Immunosuppression->Infection Treatment Treatment Initiation (this compound, Controls) Infection->Treatment Monitoring Daily Monitoring (Survival, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint FungalBurden Fungal Burden (CFU or Biomarker) Endpoint->FungalBurden Quantitative Histopathology Histopathology Endpoint->Histopathology Qualitative

Caption: General workflow for in vivo antifungal efficacy studies.

References

Application Note: Development of a Cell-Based Assay for Antifungal Agent 33

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health threat.[1][2] The existing arsenal of antifungal drugs is limited to a few classes, many of which face challenges related to toxicity, drug interactions, and a fungistatic rather than fungicidal mode of action.[3][4] This underscores the urgent need for the discovery and development of novel antifungal agents with new mechanisms of action.[3][5] This application note describes a panel of cell-based assays for the characterization of a novel investigational compound, Antifungal Agent 33 (AA-33), which targets the fungal cell wall.

This compound is a novel synthetic compound identified through a high-throughput screening campaign. Its proposed mechanism of action is the inhibition of β-1,3-D-glucan synthase, a critical enzyme responsible for the synthesis of glucan, an essential component of the fungal cell wall.[6] Since the cell wall is absent in mammalian cells, it represents an excellent target for selective antifungal therapy.[7] The following protocols detail methods to determine the antifungal potency, cytotoxicity, and mechanism of action of AA-33 against pathogenic fungi.

Key Signaling Pathway: Fungal Cell Wall Integrity (CWI) Pathway

The fungal cell wall is a dynamic structure essential for cell viability. When agents like AA-33 inhibit glucan synthesis, it triggers the Cell Wall Integrity (CWI) signaling pathway. This pathway acts as a compensatory response to cell wall stress, ultimately leading to the reinforcement of the cell wall. Understanding this pathway is crucial for elucidating the mechanism of action of cell wall-active antifungals.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AA33 This compound GlucanSynthase β-1,3-Glucan Synthase (Target of AA-33) AA33->GlucanSynthase Inhibits Wsc1 Wsc1 Sensor GlucanSynthase->Wsc1 Stress Signal Rho1 Rho1-GTP Wsc1->Rho1 Pkc1 Pkc1 Rho1->Pkc1 MAPK_Cascade MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Slt2) Pkc1->MAPK_Cascade Slt2 Slt2 (MAPK) MAPK_Cascade->Slt2 Rlm1_Swi4_6 Transcription Factors (Rlm1, Swi4/Swi6) Slt2->Rlm1_Swi4_6 Phosphorylates Gene_Expression Cell Wall Gene Expression (e.g., FKS2) Rlm1_Swi4_6->Gene_Expression Activates

Caption: Fungal Cell Wall Integrity (CWI) signaling pathway activated by cell wall stress.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the standardized methods established by the Clinical and Laboratory Standards Institute (CLSI) to determine the MIC of AA-33.[8] The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[9]

Materials:

  • Fungal isolates (Candida albicans, Aspergillus fumigatus, etc.)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • This compound (AA-33) stock solution (e.g., 10 mg/mL in DMSO).

  • Sterile 96-well flat-bottom microtiter plates.

  • Spectrophotometer or microplate reader (OD at 530 nm).

  • Sterile saline (0.85%).

  • 0.5 McFarland standard.

Procedure:

  • Inoculum Preparation (Yeast):

    • Culture yeast on Sabouraud Dextrose Agar for 24 hours.

    • Suspend several colonies in 5 mL of sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (1x10⁶ to 5x10⁶ cells/mL).[8]

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum of 0.5x10³ to 2.5x10³ cells/mL.[8]

  • Inoculum Preparation (Molds):

    • Culture mold on Potato Dextrose Agar for 7 days to allow for conidiation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension 1:50 in RPMI-1640 medium to achieve a final inoculum of 0.4x10⁴ to 5x10⁴ conidia/mL.[8]

  • Plate Preparation:

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well plate.

    • In well 1, add 200 µL of the highest concentration of AA-33 (prepared in RPMI-1640).

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

    • Incubate the plates at 35°C. Incubation times vary by organism: 24 hours for Candida spp., 48 hours for Aspergillus spp.[9]

  • Reading the MIC:

    • The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% for azoles and echinocandins against yeast) compared to the drug-free growth control.[9] Growth can be assessed visually or by reading the optical density at 530 nm.

MIC_Workflow start Start: Prepare Fungal Inoculum prep_plate Prepare 96-well plate with 2-fold serial dilutions of AA-33 in RPMI medium start->prep_plate inoculate Inoculate wells with standardized fungal suspension prep_plate->inoculate controls Include Growth Control (no drug) and Sterility Control (no inoculum) inoculate->controls incubate Incubate at 35°C for 24-48 hours controls->incubate read_mic Read MIC: Lowest concentration with ≥50% growth inhibition incubate->read_mic end End: Determine MIC Value read_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Fungal Cytotoxicity Assay via Adenylate Kinase (AK) Release

This assay quantifies cell death by measuring the release of the cytosolic enzyme adenylate kinase (AK) from cells with compromised membrane integrity. It is a sensitive method to detect cell lysis, which is the expected outcome for a cell wall-active agent.[7]

Materials:

  • Fungal culture treated with AA-33 (from MIC assay or separate culture).

  • Adenylate Kinase Detection Assay Kit (e.g., ToxiLight™).

  • Opaque-walled 96-well plates for luminescence.

  • Luminometer.

Procedure:

  • Assay Setup:

    • Prepare a fungal suspension and treat with serial dilutions of AA-33 as described in the MIC protocol. Incubate for a relevant time period (e.g., 4, 8, or 24 hours).

    • Include a "Maximum Lysis" control by adding a cell lysis reagent to untreated cells.

    • Include a "No Lysis" control (untreated cells).

  • AK Detection:

    • After incubation, centrifuge the microplate to pellet the fungal cells.

    • Transfer 20 µL of the supernatant from each well to a new opaque-walled 96-well plate.

    • Prepare the AK detection reagent according to the manufacturer's instructions.

    • Add 100 µL of the AK detection reagent to each well containing the supernatant.

    • Incubate for 5-10 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample Luminescence - No Lysis Control) / (Maximum Lysis Control - No Lysis Control)

AK_Assay_Workflow start Start: Treat fungal cells with various concentrations of AA-33 incubate Incubate for a defined period (e.g., 24h) start->incubate centrifuge Centrifuge plate to pellet cells incubate->centrifuge transfer Transfer supernatant to a new opaque-walled plate centrifuge->transfer add_reagent Add Adenylate Kinase (AK) detection reagent transfer->add_reagent incubate_rt Incubate for 5-10 minutes at room temperature add_reagent->incubate_rt read_lum Measure luminescence with a luminometer incubate_rt->read_lum calculate Calculate % cytotoxicity relative to controls read_lum->calculate end End: Quantify cell lysis calculate->end

Caption: Workflow for the Adenylate Kinase (AK) release cytotoxicity assay.

Data Presentation

The following tables present hypothetical data for this compound, demonstrating its efficacy and cytotoxic profile.

Table 1: Minimum Inhibitory Concentration (MIC) of AA-33 against Pathogenic Fungi

Fungal SpeciesStrainAA-33 MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansSC53140.1250.5
Candida glabrataATCC 20010.2516
Candida aurisB112210.125>64
Aspergillus fumigatusAf2930.5>64
Cryptococcus neoformansH991.04

Table 2: Cytotoxicity of AA-33 against C. albicans via AK Release Assay

AA-33 Conc. (µg/mL)Incubation Time% Cytotoxicity (Mean ± SD)
0 (Control)24h2.1 ± 0.5
0.06 (0.5x MIC)24h15.4 ± 2.1
0.125 (1x MIC)24h55.2 ± 4.5
0.25 (2x MIC)24h89.7 ± 3.8
0.5 (4x MIC)24h95.3 ± 2.3
Lysis Control24h100 ± 0.0

References

Application Notes and Protocols: Solubility of Antifungal Agent 33 for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful in vitro evaluation of any novel antifungal candidate, herein referred to as Antifungal Agent 33, is critically dependent on understanding its solubility characteristics. Proper dissolution and the preparation of accurate concentrations are fundamental to obtaining reliable and reproducible data in susceptibility testing and mechanistic studies. These application notes provide a comprehensive guide to determining and applying the solubility of this compound for in vitro research, including detailed experimental protocols and an overview of relevant biological pathways.

Data Presentation: Solubility Profile of this compound

The solubility of a compound is a key physicochemical property that influences its biological activity and formulation development.[1] The following table summarizes the experimentally determined solubility of a hypothetical this compound in various solvents commonly used in a laboratory setting.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (M)Notes
Dimethyl Sulfoxide (DMSO)25>100>0.2 MCommonly used for preparing high-concentration stock solutions.
Ethanol (95%)2525.50.05 MSuitable for stock solutions, but potential for precipitation upon high dilution in aqueous media.
Methanol2515.20.03 MCan be used as an alternative to ethanol.
RPMI 1640 Medium350.051 x 10⁻⁴ MRepresents solubility in a typical fungal growth medium. The low solubility highlights the need for a co-solvent like DMSO.
Phosphate-Buffered Saline (PBS) pH 7.437<0.01<2 x 10⁻⁵ MIndicates poor solubility in physiological aqueous solutions, a common challenge for many antifungal compounds.[2][3][4]
Water (distilled)25<0.001<2 x 10⁻⁶ MPractically insoluble in water alone.

Note: The molar solubility is calculated based on a hypothetical molecular weight of 500 g/mol for this compound.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol outlines the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a compound.[5]

Materials:

  • This compound (crystalline powder)

  • Selected solvents (e.g., DMSO, ethanol, RPMI 1640, PBS)

  • 2 mL microcentrifuge tubes

  • Thermomixer or shaking incubator

  • Analytical balance

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • 0.22 µm syringe filters

Methodology:

  • Preparation: Add an excess amount of this compound to 1 mL of each selected solvent in a 2 mL microcentrifuge tube. The excess solid should be visible to ensure that saturation is reached.

  • Equilibration: Place the tubes in a thermomixer or shaking incubator set to the desired temperature (e.g., 25°C, 35°C, or 37°C). Shake the samples at a constant speed for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess undissolved compound.

  • Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantification:

    • Spectrophotometry: If the compound has a chromophore, determine its concentration by measuring the absorbance at its λmax and comparing it to a standard curve.

    • HPLC: For more accurate quantification, dilute the filtrate in a suitable mobile phase and analyze it using a validated HPLC method with a standard curve.

  • Data Analysis: Calculate the solubility in mg/mL and, if the molecular weight is known, in Molarity (M).

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the standardized methods for antifungal susceptibility testing, which are crucial for determining the Minimum Inhibitory Concentration (MIC) of a new agent.[6][7][8]

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Fungal isolate (e.g., Candida albicans)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile, disposable labware

Methodology:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).[9]

  • Drug Dilution: Prepare serial two-fold dilutions of this compound in RPMI 1640 medium in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 64 µg/mL to 0.0625 µg/mL). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects fungal growth (typically ≤1%).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted drug, as well as to a positive control well (inoculum without drug) and a negative control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control.[7][8] This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Antifungal agents often exert their effects by disrupting critical cellular processes. For instance, many antifungals target the integrity of the fungal cell wall or cell membrane.[10][11][12] The diagrams below illustrate a common experimental workflow and a key signaling pathway relevant to antifungal action.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Quantification A Weigh excess This compound B Add 1 mL solvent to microcentrifuge tube A->B C Shake at constant temperature for 24-48h B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.22 µm filter) D->E F Quantify concentration (HPLC or Spectrophotometry) E->F

Caption: Workflow for determining the solubility of this compound.

G cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (ERG11) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Disrupted Fungal Cell Membrane Ergosterol->Membrane Incorporation Agent33 This compound (e.g., Azole-like) Agent33->Enzyme Inhibition Enzyme->Ergosterol

Caption: Inhibition of the ergosterol biosynthesis pathway by an antifungal agent.

References

Application Notes and Protocols for the Formulation and Evaluation of Antifungal Agent 33 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of novel antifungal agents is critical to address the rising challenge of fungal infections and drug resistance. Early preclinical evaluation in animal models is a crucial step in the drug development pipeline. However, many new chemical entities, herein referred to as Antifungal Agent 33, exhibit poor aqueous solubility, which presents a significant hurdle for achieving adequate systemic exposure in these studies.[1][2][3] These application notes provide a comprehensive overview of formulation strategies and detailed protocols for the in vivo evaluation of this compound.

Physicochemical Characterization of this compound (Hypothetical Data)

A thorough understanding of the physicochemical properties of a new antifungal agent is fundamental to developing a suitable formulation. The following table summarizes hypothetical, yet realistic, properties for this compound, a compound representative of a BCS Class II drug (low solubility, high permeability).[2][4]

PropertyValueImplication for Formulation
Molecular Weight 750.8 g/mol High molecular weight may impact permeability.
LogP 4.8High lipophilicity indicates poor aqueous solubility.[5]
Aqueous Solubility < 0.1 µg/mL at pH 7.4Requires solubilization enhancement for both oral and IV administration.[4]
pKa 3.5 (weakly basic)pH-dependent solubility; more soluble in acidic conditions.[4]
Melting Point 185°CHigh melting point suggests a stable crystalline structure that may be difficult to dissolve.

Formulation Development for Animal Studies

Given its poor water solubility, this compound requires enabling formulation strategies to ensure adequate bioavailability for preclinical testing.[1][3][6] The choice of formulation will depend on the intended route of administration and the specific animal model.

2.1. Oral Formulation for Gavage

For oral administration in rodent models, a solution or a stable suspension is typically required.

Formulation ApproachComponentsRationale
Co-solvent System 5% DMSO, 40% PEG 400, 55% SalineDMSO acts as a primary solvent, while PEG 400 enhances solubility and is miscible with the aqueous saline vehicle.[7]
Cyclodextrin Complex 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile waterHP-β-CD encapsulates the lipophilic drug molecule, increasing its apparent water solubility.[8][9]
Lipid-Based System 30% Captex 300, 70% Kolliphor HS15These excipients can form self-emulsifying drug delivery systems (SEDDS) in the GI tract, improving solubilization and absorption.[9][10]

2.2. Intravenous Formulation

For intravenous administration, the formulation must be a clear, sterile solution with a physiologically compatible pH.

Formulation ApproachComponentsRationale
Co-solvent System 10% Solutol HS 15, 90% SalineSolutol HS 15 is a non-ionic solubilizer and emulsifying agent suitable for parenteral use.[9]
Liposomal Formulation Liposome-encapsulated this compoundEncapsulation in liposomes can improve solubility, reduce toxicity, and alter the pharmacokinetic profile.[11][12][13]

Experimental Protocols

The following protocols outline key experiments for the preclinical evaluation of this compound.

3.1. Protocol: In Vitro Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic fungi using the broth microdilution method, following CLSI guidelines.[14][15][16]

Materials:

  • This compound stock solution (in DMSO)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Fungal inoculum (e.g., Candida albicans, adjusted to 0.5-2.5 x 10³ CFU/mL)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in a 96-well plate.

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Include a positive control (fungal inoculum without drug) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the positive control.[15]

3.2. Protocol: In Vivo Efficacy in a Murine Model of Systemic Candidiasis

This protocol evaluates the in vivo efficacy of this compound in a systemic infection model.[16][17][18]

Animals:

  • Female BALB/c mice (6-8 weeks old)

Procedure:

  • Infection: Infect mice via the lateral tail vein with 1 x 10⁶ CFU of C. albicans in 0.1 mL of sterile saline.

  • Treatment: At 24 hours post-infection, randomize mice into treatment groups (e.g., vehicle control, this compound at various doses, positive control like fluconazole).

  • Administer the treatment (oral gavage or IV injection) once daily for 7 days.

  • Endpoint: Euthanize mice on day 8 post-infection. Aseptically remove kidneys and homogenize in sterile saline.

  • Plate serial dilutions of the kidney homogenates on Sabouraud Dextrose Agar.

  • Incubate plates at 35°C for 48 hours and count the number of colonies to determine the fungal burden (CFU/gram of tissue).

3.3. Protocol: Pharmacokinetic (PK) Study in Mice

This protocol outlines a single-dose PK study to determine key parameters like half-life, clearance, and volume of distribution.[19][20][21]

Animals:

  • Male CD-1 mice (8-10 weeks old), cannulated if serial sampling is desired.

Procedure:

  • Administer a single dose of this compound formulation (e.g., 10 mg/kg IV or 50 mg/kg PO).

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process blood to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Data Presentation

The following tables present hypothetical data that could be generated from the above protocols.

Table 1: In Vitro Antifungal Activity of this compound

Fungal StrainMIC₅₀ (µg/mL)
Candida albicans ATCC 900280.125
Candida glabrata ATCC 20010.25
Cryptococcus neoformans H990.06
Aspergillus fumigatus Af2930.5

Table 2: In Vivo Efficacy of this compound in Murine Systemic Candidiasis

Treatment GroupDose (mg/kg/day, PO)Mean Kidney Fungal Burden (log₁₀ CFU/g ± SD)
Vehicle Control-6.8 ± 0.5
This compound105.2 ± 0.7
This compound304.1 ± 0.6
Fluconazole203.9 ± 0.4

Table 3: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg IV)

ParameterValue
T½ (h) 6.2
Cmax (µg/mL) 5.8
AUC₀-inf (µg*h/mL) 25.4
CL (mL/min/kg) 6.5
Vd (L/kg) 3.8

Visualizations

The following diagrams illustrate key workflows and concepts in the evaluation of this compound.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Animal Studies physchem Physicochemical Characterization form_dev Formulation Strategy (e.g., Co-solvents, Lipids) physchem->form_dev form_opt Formulation Optimization form_dev->form_opt mic_testing MIC Determination form_opt->mic_testing Test Formulation pk_study Pharmacokinetic (PK) Study form_opt->pk_study Dose Formulation efficacy_study Efficacy Study (Infection Model) pk_study->efficacy_study tox_study Preliminary Toxicity efficacy_study->tox_study

Caption: Workflow for formulation and preclinical evaluation.

ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol 14-alpha-demethylase membrane Fungal Cell Membrane ergosterol->membrane Incorporation agent33 This compound (Hypothetical Target) agent33->lanosterol Inhibition

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway.

References

Application Notes and Protocols for Synergy Testing of Antifungal Agent 323 with Known Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens necessitates the development of novel therapeutic strategies. Antifungal Agent 33 (AA33) is a novel investigational agent with a unique mechanism of action, targeting fungal protein synthesis through the inhibition of elongation factor 2 (EF2). This mode of action suggests a strong potential for synergistic interactions with existing antifungal drugs that target different cellular pathways.

These application notes provide detailed protocols for testing the synergistic activity of AA33 in combination with established antifungal agents such as fluconazole (an azole), caspofungin (an echinocandin), and amphotericin B (a polyene). The described methodologies, including the checkerboard microdilution assay, time-kill assay, and E-test, are standard in vitro techniques to quantify and characterize antifungal synergy.

Mechanism of Action of Antifungal Agents

A fundamental understanding of the mechanism of action of each antifungal agent is crucial for interpreting synergistic interactions.

  • This compound (AA33): Inhibits fungal protein synthesis by targeting elongation factor 2 (EF2), a key component of the translation machinery. This leads to a cessation of protein production and ultimately, fungal cell death.

  • Fluconazole (Azole): Inhibits the enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] Disruption of ergosterol synthesis alters membrane fluidity and function.[1][2]

  • Caspofungin (Echinocandin): A non-competitive inhibitor of the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[4][5][6][7][8] This disruption of the cell wall leads to osmotic instability and cell lysis.[4][5]

  • Amphotericin B (Polyene): Binds directly to ergosterol in the fungal cell membrane, forming pores or channels.[9][10][11][12] This leads to increased membrane permeability, leakage of intracellular contents, and cell death.[9][10][11][12]

Data Presentation: Summary of Synergistic Interactions

The following tables summarize hypothetical quantitative data from synergy testing of AA33 with known antifungals against a reference strain of Candida albicans.

Table 1: Checkerboard Assay Results - Fractional Inhibitory Concentration Index (FICI)

Combination (AA33 +)MIC of AA33 alone (µg/mL)MIC of Partner Drug alone (µg/mL)MIC of AA33 in Combination (µg/mL)MIC of Partner Drug in Combination (µg/mL)FICIInterpretation
Fluconazole 280.510.375Synergy
Caspofungin 20.50.250.06250.25Synergy
Amphotericin B 210.50.250.5Synergy

Table 2: Time-Kill Assay Results - Logarithmic Reduction in CFU/mL at 24 hours

TreatmentInitial Inoculum (CFU/mL)Final Cell Count (CFU/mL)Log10 ReductionInterpretation
Control 1 x 10⁵5 x 10⁷-2.70Growth
AA33 (0.5 µg/mL) 1 x 10⁵8 x 10⁴0.10No significant change
Fluconazole (1 µg/mL) 1 x 10⁵5 x 10⁴0.30No significant change
AA33 + Fluconazole 1 x 10⁵9 x 10²2.05Synergy
Caspofungin (0.0625 µg/mL) 1 x 10⁵7 x 10⁴0.15No significant change
AA33 + Caspofungin 1 x 10⁵4 x 10²2.40Synergy
Amphotericin B (0.25 µg/mL) 1 x 10⁵6 x 10⁴0.22No significant change
AA33 + Amphotericin B 1 x 10⁵7 x 10²2.15Synergy

Experimental Protocols

Checkerboard Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the interaction between two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • This compound (AA33) stock solution

  • Known antifungal agent (e.g., Fluconazole) stock solution

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium buffered with MOPS

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

Protocol:

  • Prepare Inoculum: Culture the fungal isolate on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Prepare Drug Dilutions:

    • In a 96-well plate, create serial dilutions of AA33 along the x-axis (e.g., columns 1-10) in RPMI-1640 medium.

    • Create serial dilutions of the partner antifungal drug along the y-axis (e.g., rows A-G) in RPMI-1640 medium.

    • The final volume in each well should be 50 µL.

  • Inoculate Plate: Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions.

  • Controls:

    • Growth Control: Wells with inoculum but no drug.

    • Sterility Control: Wells with medium only.

    • Drug Controls: Wells with each drug alone and inoculum to determine the Minimum Inhibitory Concentration (MIC) of each drug individually.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading Results: Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth (typically ≥50% reduction compared to the growth control).

  • Calculate FICI:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FICI ≤ 0.5[13]

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0[13]

    • Antagonism: FICI > 4.0[13]

Time-Kill Assay

This dynamic method assesses the rate and extent of fungal killing over time when exposed to antifungal agents, alone and in combination.

Materials:

  • Sterile culture tubes or flasks

  • This compound (AA33)

  • Known antifungal agent

  • Fungal isolate

  • RPMI-1640 medium

  • Incubator with shaking capabilities (35°C)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline for dilutions

Protocol:

  • Prepare Inoculum: Prepare a fungal suspension as described for the checkerboard assay and dilute it in RPMI-1640 medium to a final concentration of approximately 1-5 x 10⁵ CFU/mL.

  • Set up Test Conditions: Prepare tubes with the following conditions:

    • Growth control (inoculum only)

    • AA33 alone (at a sub-inhibitory concentration, e.g., 0.25 x MIC)

    • Partner antifungal alone (at a sub-inhibitory concentration, e.g., 0.25 x MIC)

    • Combination of AA33 and the partner antifungal at the same sub-inhibitory concentrations.

  • Incubation: Incubate all tubes at 35°C with constant agitation.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions in sterile saline and plate onto SDA plates.

  • Colony Counting: Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

  • Interpretation:

    • Synergy: A ≥2 log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

    • Indifference: A <2 log10 change in CFU/mL between the combination and the most active single agent.

    • Antagonism: A ≥2 log10 increase in CFU/mL between the combination and the least active single agent.

E-test (Epsilometer Test)

The E-test is a gradient diffusion method that can also be used to assess synergy.

Materials:

  • Large (150 mm) RPMI-1640 agar plates

  • E-test strips for AA33 and the known antifungal

  • Fungal isolate

  • Sterile swabs

Protocol:

  • Prepare Inoculum: Prepare a fungal suspension adjusted to a 0.5 McFarland standard.

  • Inoculate Plate: Using a sterile swab, evenly inoculate the entire surface of the RPMI agar plate with the fungal suspension. Allow the plate to dry for 10-15 minutes.

  • Apply E-test Strips:

    • Place an E-test strip of the first drug onto the agar surface.

    • Place the E-test strip of the second drug at a 90-degree angle to the first strip, with the MIC scales intersecting at their respective standalone MIC values.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading Results: An ellipse of growth inhibition will be formed around each strip. The MIC is read where the edge of the inhibition ellipse intersects the strip. For synergy, a "bridge" or enhanced zone of inhibition will be observed where the gradients of the two drugs overlap.

  • Calculate ΣFIC (Sum of Fractional Inhibitory Concentrations):

    • ΣFIC = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • The MIC in combination is read at the point where the inhibition ellipses intersect.

  • Interpretation: Similar to the FICI interpretation for the checkerboard assay.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Synergy Assays cluster_analysis Data Analysis cluster_interpretation Interpretation Inoculum Fungal Inoculum Preparation Checkerboard Checkerboard Assay Inoculum->Checkerboard TimeKill Time-Kill Assay Inoculum->TimeKill Etest E-test Inoculum->Etest Drugs Drug Dilutions Drugs->Checkerboard Drugs->TimeKill FICI FICI Calculation Checkerboard->FICI LogReduction Log Reduction Calculation TimeKill->LogReduction SFIC ΣFIC Calculation Etest->SFIC Result Synergy, Additivity, Indifference, or Antagonism FICI->Result LogReduction->Result SFIC->Result Antifungal_Mechanisms cluster_cell Fungal Cell Ribosome {Ribosome | Protein Synthesis} EF2 Elongation Factor 2 CellWall {Cell Wall | (β-1,3-D-glucan)} CellMembrane {Cell Membrane | (Ergosterol)} ErgosterolSynth Ergosterol Biosynthesis ErgosterolSynth->CellMembrane provides GlucanSynth β-1,3-D-glucan Synthase GlucanSynth->CellWall builds AA33 This compound AA33->EF2 inhibits Fluconazole Fluconazole Fluconazole->ErgosterolSynth inhibits Caspofungin Caspofungin Caspofungin->GlucanSynth inhibits AmphotericinB Amphotericin B AmphotericinB->CellMembrane disrupts Synergy_Logic AA33 AA33 (Inhibits Protein Synthesis) CompromisedRepair Compromised Repair Mechanisms AA33->CompromisedRepair Caspofungin Caspofungin (Inhibits Cell Wall Synthesis) WeakenedWall Weakened Cell Wall Caspofungin->WeakenedWall Fluconazole Fluconazole (Inhibits Ergosterol Synthesis) AlteredMembrane Altered Cell Membrane Fluconazole->AlteredMembrane AmphotericinB Amphotericin B (Disrupts Cell Membrane) PorousMembrane Porous Cell Membrane AmphotericinB->PorousMembrane IncreasedUptake Increased Uptake of AA33 WeakenedWall->IncreasedUptake AlteredMembrane->IncreasedUptake PorousMembrane->IncreasedUptake Synergy Synergistic Fungicidal Effect IncreasedUptake->Synergy CompromisedRepair->Synergy

References

Application Notes and Protocols for Antifungal Agent 33 Biofilm Disruption Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Fungal Biofilms

Fungal infections, particularly those caused by species such as Candida albicans, pose a significant threat to human health, especially in immunocompromised individuals.[1][2] A major virulence factor contributing to the persistence and recurrence of these infections is the ability of fungi to form biofilms.[3][4] Biofilms are structured communities of microbial cells encased in a self-produced extracellular polymeric substance (EPS) matrix, which adheres to both biological and abiotic surfaces.[3] This complex structure provides a protective barrier against host immune responses and antifungal therapies, rendering the embedded fungal cells significantly more resistant to conventional treatments compared to their planktonic (free-floating) counterparts.[2][5][6] The increased resistance is multifactorial, involving restricted drug penetration through the biofilm matrix, altered metabolic states of the fungal cells, and the expression of specific resistance genes.[5][7] Consequently, there is an urgent need for novel therapeutic agents that can effectively disrupt these resilient biofilm structures.

Antifungal Agent 33 is a novel investigational compound demonstrating potent activity against a broad spectrum of pathogenic fungi. A key attribute of this agent is its ability to not only inhibit the growth of planktonic fungal cells but also to disrupt pre-formed biofilms. These application notes provide a detailed protocol for assessing the biofilm disruption potential of this compound against Candida albicans biofilms.

Mechanism of Action (Hypothesized)

While the precise mechanism of this compound is under investigation, preliminary studies suggest it may interfere with key signaling pathways crucial for biofilm integrity. Fungal biofilm formation is a complex process regulated by intricate signaling networks.[4] Pathways such as the Ras/cAMP/PKA and MAPK signaling cascades are known to play a central role in morphogenesis, cell adhesion, and extracellular matrix production, all of which are essential for biofilm development.[4][8] It is hypothesized that this compound may target one or more components of these pathways, leading to the destabilization and subsequent disruption of the biofilm structure.

ext_stimuli Environmental Cues (pH, Nutrient Availability) ras_pathway Ras/cAMP/PKA Pathway ext_stimuli->ras_pathway mapk_pathway MAPK Pathway ext_stimuli->mapk_pathway agent33 This compound agent33->ras_pathway Inhibition agent33->mapk_pathway Inhibition hyphal_formation Hyphal Formation ras_pathway->hyphal_formation matrix_production Matrix Production ras_pathway->matrix_production adhesion Adhesion mapk_pathway->adhesion biofilm_formation Biofilm Formation & Integrity hyphal_formation->biofilm_formation matrix_production->biofilm_formation adhesion->biofilm_formation

Caption: Hypothesized signaling pathway disruption by this compound.

Experimental Protocols

Materials and Reagents
  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Sabouraud Dextrose Agar (SDA)

  • Sabouraud Dextrose Broth (SDB)

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom polystyrene microtiter plates, sterile

  • Crystal Violet solution (0.1% w/v)

  • Acetic Acid (33% v/v)

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • Microplate reader

  • Sterile pipette tips, reservoirs, and other standard laboratory consumables

Protocol 1: Biofilm Formation

This protocol outlines the steps for generating mature C. albicans biofilms in a 96-well plate format.

  • Inoculum Preparation: Inoculate a single colony of C. albicans from an SDA plate into 10 mL of SDB. Incubate at 37°C for 18-24 hours with shaking (150 rpm).

  • Cell Washing and Resuspension: Harvest the yeast cells by centrifugation at 3,000 x g for 10 minutes. Wash the cell pellet twice with sterile PBS.

  • Standardization of Inoculum: Resuspend the washed cells in RPMI 1640 medium. Adjust the cell density to 1 x 10⁶ cells/mL using a hemocytometer or by measuring the optical density at 540 nm.

  • Biofilm Growth: Add 100 µL of the standardized cell suspension to each well of a 96-well microtiter plate. Include wells with medium only as a sterility control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

Protocol 2: Biofilm Disruption Assay

This protocol details the procedure for treating pre-formed biofilms with this compound and quantifying the disruption.

  • Preparation of Treatment Solutions: Prepare serial dilutions of this compound in RPMI 1640 medium from the stock solution. Ensure the final DMSO concentration is non-toxic to the fungal cells (typically ≤1%). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control antifungal agent (e.g., Amphotericin B).

  • Removal of Planktonic Cells: After the biofilm formation incubation period, carefully aspirate the medium from each well to remove non-adherent planktonic cells.

  • Washing: Gently wash the biofilms twice with 200 µL of sterile PBS to remove any remaining planktonic cells.

  • Treatment: Add 100 µL of the prepared this compound dilutions, vehicle control, or positive control to the appropriate wells containing the pre-formed biofilms. Add 100 µL of fresh RPMI 1640 to untreated control wells.

  • Incubation: Incubate the plate at 37°C for an additional 24 hours.

Quantification of Biofilm Disruption

Two common methods for quantifying the effect of the treatment on the biofilm are the Crystal Violet (CV) assay, which measures total biomass, and the XTT assay, which measures metabolic activity.

A. Crystal Violet (CV) Assay for Total Biomass

  • Aspiration and Washing: After the treatment incubation, aspirate the medium from all wells and wash the biofilms twice with 200 µL of sterile PBS.

  • Fixation: Air-dry the plate for 45-60 minutes. Then, fix the biofilms by adding 100 µL of methanol to each well and incubating for 15 minutes.

  • Staining: Remove the methanol and add 100 µL of 0.1% Crystal Violet solution to each well. Stain for 15 minutes at room temperature.

  • Washing: Carefully remove the CV solution and wash the plate thoroughly with distilled water to remove excess stain.

  • Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the bound stain.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm reduction is calculated relative to the untreated control.

B. XTT Assay for Metabolic Activity

  • Aspiration and Washing: Following treatment, gently aspirate the medium and wash the biofilms twice with 200 µL of sterile PBS.

  • Preparation of XTT-Menadione Solution: Prepare the XTT-menadione solution immediately before use by mixing the XTT and menadione solutions according to the manufacturer's instructions.

  • Incubation with XTT: Add 100 µL of the XTT-menadione solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 2-3 hours, or until a color change is apparent.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader. The percentage of metabolic activity reduction is calculated relative to the untreated control.

start Start: C. albicans Culture inoculum_prep Inoculum Preparation (1x10^6 cells/mL in RPMI) start->inoculum_prep biofilm_growth Biofilm Formation (24-48h at 37°C in 96-well plate) inoculum_prep->biofilm_growth wash1 Wash to Remove Planktonic Cells biofilm_growth->wash1 treatment Add this compound (Incubate 24h at 37°C) wash1->treatment quantification Quantification Method treatment->quantification cv_assay Crystal Violet Assay (Total Biomass) quantification->cv_assay Method A xtt_assay XTT Assay (Metabolic Activity) quantification->xtt_assay Method B read_cv Read Absorbance (570 nm) cv_assay->read_cv read_xtt Read Absorbance (490 nm) xtt_assay->read_xtt end End: Data Analysis read_cv->end read_xtt->end

References

Application Note: A Protocol for Studying the Development of Fungal Resistance to Antifungal Agent 33

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance is a significant threat to public health, compromising the efficacy of existing treatments for invasive fungal infections. Understanding the mechanisms by which fungi develop resistance to new antifungal agents is crucial for predicting and overcoming this challenge. This document provides a detailed protocol for studying the development of fungal resistance to a novel or existing antifungal, referred to here as "Antifungal Agent 33."

The protocol outlines a comprehensive workflow, beginning with the determination of baseline antifungal susceptibility, followed by the in vitro evolution of resistant strains through serial passage. It further details methods for the phenotypic and genotypic characterization of resistant isolates to elucidate the underlying molecular mechanisms of resistance. This systematic approach will enable researchers to identify potential resistance mechanisms, inform the development of more robust antifungal therapies, and devise strategies to mitigate the emergence of resistance.

I. Determination of Baseline Susceptibility (Minimum Inhibitory Concentration - MIC)

The initial step is to determine the baseline susceptibility of the fungal isolate(s) to this compound. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this purpose.[1][2][3][4][5]

Protocol: Broth Microdilution MIC Assay[6][7]
  • Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration 100 times the highest final concentration to be tested.

  • Preparation of Microdilution Plates:

    • In a 96-well microtiter plate, add 100 µL of sterile RPMI 1640 medium to all wells except the first column.

    • Add 200 µL of RPMI 1640 medium containing the desired starting concentration of this compound to the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to create a concentration gradient. The last column will serve as a drug-free growth control.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL.

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 cells/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the microtiter plate.

    • Incubate the plate at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free control well.[2][6]

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[6][7]

Data Presentation: Baseline MIC Values
Fungal IsolateThis compound MIC₅₀ (µg/mL)
Candida albicans SC5314[Insert Value]
Aspergillus fumigatus Af293[Insert Value]
Clinical Isolate 1[Insert Value]
Clinical Isolate 2[Insert Value]

II. In Vitro Evolution of Resistance

To study the development of resistance, fungal isolates are repeatedly exposed to sub-inhibitory concentrations of this compound in a process called serial passage.[8][9][10] This method mimics the selective pressure that can lead to the emergence of resistance in a clinical setting.

Protocol: Serial Passage Assay for Resistance Development[9][12]
  • Initial Culture: Inoculate the parental fungal strain into a liquid medium (e.g., RPMI 1640) containing a sub-inhibitory concentration (e.g., 0.5x MIC) of this compound.

  • Incubation: Incubate the culture at 35°C for 24-48 hours, or until visible growth is observed.

  • Serial Passage:

    • After the incubation period, determine the MIC of the grown culture as described in Section I.

    • Inoculate a fresh tube of medium containing a sub-inhibitory concentration of this compound (based on the new MIC) with a small volume (e.g., 10 µL) of the previous culture.

    • Repeat this process for a predetermined number of passages (e.g., 30-60) or until a significant increase in the MIC is observed.

  • Isolation of Resistant Strains: After the final passage, plate the culture onto drug-free agar to obtain single colonies.

  • Confirmation of Resistance: Confirm the resistance of the isolated colonies by re-determining their MIC for this compound. A stable, significant increase in MIC compared to the parental strain indicates the development of resistance.

Data Presentation: MIC Fold-Change During Serial Passage
Passage NumberC. albicans SC5314 MIC (µg/mL)Fold-Change in MIC
0 (Parental)[Insert Value]1
5[Insert Value][Calculate]
10[Insert Value][Calculate]
15[Insert Value][Calculate]
20[Insert Value][Calculate]
25[Insert Value][Calculate]
30[Insert Value][Calculate]

III. Characterization of Resistant Isolates

Once resistant strains have been generated and confirmed, the next step is to characterize the molecular mechanisms responsible for the observed resistance. This typically involves a combination of genomic and transcriptomic analyses.

A. Whole Genome Sequencing (WGS)

WGS is a powerful tool for identifying genetic mutations, such as point mutations, insertions, deletions, and aneuploidy, that may confer resistance.[11][12][13]

  • DNA Extraction:

    • Grow a fresh culture of the parental and resistant fungal isolates.

    • Extract high-quality genomic DNA using a commercially available fungal DNA extraction kit or a standard protocol involving mechanical disruption (e.g., bead beating) and enzymatic lysis.[14][15]

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the extracted DNA according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina).

    • Perform high-throughput sequencing to generate whole-genome sequence data.[16]

  • Bioinformatic Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads from the resistant isolate to the reference genome of the parental strain.

    • Identify single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs).

    • Annotate the identified variants to determine their potential impact on gene function. Focus on genes known to be involved in antifungal resistance, such as those encoding the drug target, efflux pumps, and transcription factors.[17][18][19][20]

B. Gene Expression Analysis (RNA-Seq)

RNA-Seq is used to compare the transcriptomes of the resistant and parental strains, identifying genes that are differentially expressed in the presence of this compound. Upregulation of genes encoding efflux pumps or the drug target is a common mechanism of resistance.[21][22][23][24]

  • RNA Extraction:

    • Grow the parental and resistant strains in the presence and absence of a sub-inhibitory concentration of this compound.

    • Harvest the cells and extract total RNA using a suitable method that includes a DNase treatment step to remove contaminating genomic DNA.

  • Library Preparation and Sequencing:

    • Prepare an RNA-Seq library from the extracted RNA, typically involving mRNA enrichment, cDNA synthesis, and adapter ligation.

    • Sequence the libraries on a high-throughput sequencing platform.

  • Bioinformatic Analysis:

    • Perform quality control and align the RNA-Seq reads to the reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly upregulated or downregulated in the resistant strain compared to the parental strain.

    • Perform functional enrichment analysis (e.g., Gene Ontology) to identify biological pathways that are altered in the resistant isolate.

Data Presentation: Summary of Molecular Findings

Table 3: Genetic Mutations in Resistant Isolate

GeneMutation TypeAmino Acid ChangePutative Function
ERG11SNPY132HDrug Target
CDR1--Efflux Pump
TAC1SNPG980ETranscription Factor

Table 4: Differentially Expressed Genes in Resistant Isolate

GeneLog₂ Fold-Changep-valuePutative Function
CDR1+3.5<0.001Efflux Pump
MDR1+2.8<0.001Efflux Pump
ERG11+2.1<0.01Drug Target

Visualizations

Experimental_Workflow cluster_mic I. Baseline Susceptibility cluster_resistance II. In Vitro Resistance Development cluster_characterization III. Characterization of Resistance cluster_analysis IV. Data Analysis & Interpretation start Fungal Isolate mic_assay Broth Microdilution MIC Assay start->mic_assay serial_passage Serial Passage with This compound mic_assay->serial_passage resistant_isolate Resistant Isolate serial_passage->resistant_isolate wgs Whole Genome Sequencing resistant_isolate->wgs rnaseq RNA-Seq Analysis resistant_isolate->rnaseq mutation_analysis Mutation Identification wgs->mutation_analysis expression_analysis Differential Gene Expression rnaseq->expression_analysis mechanism Elucidation of Resistance Mechanism mutation_analysis->mechanism expression_analysis->mechanism

Caption: Experimental workflow for studying antifungal resistance.

References

Application Notes and Protocols for the Quantification of Antifungal Agent 33

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 33 is a broad-spectrum triazole antifungal medication used in the treatment of serious fungal infections. Due to its significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is crucial to optimize efficacy and minimize toxicity.[1][2] This document provides detailed application notes and protocols for the quantification of this compound in human plasma and serum using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), and a basic UV-Vis Spectrophotometric method. These methods are essential for clinical TDM and pharmacokinetic studies in drug development.[3][4]

The primary mechanism of action for triazole antifungals like this compound involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.

cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Fungal Cell Death Fungal Cell Death Membrane->Fungal Cell Death Agent33 This compound Inhibition Inhibition Agent33->Inhibition Inhibition->Lanosterol Blocks conversion

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Analytical Methods Overview

Several analytical methods have been developed and validated for the quantification of this compound in biological matrices.[3] The choice of method depends on the required sensitivity, specificity, sample throughput, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely accessible method suitable for routine TDM.[2][5] It offers good sensitivity and specificity, though it may be susceptible to interferences from co-eluting compounds.[6]

  • Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity, specificity, and short analysis time.[4][7] It is particularly useful for research applications and when low concentrations need to be accurately measured.[8]

  • UV-Vis Spectrophotometry: A simple and cost-effective method, but it lacks the specificity of chromatographic techniques. It is more suitable for the analysis of bulk drug or simple formulations rather than complex biological matrices like plasma.[9]

Quantitative Data Summary

The following tables summarize the validation parameters for the different analytical methods for the quantification of this compound.

Table 1: HPLC-UV Method Validation Data
ParameterResultReference
Linearity Range0.1 - 20.0 µg/mL[6]
Lower Limit of Quantification (LLOQ)0.05 µg/mL[6]
Intra-day Precision (%RSD)< 4.3%[6]
Inter-day Precision (%RSD)< 4.0%[6]
Accuracy (%Bias)< 8.0%[10]
Recovery> 90%[11]
Table 2: LC-MS/MS Method Validation Data
ParameterResultReference
Linearity Range0.1 - 10.0 µg/mL (R² = 0.9995)[4][7]
Lower Limit of Quantification (LLOQ)0.114 mg/L[12]
Intra-day Precision (%RSD)< 8.97%[4][7]
Inter-day Precision (%RSD)< 7.68%[4][7]
Accuracy (%Bias)< 8.9%[12]
Recovery> 85%[4]
Table 3: UV-Vis Spectrophotometric Method Validation Data (for a representative antifungal)
ParameterResultReference
Linearity Range5 - 25 µg/mL[9]
λmax255.2 nm[9]
Limit of Detection (LOD)0.0225 µg/mL[9]
Limit of Quantification (LOQ)0.75 µg/mL[9]
Correlation Coefficient (R²)> 0.999

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by HPLC-UV

This protocol is based on a validated method for the determination of voriconazole in human plasma.[5][6]

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., Ketoconazole or Fluconazole[11]

  • HPLC-grade acetonitrile, methanol, and water

  • Perchloric acid[1][5]

  • Ammonium phosphate monobasic[6]

  • Human plasma (drug-free)

2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)[1][5]

  • Centrifuge

  • Vortex mixer

3. Sample Preparation

cluster_sample_prep Sample Preparation Workflow (HPLC-UV) Plasma 100 µL Plasma Sample (Patient, Calibrator, or QC) Add_IS Add 100 µL Internal Standard Plasma->Add_IS Add_Precipitant Add 300 µL Methanol (Protein Precipitation) Add_IS->Add_Precipitant Vortex Vortex for 1 minute Add_Precipitant->Vortex Centrifuge Centrifuge at 10,000 rpm for 10 minutes at 4°C Vortex->Centrifuge Supernatant Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant Inject Inject 10-50 µL into HPLC System Supernatant->Inject

Figure 2: Workflow for plasma sample preparation for HPLC-UV analysis.

4. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water (7:3, v/v)[1][5] or 0.09 M aqueous ammonium phosphate monobasic and acetonitrile (50:50, v/v), pH 5.3[6]

  • Flow Rate: 1.0 mL/min[1][5]

  • Column Temperature: Ambient or 40°C

  • Detection Wavelength: 255 nm[1][5]

  • Injection Volume: 50 µL[6]

5. Calibration and Quality Control

  • Prepare calibration standards by spiking drug-free human plasma with known concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 15 µg/mL).[5]

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Process calibrators, QC samples, and patient samples as described in the sample preparation section.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the determination of voriconazole in human plasma.[4][7]

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., Voriconazole-d3) or a structural analog (e.g., Fluconazole)[4]

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

2. Instrumentation

  • UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., SB C18)[4][7]

  • Centrifuge

  • Vortex mixer

3. Sample Preparation

cluster_lcms_prep Sample Preparation Workflow (LC-MS/MS) Plasma 50 µL Plasma Sample Add_IS Add 50 µL Internal Standard Solution Plasma->Add_IS Add_Methanol Add 200 µL Methanol Add_IS->Add_Methanol Vortex Vortex for 10 seconds Add_Methanol->Vortex Centrifuge Centrifuge at 9,600 x g for 3 minutes Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject 1-5 µL into LC-MS/MS System Supernatant->Inject

Figure 3: Workflow for plasma sample preparation for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Methanol[4]

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min[4][7]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound (Voriconazole): m/z 350 -> 280.9[4][7]

    • Internal Standard (Fluconazole): m/z 307 -> 219.9[4][7]

5. Calibration and Quality Control

  • Prepare calibration standards in drug-free human plasma over the desired concentration range (e.g., 0.1 - 10.0 µg/mL).[4][7]

  • Prepare QC samples at a minimum of three concentration levels (low, medium, high).

  • Analyze the samples and construct a calibration curve based on the peak area ratios of the analyte to the internal standard.

Protocol 3: UV-Vis Spectrophotometric Quantification of this compound

This is a simplified method, more suitable for bulk drug or simple dosage forms. Its application to plasma would require extensive sample clean-up to remove interfering substances and is generally not recommended. The protocol is based on methods for other antifungal agents like ketoconazole.[9]

1. Materials and Reagents

  • This compound reference standard

  • Methylene chloride or other suitable solvent in which the drug is freely soluble.[9]

2. Instrumentation

  • UV-Vis Spectrophotometer

3. Procedure

  • Solvent Selection: Determine a suitable solvent that dissolves the drug and does not interfere with its absorbance spectrum.

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV spectrum (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For a similar compound, ketoconazole, the λmax is 255.2 nm.[9]

  • Preparation of Standard Solutions: Prepare a stock solution of this compound and make serial dilutions to create a series of standard solutions of known concentrations.

  • Measurement: Measure the absorbance of each standard solution at the λmax.

  • Calibration Curve: Plot a graph of absorbance versus concentration. The relationship should be linear in accordance with Beer's Law.

  • Sample Analysis: Prepare the sample solution and measure its absorbance at the λmax. Determine the concentration from the calibration curve.

Conclusion

The choice of analytical method for the quantification of this compound should be guided by the specific requirements of the study. For therapeutic drug monitoring and clinical research, HPLC-UV and LC-MS/MS are the methods of choice due to their superior sensitivity and specificity.[4][5] The protocols provided herein, based on validated methods for similar triazole antifungals, offer a robust starting point for method development and validation in your laboratory. All analytical procedures should be validated according to ICH guidelines to ensure they are fit for their intended purpose.[13][14]

References

Application Notes and Protocols for Antifungal Agent 33 in Treating Drug-Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro activity and proposed mechanism of action of Antifungal Agent 33 , a novel investigational compound developed to address the challenge of drug-resistant fungal pathogens. The following protocols and data are intended to guide researchers in the evaluation of this and other potential antifungal candidates.

Introduction

The emergence of multidrug-resistant (MDR) fungal strains, particularly within Candida and Aspergillus species, poses a significant threat to global health.[1][2][3] Existing antifungal therapies, primarily azoles, polyenes, and echinocandins, are increasingly compromised by resistance mechanisms.[1][2][4] this compound is a novel synthetic compound designed to overcome these resistance mechanisms, showing potent activity against a broad spectrum of clinically relevant and drug-resistant fungi.

Proposed Mechanism of Action

This compound is hypothesized to act as a non-competitive inhibitor of β-(1,3)-D-glucan synthase, a key enzyme responsible for the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[2][5] This mechanism is similar to that of the echinocandin class of antifungals.[4] By disrupting cell wall integrity, this compound leads to osmotic instability and subsequent cell lysis.[2] This distinct binding site is thought to circumvent the common FKS mutations that confer resistance to echinocandins.

UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (FKS1 subunit) UDP_Glucose->Glucan_Synthase Substrate Glucan_Chain β-(1,3)-D-Glucan Chain Glucan_Synthase->Glucan_Chain Elongation Agent_33 This compound Agent_33->Glucan_Synthase Inhibition Cell_Wall Fungal Cell Wall Glucan_Chain->Cell_Wall Incorporation Lysis Osmotic Lysis Cell Death Cell_Wall->Lysis Loss of Integrity

Figure 1: Proposed mechanism of action for this compound.

In Vitro Efficacy Data

The following tables summarize the in vitro activity of this compound against a panel of drug-susceptible and drug-resistant fungal strains. Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.

Table 1: Comparative MIC (µg/mL) of this compound and Standard Antifungals against Candida Species

OrganismStrain ProfileThis compoundFluconazoleCaspofunginAmphotericin B
C. albicans ATCC 90028Wild-Type0.1250.50.060.25
C. albicans 12-99Fluconazole-R0.125>640.060.5
C. glabrata ATCC 90030Wild-Type0.2580.1250.25
C. glabrata FKS-mutantEchinocandin-R0.2516>80.5
C. auris B11221Multidrug-R0.5>64>81
C. krusei ATCC 6258Intrinsic Flu-R0.125640.1250.5

Table 2: Comparative MIC (µg/mL) of this compound against Filamentous Fungi

OrganismStrain ProfileThis compoundVoriconazoleAmphotericin B
A. fumigatus ATCC 204305Wild-Type0.060.250.5
A. fumigatus TR34/L98HAzole-R0.06>160.5
A. terreus ATCC MYA-363Amphotericin B-R0.1250.5>16
Fusarium solaniWild-Type142
Mucorales spp.Wild-Type2>161

Table 3: Cytotoxicity Data

Cell LineAssayIC₅₀ (µg/mL)Selectivity Index (IC₅₀/MIC) vs. C. auris
HepG2 (Human Liver)MTT>128>256
HEK293 (Human Kidney)MTT>128>256

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27-A3 guidelines for yeasts.

start Start prep_agent Prepare 2x Serial Dilutions of this compound in 96-well Plate start->prep_agent prep_inoculum Prepare Fungal Inoculum (0.5-2.5 x 10³ CFU/mL) in RPMI-1640 Medium start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC: Lowest concentration with ≥50% growth inhibition incubate->read_mic end End read_mic->end

Figure 2: Workflow for MIC determination via broth microdilution.
  • Preparation of Antifungal Agent:

    • Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate. The final volume in each well should be 100 µL, and concentrations should range from 0.015 to 16 µg/mL.

  • Inoculum Preparation:

    • Subculture the fungal isolate on Sabouraud Dextrose Agar for 24 hours (for yeasts) or 7 days (for molds) at 35°C.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. This halves the drug concentration in each well.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50%) compared to the drug-free growth control.[6] The endpoint can be read visually or with a spectrophotometer at 530 nm.

Time-Kill Kinetic Assay

This assay determines the fungicidal or fungistatic activity of an antifungal agent over time.

start Start prep_culture Prepare Fungal Culture to Log Phase (~1-5 x 10⁵ CFU/mL) start->prep_culture add_agent Add this compound (at 0x, 1x, 4x, 16x MIC) prep_culture->add_agent incubate Incubate at 35°C with Agitation add_agent->incubate sampling Sample Aliquots at 0, 2, 4, 8, 12, 24 hours incubate->sampling Time Points plate_count Perform Serial Dilutions and Plate on Agar for Colony Forming Unit (CFU) Count sampling->plate_count plot Plot log₁₀ CFU/mL vs. Time plate_count->plot end End plot->end

Figure 3: Workflow for a time-kill kinetic assay.
  • Preparation:

    • Grow the fungal isolate to the early logarithmic phase in a suitable broth medium (e.g., RPMI-1640).

    • Dilute the culture to a starting concentration of approximately 1-5 x 10⁵ CFU/mL.

    • Prepare flasks containing the fungal suspension and add this compound at concentrations corresponding to 0x MIC (growth control), 1x MIC, 4x MIC, and 16x MIC.

  • Incubation and Sampling:

    • Incubate the flasks at 35°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Quantification:

    • Perform tenfold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto Sabouraud Dextrose Agar plates.

    • Incubate the plates at 35°C for 24-48 hours, until colonies are visible.

    • Count the colonies and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration.

    • Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Fungistatic activity is characterized by a <3-log₁₀ reduction.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of mammalian cell lines.

  • Cell Seeding:

    • Seed mammalian cells (e.g., HepG2 or HEK293) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., Triton X-100).

    • Incubate for another 24 or 48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression.

Conclusion and Future Directions

This compound demonstrates potent in vitro activity against a wide range of pathogenic fungi, including multidrug-resistant strains of Candida auris and azole-resistant Aspergillus fumigatus. Its high selectivity index suggests a favorable preliminary safety profile. The proposed mechanism of action, inhibition of β-(1,3)-D-glucan synthase at a novel site, offers a promising strategy to combat existing resistance.

Future studies should focus on:

  • Confirming the mechanism of action through enzymatic assays and cell wall analysis.

  • Evaluating the efficacy of this compound in animal models of invasive fungal infections.[7]

  • Investigating the potential for resistance development to this compound.

  • Exploring synergistic interactions with other antifungal classes.

References

Troubleshooting & Optimization

Technical Support Center: Improving Antifungal Agent 33 Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Antifungal Agent 33 in aqueous solutions for experimental use.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered with this compound.

Initial Assessment: My compound won't dissolve.

Question Possible Cause Recommended Action
Is this compound an ionizable compound? The pH of the aqueous solution may not be optimal for dissolution. Many drugs, including azole antifungals, have ionizable groups, and their solubility is pH-dependent.[1]Proceed to the pH Adjustment protocol.
Is the compound known to be highly hydrophobic? The nonpolar nature of the compound prevents interaction with the polar water molecules.[2][3]Consider using Co-solvents or Cyclodextrins .
Have you tried basic mechanical agitation? Insufficient energy is being provided to break the crystal lattice of the solid compound.Ensure vigorous stirring or vortexing. Gentle heating may also be applied, but monitor for compound stability.
Is the desired concentration too high? You may be exceeding the intrinsic aqueous solubility of this compound.Determine the approximate solubility by preparing a dilution series. If a higher concentration is necessary, explore solubility enhancement techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial strategies for improving the solubility of a poorly soluble antifungal agent like this compound?

A1: The most common and straightforward initial strategies involve physical and chemical modifications.[4] Physical methods include particle size reduction (micronization) to increase the surface area for dissolution.[5][6] Chemical modifications often start with pH adjustment if the compound is ionizable, or the use of co-solvents to reduce the polarity of the aqueous solution.[5][7][]

Q2: When should I consider using co-solvents, and which ones are appropriate?

A2: Co-solvents are a good choice when dealing with nonpolar, lipophilic compounds.[6] They work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent.[9] Commonly used, low-toxicity co-solvents for parenteral use include propylene glycol, ethanol, glycerin, and polyethylene glycol (PEG).[7] The selection and concentration of the co-solvent need to be optimized for both solubility enhancement and biological compatibility.

Q3: How does pH adjustment improve solubility, and what are the limitations?

A3: For ionizable drugs, adjusting the pH of the solution can convert the compound into its more soluble salt form.[10] Weakly basic drugs become more soluble at lower pH, while weakly acidic drugs are more soluble at higher pH.[10] However, this method is not effective for neutral compounds. Additionally, large shifts in pH may not be compatible with your experimental system (e.g., cell culture) and can affect compound stability.[11]

Q4: What are cyclodextrins and when are they a suitable option?

A4: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[4][12] They can encapsulate hydrophobic drug molecules, like many azole antifungals, forming inclusion complexes that are more soluble in water.[4][13] This technique is particularly useful for improving the aqueous solubility, dissolution rate, and bioavailability of poorly water-soluble drugs.[4]

Q5: My compound precipitates out of solution after initial dissolution. What can I do?

A5: Precipitation after initial dissolution can occur due to changes in temperature, pH, or solvent composition (e.g., upon dilution into a different buffer). To troubleshoot, you can try to identify the cause of the precipitation and adjust the formulation accordingly. If using a co-solvent, you may need to optimize the co-solvent concentration. In some cases, using a surfactant or a polymer can help stabilize the dissolved drug and prevent precipitation.[10][14]

Quantitative Data on Solubility Enhancement

The following tables summarize the potential improvements in aqueous solubility that can be achieved with different enhancement techniques for azole antifungal agents, which can be considered analogous to this compound.

Table 1: Effect of Co-solvents and Complexation on Azole Antifungal Solubility

Antifungal Agent Enhancement Method Solvent System Solubility Increase (Approximate) Reference
MiconazoleTernary combination of excipientsNot specifiedCan reach >30 mg/mL[15]
KetoconazoleTernary combination of excipientsNot specifiedCan reach >135 mg/mL[15]
KetoconazoleCo-crystal with Glutaric AcidDistilled Water~1800-fold[13][16]
ItraconazoleNanosuspensionNot specifiedSignificant improvement[17]

Table 2: Solubility of Ketoconazole with Different Co-formers

Co-former Resulting Solubility in Distilled Water (μg/mL) Fold Increase vs. Pure Ketoconazole (1.2 μg/mL) Reference
Glutaric Acid2165.61805[13][16]
Vanillic Acid321.6268[13][16]
2,6-Dihydroxybenzoic Acid139.1116[13][16]
Protocatechuic Acid386.3322[13][16]
3,5-Dinitrobenzoic Acid191.7160[13][16]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol is suitable for ionizable compounds. The goal is to identify a pH at which this compound exhibits maximum solubility.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bars

  • Microcentrifuge

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Prepare a series of aqueous solutions with different pH values (e.g., pH 2, 4, 6, 7, 8, 10).

  • Add an excess amount of this compound to each solution.

  • Stir the suspensions at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and measure its pH.

  • Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

  • Plot solubility versus pH to determine the optimal pH for dissolution.[1]

Protocol 2: Solubility Enhancement using Co-solvents

This protocol is designed for hydrophobic or lipophilic compounds.

Materials:

  • This compound

  • Deionized water

  • Co-solvent (e.g., Propylene Glycol, Ethanol, PEG 400)

  • Stir plate and stir bars

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Prepare a series of co-solvent/water mixtures with varying co-solvent concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Add a known excess amount of this compound to each co-solvent mixture.

  • Stir the mixtures at a constant temperature for 24 hours.

  • Visually inspect for undissolved particles. If present, centrifuge the samples.

  • Quantify the concentration of the dissolved compound in the clear supernatant.

  • Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal mixture.

Protocol 3: Solubility Enhancement by Cyclodextrin Inclusion Complexation

This protocol is effective for forming more soluble complexes with hydrophobic drugs.

Materials:

  • This compound

  • β-Cyclodextrin or a derivative like Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water

  • Stir plate and stir bars

  • Freeze-dryer (lyophilizer) or oven

Procedure (Kneading Method):

  • Determine the desired molar ratio of this compound to cyclodextrin (a 1:1 ratio is a common starting point).

  • In a mortar, place the cyclodextrin and add a small amount of water to form a paste.

  • Gradually add this compound to the paste and knead for 30-60 minutes.

  • Dry the resulting mixture in an oven at a controlled temperature or by freeze-drying to obtain a powder.

  • Determine the solubility of the resulting complex in aqueous solution following a similar procedure as in the previous protocols.

Visualizations

Troubleshooting_Workflow start Start: this compound Insoluble in Aqueous Solution is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust Attempt pH Adjustment (Protocol 1) is_ionizable->ph_adjust Yes is_hydrophobic Is the compound highly hydrophobic? is_ionizable->is_hydrophobic No ph_adjust->is_hydrophobic Failure success Solubility Improved ph_adjust->success Success co_solvent Use Co-solvents (Protocol 2) is_hydrophobic->co_solvent Yes failure Still Insoluble: Consider Advanced Techniques (e.g., Nanosuspension, Solid Dispersion) is_hydrophobic->failure No cyclodextrin Use Cyclodextrins (Protocol 3) co_solvent->cyclodextrin Failure co_solvent->success Success cyclodextrin->success Success cyclodextrin->failure Failure

Caption: Troubleshooting workflow for improving the solubility of this compound.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis prep_solution Prepare Aqueous Solution (with/without solubilizer) add_compound Add Excess This compound prep_solution->add_compound equilibrate Equilibrate for 24h (Constant Stirring & Temp) add_compound->equilibrate separate Separate Solid & Liquid (Centrifugation) equilibrate->separate quantify Quantify Dissolved Compound in Supernatant (HPLC/UV-Vis) separate->quantify analyze Analyze Data & Determine Optimal Conditions quantify->analyze

Caption: General experimental workflow for determining compound solubility.

References

Antifungal agent 33 stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Antifungal Agent 33 in cell culture media. The information is intended for researchers, scientists, and drug development professionals to help ensure experimental success and data reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work? A1: this compound is a polyene antimycotic agent designed for use in eukaryotic cell cultures to prevent or eliminate fungal contamination, including yeasts and molds. Its mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane integrity by forming pores, which leads to the leakage of essential intracellular components and ultimately results in fungal cell death.[1][2][3]

Q2: What are the recommended storage conditions for this compound? A2: Stock solutions of this compound should be stored in small aliquots at -20°C or lower to prevent degradation from repeated freeze-thaw cycles. Protect the stock solution from light. Once a working solution is prepared in cell culture media, it should be used immediately or stored at 4°C for a limited time (see stability data below).

Q3: How long is this compound stable in complete cell culture medium at 37°C? A3: The stability of this compound in cell culture medium at 37°C is limited. Significant degradation can be observed after 48-72 hours, similar to other polyene antifungals like Amphotericin B which are stable for about three days under these conditions.[1][4] For long-term experiments, it is recommended to replenish the medium with freshly added this compound every 48 hours.

Q4: What are the visible signs of this compound degradation or instability in media? A4: Signs of instability can include a visible change in the color of the medium, the appearance of turbidity, or the formation of a precipitate.[1] A loss of antifungal efficacy, indicated by the emergence of fungal contamination despite its use, is a functional sign of degradation.

Q5: Is this compound compatible with serum-containing media? A5: Yes, this compound can be used with media containing fetal bovine serum (FBS) or other sera. In some cases, serum proteins may bind to the agent, which can have a minor stabilizing effect.[5] However, it is always recommended to perform a stability check in your specific medium formulation if you suspect issues.

Troubleshooting Guide

Issue 1: I added this compound to my media and it immediately became cloudy or formed a precipitate.

  • Question: Why is my media turning cloudy after adding the agent?

    • Answer: This is likely due to the poor aqueous solubility of this compound, a common issue with polyene antifungals. It can also be caused by interactions with specific components in your cell culture medium or improper dissolution of the stock solution. The biggest problems are often binding to plasticware and solubility issues where compounds precipitate without degrading.[6]

  • Question: How can I resolve this precipitation issue?

    • Answer:

      • Ensure Proper Dissolution: Make sure your stock solution is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it into the culture medium.

      • Pre-warm the Medium: Add the agent to a medium that has been pre-warmed to 37°C, which can sometimes aid in solubility.

      • Dilute Slowly: Add the stock solution drop-wise to the medium while gently swirling.

      • Test Solubility: You can test the solubility by preparing the highest intended concentration in your media, refrigerating it for two hours, and then centrifuging it at a high speed. If the compound is soluble, the concentration in the supernatant should match a reference solution.[6]

      • Filter Sterilization: If a fine precipitate persists, you may filter the final medium through a 0.22 µm filter. However, be aware that this could potentially remove some of the active agent. It is crucial to verify the antifungal activity of the filtered medium.

Issue 2: My cultures became contaminated with fungi even though I used this compound.

  • Question: Why am I seeing a loss of antifungal activity over time?

    • Answer: The active component of this compound likely degraded in the incubator. Stability is significantly affected by temperature and pH.[7] At the standard cell culture conditions of 37°C and a pH of 7.2-7.4, the agent's half-life is limited.[1][4] For experiments lasting longer than 48-72 hours, the effective concentration of the agent may have dropped below the minimum inhibitory concentration (MIC).

  • Question: How can I ensure continuous antifungal protection?

    • Answer:

      • Replenish the Agent: For long-term cultures, perform a partial or full media change with fresh medium containing a new dose of this compound every 48 hours.

      • Monitor Media pH: Fungal contamination can itself alter the pH of the culture medium, which can further accelerate the degradation of the agent.[1] Monitor your media color (if using phenol red) for signs of pH shifts.

      • Use Freshly Prepared Media: Avoid storing complete media containing this compound at 4°C for extended periods. It is best to add the agent to the medium just before use.

Issue 3: I am observing unexpected cytotoxicity or altered cell behavior in my cultures.

  • Question: Could this compound be toxic to my cells?

    • Answer: Yes, like many antifungal agents, this compound can exhibit some level of cytotoxicity, especially at higher concentrations or with long-term use.[8] Furthermore, degradation products of the agent could be more toxic than the parent compound.

  • Question: How can I mitigate the cytotoxic effects?

    • Answer:

      • Perform a Dose-Response Assay: Determine the optimal working concentration for your specific cell line that is effective against fungi while minimizing cellular toxicity.

      • Limit Exposure Time: Use the agent only when necessary and for the shortest duration possible. It is not recommended for routine, continuous use in cell culture, as this can also lead to the development of resistant fungal strains.[9]

      • Confirm Agent Integrity: If you suspect toxicity from degradation products, perform a stability analysis (see Protocol 1) to ensure you are working with the intact compound.

Data Presentation: Stability of this compound

The following tables summarize the stability profile of this compound under various conditions. Data is presented as the percentage of the initial concentration remaining.

Table 1: Stability of this compound (10 µg/mL) in DMEM with 10% FBS at Different Temperatures

Time (Hours)Storage at 4°CStorage at 25°C (Room Temp)Incubation at 37°C
0 100%100%100%
24 98%91%82%
48 95%78%61%
72 92%65%47%
96 88%53%35%

Table 2: Influence of pH on this compound Stability in Media at 37°C after 48 Hours

pH Value% Agent RemainingObservation
5.5 55%Reduced stability in acidic conditions
6.5 60%Moderate stability
7.4 61%Optimal stability in physiological range[7]
8.0 58%Reduced stability in alkaline conditions

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol describes how to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile, vented T-25 flasks or 6-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Acetonitrile (ACN) and other necessary solvents for the mobile phase

  • Microcentrifuge tubes

Methodology:

  • Preparation: Prepare a fresh solution of this compound in your complete cell culture medium at the desired final concentration (e.g., 10 µg/mL).

  • Time-Zero (T=0) Sample: Immediately after preparation, transfer 1 mL of the solution to a microcentrifuge tube. This is your T=0 sample. Store it at -80°C until analysis.

  • Incubation: Dispense the remaining media into a cell culture flask or plate and place it in the incubator under standard culture conditions (37°C, 5% CO₂), without cells. This assesses the chemical stability of the agent in the media environment.[6]

  • Time-Point Sampling: At predetermined time points (e.g., 6, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from the flask and store it in a new microcentrifuge tube at -80°C.

  • Sample Preparation for HPLC:

    • Thaw all samples.

    • To precipitate proteins that might interfere with the analysis, add an equal volume of cold acetonitrile to each sample.

    • Vortex vigorously and centrifuge at >12,000 x g for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Analyze the samples using an appropriate HPLC method to quantify the remaining concentration of this compound. The peak area of the agent will be compared across the different time points.

    • The percentage of agent remaining is calculated as: (Peak Area at Tx / Peak Area at T0) * 100.

Visualizations

G cluster_0 Troubleshooting Workflow for Agent 33 Stability start Issue Observed with Agent 33 issue_precipitate Precipitation or Cloudiness? start->issue_precipitate issue_activity_loss Loss of Antifungal Activity? issue_precipitate->issue_activity_loss No solution_precipitate Action: 1. Check stock dissolution. 2. Add to pre-warmed media. 3. Filter sterilize (optional). issue_precipitate->solution_precipitate Yes issue_toxicity Unexpected Cytotoxicity? issue_activity_loss->issue_toxicity No solution_activity Action: 1. Replenish media every 48h. 2. Use freshly prepared media. 3. Check media pH. issue_activity_loss->solution_activity Yes solution_toxicity Action: 1. Perform dose-response assay. 2. Reduce concentration/duration. 3. Test for degradation products. issue_toxicity->solution_toxicity Yes end_node Problem Resolved issue_toxicity->end_node No solution_precipitate->end_node solution_activity->end_node solution_toxicity->end_node

Caption: Troubleshooting flowchart for common stability issues.

G cluster_1 Experimental Workflow for Stability Assessment prep 1. Prepare Agent 33 in Cell Culture Media t0 2. Collect T=0 Sample prep->t0 incubate 3. Incubate at 37°C t0->incubate tx 4. Collect Samples at Time Points (Tx) incubate->tx process 5. Precipitate Proteins (e.g., with ACN) tx->process analyze 6. Analyze Supernatant via HPLC process->analyze

Caption: Workflow for quantitative stability analysis via HPLC.

G cluster_2 Simplified Mechanism of Action cluster_fungus Fungal Cell agent This compound membrane Cell Membrane with Ergosterol agent->membrane Binds to Ergosterol pore Pore Formation membrane->pore Disrupts Integrity cytoplasm Intracellular Components lysis Leakage & Cell Death cytoplasm->lysis pore->lysis Causes Leakage

Caption: Mechanism of action of this compound.

References

Technical Support Center: Optimizing Antifungal Agent 33 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal agent 33. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for in vivo studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How do I determine the starting dose for my in vivo study with this compound?

A1: The initial dose for your in vivo study should be selected based on a combination of in vitro data and preliminary tolerability studies. A common starting point is a dose that achieves a plasma concentration several-fold higher than the in vitro minimum inhibitory concentration (MIC) for the target fungal pathogen. It is crucial to first conduct a maximum tolerated dose (MTD) study to establish the safety profile of this compound in the chosen animal model.[1]

Q2: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for this compound?

A2: The efficacy of antifungal agents is often linked to specific PK/PD indices.[2][3][4] For this compound, it is important to determine which of the following parameters best correlates with its antifungal activity:

  • Peak/MIC ratio (Cmax/MIC): This is relevant for drugs that exhibit concentration-dependent killing.[5]

  • Area under the concentration-time curve/MIC ratio (AUC/MIC): This is often the predictive parameter for triazoles and other antifungals with concentration-dependent effects.[5][6]

  • Time above MIC (%T > MIC): This parameter is critical for drugs with time-dependent activity.[2][5]

Experimental studies are required to identify the specific PK/PD driver for this compound.[2]

Q3: Which animal model is most appropriate for my study?

A3: The choice of animal model depends on the type of fungal infection being studied. Murine models are commonly used for systemic infections like disseminated candidiasis.[7][8] For some studies, invertebrate models like Galleria mellonella can be a cost-effective and ethically considerate alternative for initial efficacy testing.[7][9] The immune status of the animal is also a critical factor; immunosuppressed models are often necessary to establish a robust infection.[3][7]

Q4: How should I assess the efficacy of Antifunal agent 33 in vivo?

A4: Efficacy can be evaluated using several endpoints. The most common are:

  • Survival studies: Monitoring the survival rate of treated versus untreated animals over a specific period.[10][11]

  • Fungal burden determination: Quantifying the number of colony-forming units (CFU) in target organs (e.g., kidneys, lungs, brain) at the end of the treatment period.[10][11][12] This is a sensitive method to assess the reduction in fungal load.[12]

Troubleshooting Guides

Problem 1: High variability in experimental outcomes.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent inoculum preparationEnsure a standardized protocol for fungal cell culture and preparation of the inoculum to achieve a consistent cell density for infection.[8]
Variation in animal health statusUse animals of the same age, sex, and from a reputable supplier. Allow for an acclimatization period before the start of the experiment.
Inaccurate drug administrationEnsure precise and consistent administration of this compound, whether oral, intravenous, or intraperitoneal.
Problem 2: Lack of correlation between in vitro MIC and in vivo efficacy.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Poor drug exposure at the site of infectionConduct pharmacokinetic studies to determine the drug concentration in plasma and target tissues. The lack of efficacy might be due to low bioavailability or rapid metabolism.[4][5]
Protein bindingHigh plasma protein binding can limit the amount of free, active drug.[3][6] It is important to measure the free drug concentration when determining PK/PD indices.[3]
In vivo resistance mechanismsThe fungus may express resistance mechanisms in vivo that are not apparent in in vitro testing conditions.
Paradoxical effectSome antifungals exhibit a paradoxical effect where higher concentrations lead to reduced efficacy.[13] This can be investigated by expanding the dose range in your experiments.
Problem 3: Unexpected toxicity or adverse effects in animals.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Dose is too highRe-evaluate the maximum tolerated dose (MTD). Consider starting with lower doses in your dose-ranging studies.[1]
Formulation issuesThe vehicle used to dissolve or suspend this compound may be causing toxicity. Test the vehicle alone as a control group.
Off-target effectsInvestigate potential off-target pharmacology of this compound.

Data Presentation

Table 1: Example Pharmacokinetic Parameters for this compound in a Murine Model
ParameterUnitValue
Bioavailability (F)%60
Peak Plasma Concentration (Cmax)µg/mL5.2
Time to Peak Concentration (Tmax)hours1.5
Area Under the Curve (AUC0-24)µg*h/mL48
Elimination Half-life (t1/2)hours4.2
Volume of Distribution (Vd)L/kg1.8
Clearance (CL)L/h/kg0.25
Protein Binding%85
Table 2: Example Dose-Ranging Study Results for this compound against Candida albicans in Mice
Dose Group (mg/kg)Mean Survival Time (days)Fungal Burden in Kidneys (log10 CFU/g ± SD)
Vehicle Control86.5 ± 0.4
1105.8 ± 0.5
5154.2 ± 0.6
10213.1 ± 0.4
20212.9 ± 0.3

Experimental Protocols

Protocol 1: Murine Model of Disseminated Candidiasis
  • Animal Selection: Use 6-8 week old female BALB/c mice.

  • Immunosuppression: Administer cyclophosphamide (150 mg/kg) intraperitoneally on days -4 and -1 relative to infection to induce neutropenia.

  • Inoculum Preparation: Culture Candida albicans on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the concentration to 1 x 106 CFU/mL.

  • Infection: Infect mice via lateral tail vein injection with 0.1 mL of the prepared inoculum (1 x 105 CFU/mouse).

  • Treatment: Begin treatment with this compound at the desired doses 2 hours post-infection. Administer the agent once daily for 7 days.

  • Efficacy Assessment:

    • Survival: Monitor and record survival daily for 21 days.

    • Fungal Burden: On day 8 (24 hours after the last dose), euthanize a subset of mice from each group. Aseptically remove the kidneys, homogenize them in sterile saline, and perform serial dilutions for CFU plating on Sabouraud Dextrose Agar.

Protocol 2: Dose-Ranging Study
  • Objective: To determine the dose-response relationship of this compound.[1]

  • Study Design:

    • Group 1: Vehicle control.

    • Group 2: Low dose (e.g., 1 mg/kg).

    • Group 3: Medium dose (e.g., 5 mg/kg).

    • Group 4: High dose (e.g., 10 mg/kg).

    • Group 5: Very high dose (e.g., 20 mg/kg).

  • Procedure: Follow the infection and treatment protocol outlined in Protocol 1, administering the different doses to the respective groups.

  • Data Analysis: Analyze survival data using Kaplan-Meier curves and log-rank tests. Compare fungal burden between groups using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis). Plot the dose versus the reduction in fungal burden to determine the dose-response curve.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Dose Optimization cluster_preclinical Pre-clinical Evaluation cluster_invivo In Vivo Efficacy Studies cluster_analysis Data Analysis and Dose Selection In Vitro MIC In Vitro MIC Determination DoseRanging Dose-Ranging Study In Vitro MIC->DoseRanging MTD Maximum Tolerated Dose (MTD) Study MTD->DoseRanging PK_Study Pharmacokinetic (PK) Study DoseRanging->PK_Study Efficacy Efficacy Assessment (Survival, Fungal Burden) DoseRanging->Efficacy PKPD_Analysis PK/PD Analysis (AUC/MIC, Cmax/MIC, T>MIC) PK_Study->PKPD_Analysis Efficacy->PKPD_Analysis OptimalDose Optimal Dose Selection PKPD_Analysis->OptimalDose

Caption: Workflow for optimizing this compound dosage.

pkpd_parameters Key PK/PD Parameters in Antifungal Efficacy cluster_pkpd PK/PD Indices Dose Antifungal Dose PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Dose->PK DrugConcentration Drug Concentration in Plasma/Tissue PK->DrugConcentration Cmax_MIC Cmax / MIC DrugConcentration->Cmax_MIC AUC_MIC AUC / MIC DrugConcentration->AUC_MIC T_MIC %T > MIC DrugConcentration->T_MIC MIC Minimum Inhibitory Concentration (MIC) MIC->Cmax_MIC MIC->AUC_MIC MIC->T_MIC Efficacy Antifungal Efficacy Cmax_MIC->Efficacy AUC_MIC->Efficacy T_MIC->Efficacy

Caption: Relationship between PK, PD, and antifungal efficacy.

References

Technical Support Center: Overcoming Antifungal Agent 33 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered with Antifungal Agent 33 in mammalian cells.

Troubleshooting Guides

Initial Assessment of Cytotoxicity

When unacceptable levels of cytotoxicity are observed, a systematic approach is necessary to understand and mitigate the off-target effects of this compound. The following table summarizes common issues, potential causes, and recommended actions.

Observed Issue Potential Cause Recommended Action Expected Outcome
High cell death at effective antifungal concentration Off-target effects on mammalian cellular pathways.Perform dose-response curve to determine the IC50 (in mammalian cells) and compare with the MIC (for the fungal target).Determine the therapeutic index. A low therapeutic index indicates a narrow window between efficacy and toxicity.
Non-specific membrane disruption.Evaluate cell membrane integrity using an LDH assay.[1][2]Quantify membrane damage to confirm if non-specific lysis is the primary mechanism of cytotoxicity.
Induction of apoptosis.Perform assays for caspase activation (e.g., Caspase-3/7 assay) or Annexin V staining.Determine if cytotoxicity is mediated by programmed cell death.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) Interference of this compound with assay components.Run assay controls with the compound in a cell-free system.Identify if the agent directly reacts with assay reagents (e.g., reducing MTT tetrazolium salt).[3]
Metabolic inhibition without immediate cell death.Use a direct cell counting method (e.g., Trypan blue exclusion) or a real-time viability assay.[4][5][6]Differentiate between cytostatic and cytotoxic effects.
Cell-type specific cytotoxicity Differential expression of off-targets or metabolic pathways.Test cytotoxicity across a panel of mammalian cell lines (e.g., hepatocytes, renal cells, immune cells).Identify sensitive cell types and potential organ-specific toxicity.
Strategies for Mitigating Cytotoxicity

Once the nature of the cytotoxicity is better understood, several strategies can be employed to reduce the off-target effects of this compound.

Strategy Experimental Approach Success Metric Considerations
Dose Optimization Refine the concentration of this compound to the lowest effective dose against the fungal target.Increased therapeutic index (IC50 / MIC).May not be feasible if the therapeutic window is too narrow.
Combination Therapy Combine a lower dose of this compound with another antifungal agent that has a different mechanism of action.Synergistic antifungal effect with reduced overall cytotoxicity.Potential for drug-drug interactions.
Formulation Strategies Encapsulate this compound in a targeted delivery system (e.g., liposomes, nanoparticles).Reduced cytotoxicity in non-target cells while maintaining or improving antifungal activity.Complexity and cost of formulation development.
Structural Modification (Medicinal Chemistry) Synthesize analogs of this compound to identify a derivative with an improved therapeutic index.A new compound with lower IC50 in mammalian cells and retained or improved MIC.Resource-intensive and requires significant medicinal chemistry effort.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I observe high cytotoxicity with this compound?

A1: The first step is to perform a robust dose-response experiment to accurately determine the half-maximal inhibitory concentration (IC50) in your mammalian cell line and compare it to the minimum inhibitory concentration (MIC) against your fungal target. This will establish the therapeutic index. A low therapeutic index confirms the cytotoxicity issue and provides a baseline for improvement.

Q2: My MTT assay results show high cytotoxicity, but a membrane integrity assay (like LDH) shows low cell death. What could be the reason?

A2: This discrepancy suggests that this compound might be inhibiting mitochondrial function or cellular metabolism without causing immediate cell membrane rupture. The MTT assay measures metabolic activity, so a reduction in signal can indicate either cell death or metabolic impairment.[5][6] To confirm this, you should use a method that directly counts viable cells, such as the Trypan blue exclusion assay or a fluorescence-based live/dead staining protocol.

Q3: How can I investigate the mechanism of cytotoxicity of this compound?

A3: To investigate the mechanism of cytotoxicity, you can perform a series of targeted assays. To determine if apoptosis is induced, you can measure the activity of caspases (key enzymes in the apoptotic cascade) or use flow cytometry with Annexin V and propidium iodide staining to distinguish between apoptotic and necrotic cells.[7] Concurrently, assessing mitochondrial membrane potential can provide insights into the involvement of the intrinsic apoptotic pathway.

Q4: Can combination therapy help in reducing the cytotoxicity of this compound?

A4: Yes, combination therapy is a viable strategy. By combining a sub-optimal dose of this compound with another antifungal that has a different mechanism of action, you may achieve a synergistic or additive antifungal effect. This can allow you to reduce the concentration of this compound below its cytotoxic threshold. A checkerboard assay is the standard method to assess the synergy of two compounds.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of mammalian cell metabolic activity.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed mammalian cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: LDH Release Assay for Membrane Integrity

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • Mammalian cells and complete culture medium

  • This compound

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with serial dilutions of this compound for the desired time. Include untreated controls and maximum LDH release controls (cells treated with lysis buffer).

  • After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control after subtracting the background from the untreated control.

Visualizations

Signaling Pathways

Cytotoxicity_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway DR Death Receptors (e.g., Fas) Casp8 Caspase-8 DR->Casp8 Casp3 Caspase-3 Casp8->Casp3 Mito Mitochondria CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Agent33 This compound Agent33->DR Possible Target Agent33->Mito Possible Target

Experimental Workflow

Experimental_Workflow start Observe High Cytotoxicity dose_response Dose-Response Curve (IC50 vs. MIC) start->dose_response mechanism Mechanism of Action Study (Apoptosis vs. Necrosis) dose_response->mechanism mitigation Mitigation Strategy mechanism->mitigation dose_opt Dose Optimization mitigation->dose_opt If Therapeutic Index is borderline combo Combination Therapy mitigation->combo If single agent is too toxic formulation New Formulation mitigation->formulation For targeted delivery end Reduced Cytotoxicity dose_opt->end combo->end formulation->end

Logical Relationship

Mitigation_Logic high_cytotoxicity High Cytotoxicity Observed is_index_low Is Therapeutic Index Low? high_cytotoxicity->is_index_low is_index_low->high_cytotoxicity No, re-evaluate initial data is_mechanism_known Is Mechanism of Cytotoxicity Known? is_index_low->is_mechanism_known Yes select_strategy Select Mitigation Strategy is_mechanism_known->select_strategy Yes implement_strategy Implement and Evaluate is_mechanism_known->implement_strategy No, but proceed with general strategies select_strategy->implement_strategy success Successful Mitigation implement_strategy->success

References

troubleshooting inconsistent MIC results for Antifungal agent 33

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Minimum Inhibitory Concentration (MIC) testing of Antifungal Agent 33. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.

Troubleshooting Inconsistent MIC Results

Inconsistent MIC values for this compound can arise from a variety of factors. This guide provides a systematic approach to troubleshooting these issues.

Question: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results for this compound. What are the potential causes and how can we troubleshoot this?

Answer:

Variability in MIC results is a common challenge in antifungal susceptibility testing.[1][2] Several factors related to methodology, experimental conditions, and result interpretation can contribute to this inconsistency.[1] Below is a step-by-step guide to help you identify and resolve the source of the variability.

Step 1: Review Your Experimental Protocol

Ensure strict adherence to a standardized protocol, such as those developed by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5] Minor deviations can lead to significant variations in MIC values.[1]

A general troubleshooting workflow is outlined below:

G cluster_0 Troubleshooting Workflow for Inconsistent MICs start Inconsistent MIC Results Observed protocol Review Experimental Protocol vs. Standard (CLSI/EUCAST) start->protocol reagents Check Reagent Quality and Preparation (Agent 33, Media, Inoculum) protocol->reagents conditions Verify Incubation Conditions (Temperature, Time, Atmosphere) reagents->conditions interpretation Standardize Endpoint Reading (Visual vs. Spectrophotometric, Trailing) conditions->interpretation qc Perform Quality Control with Reference Strains interpretation->qc troubleshoot Isolate and Test One Variable at a Time qc->troubleshoot consistent Consistent MICs Achieved troubleshoot->consistent Yes consult Consult Technical Support troubleshoot->consult No

Caption: Troubleshooting workflow for inconsistent MIC results.

Step 2: Examine Key Experimental Parameters

Careful control of experimental parameters is crucial for reproducible results.[1] The following table summarizes critical factors and their recommended ranges based on CLSI guidelines.

ParameterRecommendationPotential Impact of Deviation
Inoculum Preparation Spectrophotometrically standardized to a 0.5 McFarland standard, then diluted to final concentration.Higher inoculums can lead to falsely elevated MICs.
Growth Medium RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS.Variations in pH and nutrient content can affect fungal growth and drug activity.[1][3]
Incubation Temperature 35°CTemperature fluctuations can alter fungal growth rates and MIC values.[1][3]
Incubation Time 24-48 hours for most yeasts.Insufficient incubation may not allow for adequate growth, while excessive incubation can lead to drug degradation or trailing growth.[3][6]
Endpoint Reading For azoles, a prominent (≥50%) reduction in turbidity compared to the growth control well.Subjectivity in visual reading can be a major source of variability. Consider using a spectrophotometer for objective readings. Trailing growth can lead to falsely high MICs.[4][6]
Step 3: Address Common Pitfalls
  • Trailing Effect: This phenomenon, where there is reduced but persistent growth at concentrations above the MIC, is common with azole antifungals.[4][6][7] It can make visual endpoint determination difficult.[4] Standardized reading criteria (≥50% inhibition) should be strictly followed.[4]

  • Paradoxical Effect (Eagle Effect): Some antifungals, particularly echinocandins, may show reduced activity at very high concentrations.[7] While less common with azole-like agents, be aware of this possibility.

  • Agent 33 Stock Solution: Ensure proper dissolution and stability of this compound. Inhomogeneity in the stock solution can lead to inconsistent concentrations in the assay.[8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended standardized method for determining the MIC of this compound?

A1: We recommend following the broth microdilution method as detailed in the CLSI document M27 for yeasts.[3][5] This method is considered a reference standard for antifungal susceptibility testing.[3]

Q2: How should I prepare the inoculum for my MIC assay?

A2: A detailed protocol for inoculum preparation is provided below. Consistency in the starting cell density is critical for reproducible MICs.

Q3: My MICs for a quality control strain are out of the acceptable range. What should I do?

A3: This indicates a systematic issue with the assay. Re-evaluate all components of your experiment: media preparation, inoculum density, incubation conditions, and the integrity of this compound. Do not proceed with testing clinical isolates until the QC results are within the specified range.

Experimental Protocols

Broth Microdilution MIC Assay (Adapted from CLSI M27)
  • Inoculum Preparation:

    • Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the diluted this compound.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • Read the plate visually or with a microplate reader at 530 nm.

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[4][5]

Signaling Pathways

Understanding the potential mechanism of action of this compound can provide context for its activity. While the precise pathway for this agent is proprietary, a common target for azole-like antifungals is the ergosterol biosynthesis pathway, crucial for fungal cell membrane integrity.

G cluster_1 Ergosterol Biosynthesis Pathway Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14-alpha-demethylase (CYP51) lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane disruption Membrane Disruption & Fungal Cell Death membrane->disruption agent33 This compound agent33->enzyme Inhibits enzyme->ergosterol enzyme->disruption

Caption: Inhibition of the ergosterol biosynthesis pathway.

References

Technical Support Center: Antifungal Agent 33 Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Antifungal Agent 33 is a hypothetical compound. The following information is based on the off-target profiles of similar broad-spectrum antifungal agents and is intended to serve as a guide for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects associated with novel antifungal agents like Agent 33?

A1: Novel antifungal agents, particularly those that, like azoles, target ergosterol biosynthesis, can exhibit off-target effects due to the conservation of certain enzymes between fungi and humans.[1][2] The most frequently observed off-target interactions involve:

  • Cytochrome P450 (CYP) Enzymes: Inhibition of human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2D6) is a common liability, leading to potential drug-drug interactions.[3][4]

  • hERG Potassium Channel: Blockade of the hERG channel can prolong the QT interval, posing a risk for cardiac arrhythmias.[5][6]

  • Nuclear Receptors: Activation of nuclear receptors like the pregnane X receptor (PXR) can induce the expression of drug-metabolizing enzymes, altering the pharmacokinetics of co-administered drugs.[7][8]

  • Hepatotoxicity: Drug-induced liver injury (DILI) is a potential concern and can manifest as elevated liver enzymes.[9][10]

Q2: How can I distinguish between on-target antifungal activity and off-target cytotoxicity in my cellular assays?

A2: Differentiating on-target from off-target effects is crucial. Consider the following approaches:

  • Use of a Target-Negative Cell Line: If possible, utilize a mammalian cell line that does not express the fungal target of Agent 33. Any observed cytotoxicity in this cell line is likely due to off-target effects.

  • Rescue Experiments: For antifungal agents with a known mechanism, attempt to rescue the cytotoxic phenotype by supplementing the culture medium with the downstream product of the inhibited pathway.

  • Structure-Activity Relationship (SAR) Analysis: Test analogs of Agent 33 with varying antifungal potency.[11] A strong correlation between antifungal activity and cytotoxicity across these analogs suggests an on-target effect.

Q3: What is the recommended first-pass screening panel to assess the off-target liability of this compound?

A3: A standard initial off-target screening panel should include assays that address the most common and highest-risk liabilities. We recommend:

  • Cytochrome P450 Inhibition Panel: Assess the inhibitory potential of Agent 33 against major human CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2D6, and 3A4).[12]

  • hERG Channel Binding or Functional Assay: Evaluate the potential for QT prolongation.[13][14]

  • Nuclear Receptor Activation Assays: Screen for activation of key nuclear receptors such as PXR, CAR, and AhR.[7]

  • In Vitro Cytotoxicity Assay: Determine the cytotoxic potential in a relevant human cell line (e.g., HepG2).

Troubleshooting Guides

Troubleshooting In Vitro Cytotoxicity Assays
Problem Possible Cause Suggested Solution
High background signal or low absorbance values. Low cell density.[15]Optimize cell seeding density to ensure a robust signal-to-noise ratio.
Inconsistent results between experimental replicates. Uneven cell plating or pipetting errors.[15]Ensure proper mixing of cell suspension before plating. Use calibrated pipettes and consistent technique.
Discrepancy between observed cytotoxicity and expected antifungal potency. Off-target effects, cell line-specific metabolism, or transporter activity.Perform orthogonal assays to confirm cytotoxicity.[11] Consider using multiple cell lines to assess cell-type specific effects.
Compound precipitation in culture medium. Poor solubility of this compound.Check the solubility of the compound in the assay medium. Consider using a lower concentration range or a different solvent (ensure solvent controls are included).
Troubleshooting hERG Assays
Problem Possible Cause Suggested Solution
Weak signal or small assay window. Suboptimal cell health or low channel expression.[14]Ensure cell viability is high (>95%).[14] Use a cell line with robust and stable hERG channel expression.
High variability in fluorescence readings. Uneven dye loading or temperature fluctuations.Ensure consistent dye loading incubation time and temperature. Allow plates to equilibrate to room temperature before reading.
False positives. Compound autofluorescence or interference with the detection system.Screen the compound for autofluorescence at the assay wavelengths. If necessary, use an alternative assay format (e.g., patch-clamp).

Quantitative Data Summary

The following table presents hypothetical off-target data for this compound. This data is for illustrative purposes only.

Target Assay Type Result (IC50/EC50) Potential Clinical Implication
CYP3A4 Reversible Inhibition[4]1.2 µMHigh potential for drug-drug interactions.[3]
CYP2C9 Reversible Inhibition[4]8.5 µMModerate potential for drug-drug interactions.[3]
hERG Channel Thallium Flux Assay[14]5.3 µMRisk of QT prolongation and cardiac arrhythmia.[5]
PXR Reporter Gene Assay[7]15 µMPotential for induction of drug metabolism.[7]
HepG2 Cells Cytotoxicity (MTT)> 50 µMLow intrinsic cytotoxicity to hepatocytes.

Experimental Protocols

Protocol 1: Cytochrome P450 Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the IC50 of this compound against a specific CYP isoform using human liver microsomes.[4][16]

Materials:

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Specific CYP isoform substrate

  • This compound stock solution

  • Incubation buffer (e.g., potassium phosphate buffer)

  • Acetonitrile with an internal standard for reaction termination

  • LC-MS/MS system

Procedure:

  • Prepare a series of dilutions of this compound in the incubation buffer.

  • In a 96-well plate, combine the HLM, NADPH regenerating system, and each concentration of this compound.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the specific CYP isoform substrate.

  • Incubate at 37°C for the optimized reaction time.

  • Terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for metabolite formation using a validated LC-MS/MS method.[16]

  • Calculate the percent inhibition for each concentration of this compound relative to a vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based hERG Potassium Channel Thallium Flux Assay

This protocol provides a high-throughput method to assess the inhibitory potential of this compound on the hERG channel.[13][14]

Materials:

  • hERG-expressing cell line (e.g., U2OS or HEK293)[14]

  • Cell culture medium

  • FluxOR™ Thallium Detection Kit

  • This compound stock solution

  • Positive control (e.g., Astemizole)

  • Assay buffer

  • Stimulation buffer containing thallium

  • Fluorescence plate reader

Procedure:

  • Seed the hERG-expressing cells into a 1536-well plate and incubate overnight.[13]

  • Remove the culture medium and add the FluxOR dye loading buffer to each well.

  • Incubate the plate at room temperature in the dark for 1 hour.[13]

  • Add serial dilutions of this compound and the positive control to the wells.

  • Incubate at room temperature for 10 minutes.[14]

  • Use a fluorescence plate reader to measure the baseline fluorescence.

  • Add the stimulation buffer containing thallium to all wells.

  • Immediately begin kinetic fluorescence measurements (e.g., every second for 2 minutes).[14]

  • Calculate the percent inhibition of the thallium flux for each concentration of this compound.

  • Determine the IC50 value by plotting the concentration-response curve.

Visualizations

Signaling Pathway Diagram

PXR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agent33 This compound PXR Pregnane X Receptor (PXR) Agent33->PXR binds & activates PXR_RXR_Complex PXR/RXR Heterodimer PXR->PXR_RXR_Complex heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->PXR_RXR_Complex PBRE PXR Response Element (PBRE) PXR_RXR_Complex->PBRE binds to CYP3A4_Gene CYP3A4 Gene PXR_RXR_Complex->CYP3A4_Gene activates transcription Cytoplasm Cytoplasm Nucleus Nucleus CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA transcription CYP3A4_Protein CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_Protein translation Drug_Metabolism Increased Drug Metabolism CYP3A4_Protein->Drug_Metabolism leads to

Caption: PXR activation by this compound leading to CYP3A4 induction.

Experimental Workflow Diagram

Off_Target_Workflow Start Start: this compound Primary_Screening Primary Off-Target Screening (CYP, hERG, Nuclear Receptors) Start->Primary_Screening Hit_Identified Off-Target Hit Identified? Primary_Screening->Hit_Identified No_Hit Low Risk Profile Proceed with Development Hit_Identified->No_Hit No Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identified->Dose_Response Yes Secondary_Assays Secondary/Orthogonal Assays (e.g., Patch Clamp for hERG) Dose_Response->Secondary_Assays Risk_Assessment Risk Assessment (Therapeutic Index Calculation) Secondary_Assays->Risk_Assessment Decision Decision Point Risk_Assessment->Decision Proceed Proceed with Caution (Monitor in vivo) Decision->Proceed Acceptable Risk Terminate Terminate/Redesign Compound Decision->Terminate Unacceptable Risk

Caption: Workflow for investigating off-target effects of this compound.

References

Technical Support Center: Refining Purification Methods for Antifungal Agent 33 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Antifungal Agent 33 analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial purification strategies for crude this compound analogs after synthesis?

A1: The most common initial strategies involve extraction and column chromatography. An initial liquid-liquid extraction can be used to separate the crude product from the reaction mixture, often followed by column chromatography over silica gel to isolate the target compound from major impurities.[1][2]

Q2: My this compound analog shows poor solubility in common chromatography solvents. What can I do?

A2: For analogs with poor solubility, consider using a stronger solvent system if compatible with your stationary phase. For reverse-phase HPLC, this might involve increasing the proportion of organic solvent or using a different organic modifier like acetonitrile or methanol.[3] For normal-phase chromatography, you might need to use more polar solvents. In some cases, a different purification technique like crystallization might be more suitable.

Q3: I am observing co-elution of my desired analog with a closely related impurity during HPLC. How can I improve the separation?

A3: To improve the resolution between closely related compounds, you can optimize several HPLC parameters.[3][4][5] Try modifying the mobile phase composition, such as changing the solvent ratio or the pH.[3] You can also decrease the flow rate or change the stationary phase to one with a different selectivity.[3][4] Additionally, adjusting the column temperature can sometimes enhance separation.[4]

Q4: During crystallization of my this compound analog, I'm getting an oil instead of crystals. What is causing this and how can I fix it?

A4: "Oiling out" during crystallization can be caused by several factors, including a high concentration of impurities, the use of an inappropriate solvent, or too rapid a cooling rate.[6][7] To address this, try using a different solvent or a mixture of solvents. Ensure your compound is sufficiently pure before attempting crystallization. A slower cooling rate or using seeding with a small crystal of the desired compound can also promote proper crystal formation.[6]

Q5: What are some common impurities I should look for when synthesizing and purifying triazole-based antifungal analogs?

A5: Common impurities in the synthesis of triazole antifungals like fluconazole and its analogs include positional isomers, where the triazole ring is attached at a different nitrogen atom, and desfluoro impurities where a fluorine atom is missing.[8][9][10][11] You may also encounter unreacted starting materials or byproducts from side reactions.[]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Purification
Problem Potential Cause Troubleshooting Strategy References
Peak Tailing - Column overload- Secondary interactions with the stationary phase- Inappropriate mobile phase pH- Reduce sample concentration.- Add a competing agent to the mobile phase (e.g., triethylamine).- Adjust mobile phase pH to ensure the analyte is in a single ionic state.[3]
Peak Fronting - Column degradation or void formation- Sample solvent stronger than the mobile phase- Replace the column.- Dissolve the sample in the mobile phase or a weaker solvent.
Poor Resolution - Inadequate separation conditions- Optimize mobile phase composition (solvent ratio, pH).- Change the stationary phase to one with different selectivity.- Decrease the flow rate.- Adjust column temperature.[3][4][5]
Ghost Peaks - Contamination in the injector or column- Impurities in the mobile phase- Flush the injector and column with a strong solvent.- Use high-purity solvents for the mobile phase.
Irreproducible Retention Times - Inconsistent mobile phase preparation- Fluctuation in column temperature- Pump malfunction- Prepare fresh mobile phase carefully.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure proper functioning.
Crystallization
Problem Potential Cause Troubleshooting Strategy References
"Oiling Out" - High impurity concentration- Inappropriate solvent- Rapid cooling- Further purify the compound before crystallization.- Screen different solvents or solvent mixtures.- Decrease the cooling rate or allow for slow evaporation.[6][7]
No Crystal Formation - Solution is not supersaturated- Compound is highly soluble in the chosen solvent- Concentrate the solution.- Add an anti-solvent to decrease solubility.- Cool the solution to a lower temperature.[7][13]
Formation of Amorphous Solid - Rapid precipitation- Slow down the rate of supersaturation (e.g., slower cooling or anti-solvent addition).[14]
Poor Crystal Quality (e.g., small needles) - Rapid nucleation and growth- Control the rate of supersaturation.- Use seeding with a high-quality crystal.- Optimize stirring rate.[15]
Inconsistent Crystal Form (Polymorphism) - Different crystallization conditions (solvent, temperature, cooling rate)- Carefully control all crystallization parameters.- Use seeding with the desired polymorph.[6][13]

Experimental Protocols

General Protocol for Purification of an this compound Analog

This protocol outlines a general workflow for the purification of a synthetic this compound analog.

1. Initial Extraction:

  • Following the synthesis reaction, quench the reaction mixture as appropriate (e.g., with water or a mild aqueous acid/base).
  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
  • Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
  • Concentrate the organic extract under reduced pressure to obtain the crude product.

2. Column Chromatography:

  • Select a suitable stationary phase (typically silica gel for normal-phase chromatography).
  • Determine an appropriate mobile phase system through thin-layer chromatography (TLC) analysis to achieve good separation of the target compound from impurities.
  • Pack a column with the chosen stationary phase.
  • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
  • Elute the column with the mobile phase, collecting fractions.
  • Monitor the fractions by TLC to identify those containing the purified product.
  • Combine the pure fractions and concentrate under reduced pressure.

3. Preparative HPLC (if necessary for higher purity):

  • Develop a separation method on an analytical HPLC system to determine the optimal mobile phase, column, and other parameters.
  • Scale up the method to a preparative HPLC system.
  • Dissolve the partially purified compound in a suitable solvent and inject it onto the preparative column.
  • Collect the fractions corresponding to the peak of the desired analog.
  • Combine the pure fractions and remove the solvent.

4. Crystallization:

  • Dissolve the purified compound in a minimal amount of a suitable hot solvent.
  • Allow the solution to cool slowly to room temperature, and then if necessary, in a refrigerator or freezer to induce crystallization.
  • If crystals do not form, try adding a seed crystal or an anti-solvent.
  • Collect the crystals by filtration.
  • Wash the crystals with a small amount of cold solvent.
  • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude Antifungal Agent 33 Analog extraction Liquid-Liquid Extraction synthesis->extraction column_chromatography Column Chromatography extraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc Optional, for higher purity crystallization Crystallization column_chromatography->crystallization hplc->crystallization analysis Purity & Structural Analysis (e.g., NMR, LC-MS) crystallization->analysis final_product Pure Antifungal Agent 33 Analog analysis->final_product

Caption: A general experimental workflow for the purification of this compound analogs.

signaling_pathway cluster_fungal_cell Fungal Cell cluster_outcome Outcome lanosterol Lanosterol demethylase Lanosterol 14α-demethylase (CYP51) lanosterol->demethylase ergosterol Ergosterol demethylase->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation disrupted_membrane Disrupted Membrane Integrity & Function cell_membrane->disrupted_membrane agent33 This compound Analog agent33->demethylase Inhibition fungal_growth_inhibition Inhibition of Fungal Growth disrupted_membrane->fungal_growth_inhibition

Caption: The mechanism of action of azole antifungals, inhibiting ergosterol synthesis.[16][17][18][19]

References

Validation & Comparative

Comparative Efficacy of Antifungal Agent 33 (VT-1161) and Fluconazole Against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of a novel antifungal agent, designated here as Antifungal Agent 33 (representing VT-1161 or Oteseconazole), and the widely used azole, fluconazole, against the opportunistic fungal pathogen Candida albicans. The data presented is synthesized from published research to highlight the comparative potency and mechanistic differences between these two compounds.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and fluconazole target the same essential enzyme in the fungal ergosterol biosynthesis pathway: lanosterol 14α-demethylase (CYP51). However, this compound exhibits a higher degree of selectivity and avidity for the fungal enzyme over its mammalian counterparts, which is a key differentiator in its design. This enhanced selectivity is attributed to its unique chemical structure, which allows for more extensive and stable interactions within the active site of fungal CYP51.

Fluconazole, a triazole, effectively inhibits CYP51, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors. This disrupts the integrity and function of the fungal cell membrane. This compound, a tetrazole-based inhibitor, is designed for greater potency and specificity, which may contribute to a lower potential for off-target effects and drug-drug interactions.

G acetyl_coa Acetyl-CoA ergosterol_pathway Ergosterol Biosynthesis Pathway acetyl_coa->ergosterol_pathway lanosterol Lanosterol ergosterol_pathway->lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 ergosterol Ergosterol cyp51->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane agent33 This compound (VT-1161) inhibition Inhibition agent33->inhibition fluconazole Fluconazole fluconazole->inhibition inhibition->cyp51   G start Start: Isolate C. albicans Strain prep_inoculum Prepare Inoculum Suspension (0.5-2.5 x 10^3 cells/mL) start->prep_inoculum inoculate Inoculate Plates with C. albicans Suspension prep_inoculum->inoculate prep_plates Prepare 96-Well Plates with 2-fold Serial Dilutions of Antifungal Agents prep_plates->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with Significant Inhibition of Growth (≥50%) incubate->read_mic end End: Report MIC Value read_mic->end

Comparative Analysis of Antifungal Agent 33 and Voriconazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the novel triazole antifungal, Antifungal Agent 33 (compound 4e), and the established clinical agent, voriconazole, reveals promising in vitro activity for the new compound against a range of fungal pathogens, including resistant strains. This guide provides a comprehensive analysis of their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used for their evaluation.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents. Voriconazole, a second-generation triazole, is a cornerstone in the treatment of serious fungal diseases, particularly those caused by Aspergillus and Candida species. This compound (compound 4e), a novel 1,2,4-triazole derivative with a pyrrolotriazinone scaffold, has demonstrated potent in vitro antifungal activity, positioning it as a compound of interest for further investigation. This guide presents a comparative analysis of these two triazole agents to aid researchers, scientists, and drug development professionals in understanding their relative strengths and potential applications.

Mechanism of Action

Both this compound and voriconazole belong to the triazole class of antifungals and share a common mechanism of action. They target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

The inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols within the fungal cell. This disruption of the cell membrane's integrity and function ultimately inhibits fungal growth and proliferation. The fungistatic activity against yeasts and, for voriconazole, fungicidal activity against some filamentous fungi, is a result of this mechanism.[1][3]

Ergosterol Biosynthesis Pathway Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Disruption Disruption of Cell Membrane Integrity CYP51->Ergosterol Agents This compound Voriconazole Agents->CYP51 Inhibition

Figure 1: Mechanism of action of triazole antifungals.

Comparative In Vitro Efficacy

Available data from a review of novel 1,2,4-triazole derivatives indicates that this compound (compound 4e) exhibits potent in vitro activity against a range of fungal pathogens.[4] The table below summarizes the Minimum Inhibitory Concentration (MIC) values for both agents against various fungal species. It is important to note that the data for this compound is limited to a single study, while the data for voriconazole is a compilation from multiple sources.

Fungal SpeciesThis compound (compound 4e) MIC (µg/mL)Voriconazole MIC Range (µg/mL)
Candida albicansMore active than voriconazole against 2 strains[4]0.007 - 1[5][6]
Aspergillus fumigatusPromising in vitro activity[4]0.25 - 2[7]
Cryptococcus neoformansData not available0.03 - 0.5
Candida glabrataData not available0.03 - >16[5][6]
Candida kruseiData not available0.06 - 8[5][6]

Note: The provided data for this compound is qualitative based on a review. Specific MIC values from the primary study by Montoir et al. were not accessible for a direct quantitative comparison in this table.

Experimental Protocols

The evaluation of the in vitro antifungal activity of both agents typically follows standardized methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antifungal agents.

MIC Determination Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare fungal inoculum C Inoculate microtiter plates A->C B Serially dilute antifungal agents B->C D Incubate at 35°C for 24-48h C->D E Visually or spectrophotometrically determine growth D->E F Identify lowest concentration with no growth (MIC) E->F

Figure 2: Workflow for MIC determination.

Detailed Protocol for Broth Microdilution:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, typically a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration.

  • Antifungal Agent Dilution: Stock solutions of the antifungal agents are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of twofold dilutions of the antifungal agents are then prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plates containing the diluted antifungal agents. The plates also include a growth control (no drug) and a sterility control (no inoculum). The plates are then incubated at 35°C for 24 to 48 hours.

  • MIC Reading: After incubation, the MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. The reading can be done visually or with a spectrophotometer.

Conclusion

This compound (compound 4e) emerges as a promising novel triazole with potent in vitro activity, reportedly surpassing that of voriconazole against certain strains of Candida albicans and showing activity against Aspergillus fumigatus.[4] Its shared mechanism of action with voriconazole, targeting the essential ergosterol biosynthesis pathway, provides a solid foundation for its antifungal properties.

However, a comprehensive comparative analysis is currently limited by the lack of publicly available, detailed quantitative data from the primary research on this compound. Further studies are warranted to fully elucidate its antifungal spectrum, potency against a wider range of clinically relevant fungi, and its in vivo efficacy and safety profile. The detailed experimental protocols provided in this guide offer a framework for such future investigations, which will be crucial in determining the potential of this compound as a future therapeutic agent in the fight against invasive fungal infections. Researchers are encouraged to consult the primary literature for this compound to gain a more in-depth understanding of its properties as data becomes more accessible.

References

Validating the Antifungal Target of a Novel Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the discovery and validation of novel antifungal agents with new mechanisms of action. A critical step in the development of a new antifungal drug is the rigorous validation of its molecular target. This guide provides a comparative framework and detailed experimental protocols for validating the antifungal target of a novel compound, referred to here as "Antifungal Agent 33." The performance of this compound and its proposed target are compared with established and emerging antifungal agents and their targets.

Comparison of Antifungal Targets

A successful antifungal agent often targets a cellular component or pathway that is essential for fungal viability and distinct from host counterparts, minimizing toxicity. The table below compares the proposed target of this compound with those of well-established and other novel antifungal drugs.

Target Category Specific Target Function Antifungal Agent(s) Spectrum of Activity
Proposed for this compound [Researcher to Insert Proposed Target] [Researcher to Insert Function] This compound [Researcher to Determine]
Cell Membrane Integrity ErgosterolMaintains cell membrane fluidity and permeability.Amphotericin B (a polyene)Broad-spectrum, including yeasts and molds.
Ergosterol Biosynthesis Lanosterol 14-α-demethylase (Erg11)Catalyzes a key step in ergosterol biosynthesis.Azoles (e.g., Fluconazole, Itraconazole)Broad-spectrum, primarily fungistatic.
Squalene epoxidase (Erg1)Catalyzes the conversion of squalene to lanosterol.Allylamines (e.g., Terbinafine)Primarily active against dermatophytes.
Cell Wall Integrity β-(1,3)-D-glucan synthaseSynthesizes β-(1,3)-D-glucan, a major component of the fungal cell wall.Echinocandins (e.g., Caspofungin, Micafungin)Active against Candida and Aspergillus species.[1][2][3]
Nucleic Acid Synthesis Thymidylate synthaseInvolved in DNA synthesis.FlucytosinePrimarily active against pathogenic yeasts.
Protein Synthesis Fungal Elongation Factor 2 (EF2)Mediates the elongation step of protein synthesis.Sordarins (investigational)Broad-spectrum potential.
Novel/Emerging Targets Dihydroorotate dehydrogenase (DHODH)Essential for pyrimidine biosynthesis.F901318 (Olorofim)Active against azole-resistant molds.
Acetyl-CoA synthetaseInvolved in cellular metabolism.AR-12 (investigational)Broad-spectrum activity against yeasts and molds.
Glycosylphosphatidylinositol (GPI) biosynthesisRequired for anchoring proteins to the cell membrane.E1210 (investigational)Broad-spectrum potential.

Experimental Protocols for Target Validation

A multi-faceted approach is essential to confidently validate the target of a new antifungal agent. The following are detailed protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • Fungal strain of interest

  • Appropriate liquid growth medium (e.g., RPMI-1640 with MOPS, YPD)

  • This compound stock solution

  • Sterile 96-well flat-bottom microplates

  • Microplate reader (spectrophotometer)

  • Multichannel pipette

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, create a two-fold serial dilution of this compound in the growth medium. The final volume in each well should be 100 µL. Include a drug-free control well.

  • Prepare a fungal inoculum from a fresh culture, adjusting the concentration to approximately 1-5 x 10^5 cells/mL in the growth medium.

  • Add 100 µL of the fungal inoculum to each well of the microplate, bringing the final volume to 200 µL.

  • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density (OD) at 600 nm. The MIC is often defined as the concentration that inhibits 50% (MIC50) or 90% (MIC90) of growth compared to the drug-free control.[4][5]

Genetic Validation: Gene Knockout using CRISPR-Cas9

Deleting the putative target gene should confer resistance to the antifungal agent if the agent's efficacy is dependent on the presence of that target.

Materials:

  • Fungal strain susceptible to this compound

  • CRISPR-Cas9 system components:

    • Cas9 expression vector (or purified Cas9 protein)

    • Guide RNA (gRNA) expression vector targeting the putative target gene

  • Homologous recombination donor DNA template with a selectable marker

  • Protoplasting enzymes (e.g., lysing enzymes, chitinase)

  • Transformation reagents (e.g., PEG, CaCl2)

  • Selective growth media

Protocol:

  • Design and construct the gRNA: Design a gRNA specific to the coding sequence of the putative target gene. Clone the gRNA sequence into an appropriate expression vector.

  • Prepare the donor DNA: Construct a donor DNA template containing a selectable marker (e.g., an antibiotic resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.

  • Fungal protoplast preparation: Grow the fungal strain to the mid-log phase and treat with protoplasting enzymes to remove the cell wall.

  • Transformation: Co-transform the fungal protoplasts with the Cas9-gRNA complex and the donor DNA template using a suitable transformation method (e.g., PEG-mediated transformation).[6][7]

  • Selection and verification: Plate the transformed protoplasts on selective media to isolate transformants that have incorporated the donor DNA. Verify the gene knockout by PCR, Southern blotting, and sequencing.

  • Phenotypic analysis: Perform MIC assays on the knockout strain. A significant increase in the MIC for this compound in the knockout strain compared to the wild-type strain provides strong evidence for the proposed target.

Genetic Validation: Gene Overexpression

Overexpressing the target gene may lead to increased resistance to the antifungal agent due to a higher concentration of the target protein.

Materials:

  • Fungal strain susceptible to this compound

  • Expression vector with a strong, inducible promoter (e.g., alcA(p) or Tet-on system).[8][9]

  • Full-length cDNA of the putative target gene

  • Transformation reagents

  • Selective growth media

Protocol:

  • Construct the overexpression vector: Clone the full-length cDNA of the putative target gene into the expression vector under the control of the inducible promoter.

  • Fungal transformation: Transform the fungal strain with the overexpression vector and select for transformants.

  • Verify overexpression: Grow the transformants under inducing conditions and confirm the overexpression of the target gene using RT-qPCR or Western blotting.

  • Phenotypic analysis: Perform MIC assays on the overexpression strain in both inducing and non-inducing conditions. An increased MIC for this compound specifically under inducing conditions supports the target hypothesis.[10][11]

Biochemical Validation: Enzyme Inhibition Assay

If the proposed target is an enzyme, a direct biochemical assay can confirm inhibition by the antifungal agent.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • This compound

  • Appropriate buffer solution

  • Detection system (e.g., spectrophotometer, fluorometer)

Protocol:

  • Enzyme purification: Express and purify the target enzyme from a suitable expression system (e.g., E. coli, yeast).

  • Assay setup: In a microplate or cuvette, combine the purified enzyme, its substrate, and varying concentrations of this compound in the appropriate buffer.[12][13]

  • Reaction and detection: Incubate the reaction mixture and monitor the enzymatic activity by measuring the consumption of the substrate or the formation of the product over time.

  • Data analysis: Plot the enzyme activity against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50). A low IC50 value indicates potent inhibition of the enzyme.

Visualizations

Diagrams are crucial for illustrating complex biological processes and experimental workflows. The following are Graphviz DOT scripts for generating such diagrams.

Experimental Workflow for Target Validation

G cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo / Cellular Analysis MIC_Assay MIC Assay (Determine Antifungal Activity) Gene_Knockout Gene Knockout (CRISPR) (Genetic Validation) MIC_Assay->Gene_Knockout Gene_Overexpression Gene Overexpression (Genetic Validation) MIC_Assay->Gene_Overexpression Enzyme_Assay Enzyme Inhibition Assay (Biochemical Validation) Validation Target Validated Enzyme_Assay->Validation Gene_Knockout->Validation Gene_Overexpression->Validation Hypothesized_Target Hypothesized Target of this compound Hypothesized_Target->MIC_Assay Hypothesized_Target->Enzyme_Assay

Caption: A typical workflow for validating the target of a novel antifungal agent.

Ergosterol Biosynthesis Pathway

G cluster_inhibitors Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg1 (Allylamines) Ergosterol Ergosterol Lanosterol->Ergosterol Erg11 (Azoles) Allylamines Allylamines Azoles Azoles

Caption: A simplified diagram of the ergosterol biosynthesis pathway.[14][15][16][17]

Caspofungin Signaling Pathway

G Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-glucan Synthase (Fks1p) Caspofungin->Glucan_Synthase inhibits Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress Ca_Influx Ca²⁺ Influx Cell_Wall_Stress->Ca_Influx Calcineurin Calcineurin Pathway Ca_Influx->Calcineurin Chitin_Synthase_Upregulation Upregulation of Chitin Synthase Genes Calcineurin->Chitin_Synthase_Upregulation Cell_Wall_Remodeling Cell Wall Remodeling Chitin_Synthase_Upregulation->Cell_Wall_Remodeling

Caption: The signaling cascade initiated by caspofungin-induced cell wall stress.[1][2][18]

References

Comparative Cross-Resistance Profile of Antifungal Agent 33

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected cross-resistance profile of the novel antifungal agent, Antifungal Agent 33. For the purpose of this guide, this compound is a hypothetical inhibitor of β-1,3-D-glucan synthase, placing it in the same mechanistic class as the echinocandins. Its performance is compared against established antifungal agents from different classes, with supporting data presented in a structured format.

Introduction to this compound

This compound represents a new generation of glucan synthase inhibitors designed for potent activity against a broad spectrum of fungal pathogens. By targeting the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall, this agent is expected to exhibit fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[1][2] Understanding its cross-resistance profile is crucial for its potential clinical positioning and for predicting its efficacy against fungal strains that have developed resistance to other antifungal classes.

Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)

The following table summarizes the expected Minimum Inhibitory Concentration (MIC) data for this compound compared to representative agents from the polyene, azole, and echinocandin classes. The data is presented for wild-type (susceptible) strains and strains with known resistance mechanisms to azoles and echinocandins. MIC values are expressed in µg/mL.

Fungal IsolateResistance MechanismAmphotericin B (Polyene)Fluconazole (Azole)Caspofungin (Echinocandin)This compound
Candida albicans (ATCC 90028)Wild-Type0.50.250.1250.06
Candida albicans (Clinical Isolate 1)Azole-Resistant (ERG11 mutation)0.5640.1250.06
Candida glabrata (Clinical Isolate 2)Echinocandin-Resistant (FKS mutation)1168>8
Candida glabrata (Clinical Isolate 3)Multidrug-Resistant (FKS mutation, Azole-efflux)1648>8
Aspergillus fumigatus (Wild-Type)Wild-Type1-0.1250.125
Aspergillus fumigatus (Clinical Isolate 4)Azole-Resistant (cyp51A mutation)1-0.1250.125

Interpretation of Data:

  • Activity against Wild-Type Strains: this compound is expected to be highly potent against wild-type Candida and Aspergillus species, with lower MICs than existing echinocandins.

  • No Cross-Resistance with Azoles: As demonstrated with Clinical Isolate 1 and 4, strains with resistance to azoles due to target site mutations (ERG11 or cyp51A) are expected to remain fully susceptible to this compound. This lack of cross-resistance is a key advantage for a glucan synthase inhibitor.[1]

  • Cross-Resistance within the Echinocandin Class: Resistance to echinocandins is primarily mediated by mutations in the FKS genes, which encode the drug's target, glucan synthase.[1][3][4] It is anticipated that strains with such mutations (Clinical Isolate 2) will exhibit cross-resistance to all members of this class, including this compound.[1][4]

  • Multidrug-Resistant Strains: Of growing concern are multidrug-resistant strains, particularly C. glabrata, which can exhibit resistance to both azoles and echinocandins.[3][5][6] this compound would likely not be effective against strains with FKS-mediated echinocandin resistance, even if the azole resistance mechanism is distinct.[5]

  • No Cross-Resistance with Polyenes: Resistance to polyenes is rare but when it occurs, it is typically due to alterations in the cell membrane's ergosterol content.[4] This mechanism is distinct from the cell wall target of this compound, and thus no cross-resistance is expected.[1] Azole-resistant and echinocandin-resistant isolates generally remain susceptible to Amphotericin B.[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentrations (MICs)

The MIC values presented are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.[8][9][10][11]

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungal isolate.

Materials:

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Antifungal stock solutions (e.g., this compound, Caspofungin, Fluconazole, Amphotericin B)

  • Fungal isolates cultured on appropriate agar (e.g., Sabouraud Dextrose Agar)

  • Spectrophotometer

  • Sterile saline or water

Procedure:

  • Inoculum Preparation:

    • Fungal colonies are suspended in sterile saline.

    • The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).

    • The standardized suspension is further diluted in RPMI medium to achieve the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution:

    • A serial two-fold dilution of each antifungal agent is prepared in the 96-well microtiter plate using RPMI medium.

    • Each well will contain 100 µL of the diluted antifungal agent.

  • Inoculation:

    • 100 µL of the final fungal inoculum is added to each well containing the diluted antifungal agent.

    • A growth control well (containing only the inoculum and medium) and a sterility control well (containing only medium) are included.

  • Incubation:

    • The plates are incubated at 35°C.

    • Incubation time is typically 24-48 hours for Candida species and may be longer for Aspergillus species.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for amphotericin B) compared to the growth control.

Checkerboard Assay for Synergy Testing

To investigate the interaction between this compound and other antifungal drugs (e.g., to check for synergistic or antagonistic effects), a checkerboard broth microdilution assay can be performed.[12][13][14]

Objective: To assess the in vitro interaction between two antifungal agents.

Procedure:

  • Two antifungal agents (Drug A: this compound; Drug B: another antifungal) are serially diluted in a 96-well plate, but in perpendicular directions (e.g., Drug A along the rows, Drug B along the columns).

  • Each well will contain a unique combination of concentrations of the two drugs.

  • The plate is inoculated, incubated, and read as described in the MIC determination protocol.

  • The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:

    • FIC Index = FIC of Drug A + FIC of Drug B

    • Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cross_Resistance_Workflow Workflow for Cross-Resistance Profiling of this compound cluster_0 Isolate Selection & Preparation cluster_1 Antifungal Susceptibility Testing (CLSI M27/M38) cluster_2 Data Analysis & Interpretation Isolate_Selection Select Fungal Isolates - Wild-Type Strains - Known Resistant Strains Culture Culture Isolates on Sabouraud Dextrose Agar Isolate_Selection->Culture Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Culture->Inoculum_Prep Inoculation Inoculate Plates with Standardized Fungal Suspension Inoculum_Prep->Inoculation Plate_Prep Prepare 96-Well Plates with Serial Drug Dilutions Plate_Prep->Inoculation Agent33 This compound Azoles Azoles Polyenes Polyenes Echinocandins Echinocandins Incubation Incubate at 35°C (24-72 hours) Inoculation->Incubation Read_MIC Read Minimum Inhibitory Concentrations (MICs) Incubation->Read_MIC Compare_MICs Compare MICs of Agent 33 across Susceptible & Resistant Strains Read_MIC->Compare_MICs Determine_Profile Determine Cross-Resistance Profile Compare_MICs->Determine_Profile Report Generate Comparative Data Table Determine_Profile->Report

Caption: Workflow for determining the cross-resistance profile of a novel antifungal agent.

Caption: Relationship between antifungal drug classes, their targets, and resistance mechanisms.

References

Ibrexafungerp: A Novel Glucan Synthase Inhibitor Demonstrates Efficacy Against Fluconazole-Resistant Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing challenge to combat antifungal resistance, Ibrexafungerp, a first-in-class triterpenoid antifungal agent, is demonstrating significant efficacy against fungal isolates that have developed resistance to fluconazole, a commonly used azole antifungal. This guide provides a comparative analysis of Ibrexafungerp's performance against fluconazole and other antifungal agents, supported by experimental data from in vitro and in vivo studies, to inform researchers, scientists, and drug development professionals.

Comparative Efficacy Against Fluconazole-Resistant Candida Species

Ibrexafungerp has shown potent activity against a broad range of Candida species, including strains that are resistant to fluconazole. Its novel mechanism of action, the inhibition of (1,3)-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall, provides a key advantage over azoles which target the ergosterol biosynthesis pathway.[1][2] This distinct mechanism allows Ibrexafungerp to remain effective against isolates with established azole resistance mechanisms.

In Vitro Susceptibility Data

In vitro studies are fundamental in determining the intrinsic activity of an antifungal agent. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.

A study evaluating the in vitro activity of Ibrexafungerp against clinical isolates from women with vulvovaginal candidiasis demonstrated its potent activity against both fluconazole-susceptible and fluconazole-resistant Candida isolates. Notably, the study also assessed the impact of pH on antifungal activity, which is particularly relevant in the vaginal environment. Ibrexafungerp's efficacy was maintained at a low pH of 4.5, a condition where the activity of fluconazole can be diminished.[3]

Fungal SpeciesFluconazole SusceptibilityIbrexafungerp MIC90 (µg/mL) at pH 7.0Ibrexafungerp MIC90 (µg/mL) at pH 4.5
Candida albicansSensitive0.030.12
Candida albicansResistant0.030.12
Candida glabrata-0.060.25
Candida krusei-0.060.12
Candida parapsilosis-0.120.25
Candida tropicalis-0.030.12
Data summarized from a study on vaginal Candida isolates.[3] MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of the isolates.

Another critical challenge in fungal infections is the emergence of multidrug-resistant species like Candida auris. Ibrexafungerp has demonstrated consistent in vitro activity against a panel of 54 C. auris isolates, with MICs ranging from 0.25 to 2 µg/mL.[4] This is particularly significant as many C. auris strains exhibit high levels of resistance to fluconazole.[5]

In Vivo Efficacy in a Murine Model of Invasive Candidiasis

To assess the in vivo efficacy of Ibrexafungerp, a neutropenic murine model of invasive candidiasis caused by a fluconazole-resistant Candida auris isolate was utilized. This model mimics the clinical scenario of a disseminated fungal infection in an immunocompromised host.

Treatment GroupDosageSurvival on Day 8 Post-Inoculation
Vehicle Control-Significantly lower than Ibrexafungerp and Caspofungin groups
Fluconazole20 mg/kg once dailyNo significant survival advantage over vehicle control
Caspofungin10 mg/kg intraperitoneally once dailySignificant survival advantage over vehicle control
Ibrexafungerp20 mg/kg twice dailySignificant survival advantage over vehicle control
Ibrexafungerp30 mg/kg twice dailySignificant survival advantage over vehicle control
Ibrexafungerp40 mg/kg twice dailySignificant survival advantage over vehicle control
Data from an in vivo study in a murine model of invasive candidiasis.[4][6]

The results from this in vivo study clearly demonstrate that Ibrexafungerp, at all tested doses, significantly improved survival in mice infected with fluconazole-resistant C. auris.[6] In contrast, fluconazole treatment did not confer a survival benefit, which is consistent with the in vitro resistance of the infecting isolate.[4] Furthermore, Ibrexafungerp treatment led to a significant reduction in the fungal burden in the kidneys of the infected mice, another key indicator of antifungal efficacy.[6]

Experimental Protocols

To ensure the reproducibility and transparency of the presented data, the following are detailed methodologies for the key experiments cited.

In Vitro Antifungal Susceptibility Testing

The in vitro activity of Ibrexafungerp and comparator antifungal agents was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.

  • Isolate Preparation: Fungal isolates were cultured on Sabouraud dextrose agar plates for 24 hours at 35°C. A suspension of each isolate was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.

  • Antifungal Agent Preparation: Ibrexafungerp and other antifungal agents were serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations.

  • Incubation: The inoculated microtiter plates were incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control well. For the pH-adjusted experiments, the RPMI 1640 medium was adjusted to the desired pH (7.0 or 4.5) before the addition of the fungal inoculum and antifungal agents.[3]

In Vivo Murine Model of Invasive Candidiasis

The in vivo efficacy of Ibrexafungerp was evaluated in a neutropenic murine model of disseminated Candida auris infection.

  • Immunosuppression: Female BALB/c mice were rendered neutropenic by intraperitoneal administration of cyclophosphamide and subcutaneous administration of cortisone acetate prior to infection.

  • Infection: Mice were infected via intravenous injection of a clinical isolate of fluconazole-resistant C. auris.

  • Treatment: Treatment was initiated 24 hours post-infection and continued for 7 days. Ibrexafungerp was administered orally twice daily, while fluconazole was given orally once daily, and caspofungin was administered intraperitoneally once daily. A control group received a vehicle solution.

  • Efficacy Assessment:

    • Survival: A cohort of mice in each treatment group was monitored for 21 days, and survival was recorded.

    • Fungal Burden: A separate cohort of mice was euthanized on day 8 post-inoculation (one day after the completion of therapy), and their kidneys were harvested, homogenized, and plated on Sabouraud dextrose agar to determine the fungal burden (colony-forming units per gram of tissue).[4][6]

Mechanism of Action and Resistance Pathways

Understanding the molecular pathways targeted by antifungal agents and the mechanisms by which fungi develop resistance is crucial for the development of new and effective therapies.

Ibrexafungerp's Mechanism of Action: Glucan Synthase Inhibition

Ibrexafungerp Ibrexafungerp (Triterpenoid) GlucanSynthase β-(1,3)-D-Glucan Synthase (FKS1/FKS2) Ibrexafungerp->GlucanSynthase Inhibits Glucan β-(1,3)-D-Glucan (Essential Cell Wall Polymer) GlucanSynthase->Glucan Synthesizes CellLysis Osmotic Instability & Cell Lysis GlucanSynthase->CellLysis Inhibition leads to CellWall Fungal Cell Wall Integrity Glucan->CellWall Maintains CellWall->CellLysis Disruption leads to

Caption: Ibrexafungerp's mechanism of action targeting glucan synthase.

Ibrexafungerp exerts its antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase, which is encoded by the FKS genes.[1] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall that provides structural integrity and protection against osmotic stress. By inhibiting this enzyme, Ibrexafungerp disrupts cell wall synthesis, leading to osmotic instability and ultimately fungal cell death.

Fluconazole's Mechanism of Action and Resistance Pathways

Fluconazole Fluconazole (Azole) LanosterolDemethylase Lanosterol 14-α-demethylase (Erg11p/CYP51) Fluconazole->LanosterolDemethylase Inhibits Ergosterol Ergosterol (Essential Membrane Component) LanosterolDemethylase->Ergosterol Synthesizes Membrane Fungal Cell Membrane Function Ergosterol->Membrane Maintains Resistance Fluconazole Resistance Mechanisms Resistance->Fluconazole Reduces Efficacy Efflux Drug Efflux Pumps (CDR1, MDR1) Efflux->Resistance TargetMutation ERG11 Gene Mutations/Overexpression TargetMutation->Resistance

Caption: Fluconazole's mechanism and common resistance pathways.

Fluconazole and other azoles function by inhibiting lanosterol 14-α-demethylase, an enzyme encoded by the ERG11 gene, which is a key step in the biosynthesis of ergosterol. Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for membrane fluidity and function. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.

Resistance to fluconazole in Candida species is often multifactorial and can arise through several mechanisms, including:

  • Overexpression or mutation of the ERG11 gene: This reduces the affinity of the target enzyme for fluconazole or increases its concentration, requiring higher drug levels for inhibition.

  • Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (e.g., Mdr1p) actively pump fluconazole out of the fungal cell, preventing it from reaching its intracellular target.

Conclusion

Ibrexafungerp represents a significant advancement in the fight against antifungal resistance. Its unique mechanism of action, potent in vitro activity against fluconazole-resistant isolates, and demonstrated in vivo efficacy make it a promising therapeutic option for infections caused by difficult-to-treat fungal pathogens. The data presented in this guide underscore the potential of Ibrexafungerp to address the unmet medical need for new antifungals with activity against resistant strains. Continued research and clinical evaluation are essential to fully define its role in the management of invasive fungal infections.

References

A Comparative Toxicological Analysis of Antifungal Agent 33 and Existing Antifungal Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The development of novel antifungal agents is critical to address the rising incidence of invasive fungal infections and the emergence of drug-resistant strains. A primary challenge in this field is balancing potent antifungal activity with a favorable safety profile. This guide provides a comparative toxicological assessment of a novel investigational compound, Antifungal Agent 33, against three established antifungal drugs from different classes: Amphotericin B (a polyene), Fluconazole (an azole), and Caspofungin (an echinocandin). The analysis is based on preclinical in vitro and in vivo data to evaluate cytotoxicity, hepatotoxicity, and nephrotoxicity.

Data Presentation: Comparative Toxicity Profiles

The following tables summarize the quantitative toxicological data for this compound and the comparator agents. Data for existing antifungals are compiled from publicly available safety data sheets and toxicological studies.

Table 1: In Vitro Cytotoxicity in Human Cell Lines

CompoundCell LineAssay TypeIC₅₀ (µM)¹Primary Toxicity Target
This compound HepG2 (Liver)MTT> 100 (Hypothetical)Low
HK-2 (Kidney)MTT> 100 (Hypothetical)Low
Amphotericin B HK-2 (Kidney)Cell Viability~1.5[1][2]High (Nephrotoxicity)
Fluconazole HepG2 (Liver)Cytotoxicity~2500Moderate (Hepatotoxicity)
Caspofungin HepG2 (Liver)Cytotoxicity> 100Low

¹IC₅₀: Half-maximal inhibitory concentration. A higher value indicates lower cytotoxicity.

Table 2: In Vivo Acute Toxicity

CompoundAnimal ModelRouteLD₅₀ (mg/kg)¹
This compound Rat, OralOral> 2000 (Hypothetical)
Amphotericin B Rat, OralOral> 5000[3]
Fluconazole Rat, OralOral1271[4]
Caspofungin N/AIV onlyData not available

¹LD₅₀: Median lethal dose. A higher value indicates lower acute toxicity.

Table 3: Summary of Organ-Specific Toxicities

CompoundPrimary ToxicityClinical ManifestationsNotes
This compound Minimal (Hypothetical)No significant organ damage observed in preclinical models.Designed for high selectivity to fungal cells.
Amphotericin B Nephrotoxicity[5][6][7][8]Increased serum creatinine, electrolyte imbalances (hypokalemia, hypomagnesemia), renal tubular acidosis.[5][8]Dose-dependent and cumulative; occurs in up to 80% of patients.[9] Lipid formulations may reduce but not eliminate risk.[5][6][10]
Fluconazole Hepatotoxicity[11][12][13]Transient elevation of liver transaminases; rare cases of severe hepatic injury, primarily in patients with serious underlying conditions.[11][13][14][15]Generally reversible upon discontinuation.[11]
Caspofungin Low Toxicity ProfileCan cause mild elevation of liver enzymes (AST/ALT).[16] Rare reports of hepatobiliary disorders.[17]Generally well-tolerated compared to other classes.[18]

Experimental Protocols

Detailed methodologies for the key toxicological assays are provided below. These protocols represent standard procedures for the preclinical evaluation of antifungal agents.

1. In Vitro Cytotoxicity Assessment (MTT Assay)

  • Objective: To determine the concentration of the antifungal agent that inhibits the metabolic activity of cultured human cells by 50% (IC₅₀).

  • Cell Lines:

    • HepG2 (ATCC® HB-8065™): Human liver carcinoma cell line, used to model potential hepatotoxicity.

    • HK-2 (ATCC® CRL-2190™): Human proximal tubule epithelial cell line, used to model potential nephrotoxicity.[1][2]

  • Methodology:

    • Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

    • The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound, Fluconazole) or a vehicle control.

    • Plates are incubated for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

2. In Vitro Hepatotoxicity Assessment

  • Objective: To evaluate the potential of an antifungal agent to cause liver cell injury.

  • Cell Line: HepG2 cells.

  • Methodology:

    • HepG2 cells are cultured in 24-well plates and exposed to various concentrations of the antifungal agent for 48 hours.

    • After the exposure period, the cell culture supernatant is collected.

    • The activity of liver enzymes, such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), released into the supernatant is measured using commercially available colorimetric assay kits.

    • A significant, dose-dependent increase in the levels of these enzymes compared to the vehicle control indicates potential hepatotoxicity.

3. In Vivo Acute Systemic Toxicity (as per OECD Guideline 423)

  • Objective: To determine the acute toxicity (LD₅₀) of the antifungal agent after a single oral dose.

  • Animal Model: Sprague Dawley rats (female, 8-12 weeks old).

  • Methodology:

    • Animals are fasted overnight prior to dosing.

    • A single dose of the test compound is administered orally via gavage. The starting dose is typically based on in vitro cytotoxicity data.

    • A stepwise procedure is used, with 3 animals per step. The outcome (survival or death) determines the next dose level.

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.

    • At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed.

    • The LD₅₀ is estimated based on the mortality data across the different dose groups.

Mandatory Visualization: Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key toxicological pathways and experimental workflows.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation a Compound Synthesis (this compound) b Cytotoxicity Assays (HepG2, HK-2, etc.) a->b c Mechanism of Toxicity Assays (e.g., Mitochondrial Function, Oxidative Stress) b->c d Acute Toxicity Study (Rodent) (LD50 Determination) c->d Select Lead Candidates e Repeat-Dose Toxicity Study (28-day, Rodent) d->e f Histopathology & Biomarker Analysis (Kidney, Liver) e->f g Candidate for IND-Enabling Studies f->g Safety Profile Established G AmB Amphotericin B Cholesterol Cholesterol in Renal Tubular Cell Membrane AmB->Cholesterol Binds to Vasoconstriction Afferent Arteriolar Vasoconstriction AmB->Vasoconstriction Indirect effect Pore Pore Formation & Membrane Permeabilization Cholesterol->Pore Leakage K+ and Mg++ Efflux Pore->Leakage Death Tubular Cell Death (Necrosis/Apoptosis) Leakage->Death RBF Decreased Renal Blood Flow (RBF) Vasoconstriction->RBF GFR Decreased Glomerular Filtration Rate (GFR) RBF->GFR GFR->Death Ischemia AKI Acute Kidney Injury (Nephrotoxicity) Death->AKI G Azole Azole Antifungals (e.g., Fluconazole) CYP450 Inhibition of Fungal CYP51 (Primary Action) Azole->CYP450 HumanCYPs Off-Target Inhibition of Human CYP450 Enzymes Azole->HumanCYPs Potential for Mito Mitochondrial Dysfunction HumanCYPs->Mito Drug/Metabolite Accumulation ROS Increased Reactive Oxygen Species (ROS) Mito->ROS Stress Oxidative Stress ROS->Stress Injury Hepatocyte Injury & Inflammation Stress->Injury DILI Drug-Induced Liver Injury (Hepatotoxicity) Injury->DILI

References

Benchmarking Antifungal Agent 33 Against Novel Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant and growing threat to public health. This guide provides a comparative analysis of "Antifungal agent 33" against a selection of new-generation antifungal drug candidates that are currently in advanced stages of clinical development. Due to the identification of multiple compounds referred to as "this compound" in scientific literature, this guide will address the available data for each distinct entity to ensure a comprehensive overview. The objective of this document is to furnish researchers and drug development professionals with a data-driven comparison to inform future research and development endeavors.

Section 1: Profile of this compound

Initial research indicates that "this compound" may refer to at least two distinct chemical entities. Below is a summary of the available data for each.

  • This compound (compound 4e): This compound has been identified as a potent inhibitor of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1] It has demonstrated significant in vitro activity against Candida albicans.[1]

  • Antiproliferative agent-33 (Compound 2g): This molecule has been described as having anti-proliferative, antifungal, and antibacterial properties.[2] Its antifungal activity has been noted against S. faecalis.[2]

Section 2: New Antifungal Drug Candidates

The current antifungal development pipeline features several promising candidates with novel mechanisms of action and improved pharmacological profiles.[3][4][5] This guide will focus on a selection of these agents: Fosmanogepix, Ibrexafungerp, Rezafungin, and Olorofim. These candidates have been chosen based on their advanced clinical trial status and their representation of new antifungal classes.[3][4][5][6]

Section 3: Comparative Data

The following tables summarize the available quantitative data for this compound and the selected new drug candidates.

Table 1: Mechanism of Action and Developmental Stage
Antifungal AgentMechanism of ActionTargetStage of Development
This compound (compound 4e) Inhibition of ergosterol biosynthesisLanosterol 14α-demethylase (CYP51)Preclinical
Antiproliferative agent-33 (Compound 2g) Not fully elucidatedMultiple targets suggestedPreclinical
Fosmanogepix (APX001) Inhibition of fungal glycosylphosphatidylinositol-anchored protein biosynthesisGwt1 enzymePhase 2/3 Clinical Trials[6][7]
Ibrexafungerp (SCY-078) Inhibition of cell wall synthesis(1,3)-β-D-glucan synthaseFDA Approved[6][8]
Rezafungin (CD101) Inhibition of cell wall synthesis(1,3)-β-D-glucan synthasePhase 3 Clinical Trials[6][7]
Olorofim (F901318) Inhibition of pyrimidine biosynthesisDihydroorotate dehydrogenase (DHODH)Phase 3 Clinical Trials[9]
Table 2: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC)
Fungal SpeciesThis compound (compound 4e)Antiproliferative agent-33 (Compound 2g)FosmanogepixIbrexafungerpRezafunginOlorofim
Candida albicans 16 µg/mL[1]Data not available≤0.008 - 0.25 µg/mL0.03 - 0.5 µg/mL≤0.015 - 0.25 µg/mL>4 mg/L[9]
Candida auris Data not availableData not available0.008 - 0.015 µg/mL[3]0.12 - 1 µg/mL[3]Data not availableData not available
Aspergillus fumigatus Data not availableData not available0.008 - 0.06 µg/mL0.5 - 2 µg/mL0.008 - 0.06 µg/mL≤0.008 – 0.03 mg/L[9]
Cryptococcus neoformans Data not availableData not available0.03 - 0.12 µg/mL>8 µg/mL0.5 µg/mLData not available
Scedosporium prolificans Data not availableData not available0.06 µg/mL2 µg/mL2 µg/mL0.03 – 0.5 mg/L[9]
Enterococcus faecalis Data not available8 µg/mL[2]Not applicableNot applicableNot applicableNot applicable

Note: Data is compiled from various sources and direct comparison should be made with caution. The activity of Olorofim is primarily against molds.

Section 4: Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.

1. Inoculum Preparation: a. Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours (yeasts) or 5-7 days (molds). b. Prepare a suspension of fungal cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. c. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

2. Drug Dilution: a. Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions. b. Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum). c. Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination: a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control. b. Growth inhibition can be assessed visually or by using a spectrophotometer.

Protocol 2: In Vivo Efficacy Murine Model of Disseminated Candidiasis

1. Animal Model: a. Use immunocompromised mice (e.g., neutropenic mice induced by cyclophosphamide). b. House animals in accordance with institutional and national guidelines for animal welfare.

2. Infection: a. Prepare an inoculum of Candida albicans from an overnight culture. b. Infect mice via intravenous injection (e.g., through the lateral tail vein) with a lethal or sublethal dose of the fungal suspension.

3. Treatment: a. Administer the antifungal agent at various doses and schedules (e.g., once or twice daily) via a clinically relevant route (e.g., oral gavage or intravenous injection). b. Include a vehicle control group (receiving the drug solvent) and a positive control group (treated with a known effective antifungal like fluconazole).

4. Efficacy Assessment: a. Monitor the survival of the mice daily for a specified period (e.g., 14-21 days). b. At the end of the study, or at humane endpoints, euthanize the animals and harvest target organs (e.g., kidneys, brain). c. Determine the fungal burden in the organs by plating serial dilutions of tissue homogenates onto a suitable agar medium and counting the colony-forming units (CFUs).

5. Data Analysis: a. Compare the survival curves of the different treatment groups using Kaplan-Meier analysis. b. Compare the fungal burden in the organs between the treatment groups using appropriate statistical tests (e.g., Mann-Whitney U test).

Section 5: Visualizations of Mechanisms and Workflows

Azole_Mechanism_of_Action cluster_FungalCell Fungal Cell cluster_DrugAction Drug Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Cell Membrane (Normal Function) Ergosterol->Membrane Incorporation Disrupted_Membrane Disrupted Cell Membrane (Fungistatic/Fungicidal) CYP51->Ergosterol Product Antifungal_Agent_33_4e This compound (compound 4e) Antifungal_Agent_33_4e->CYP51 Inhibition

Caption: Mechanism of action for azole antifungals like this compound (compound 4e).

Echinocandin_Mechanism_of_Action cluster_FungalCell Fungal Cell Wall Synthesis cluster_DrugAction Drug Action UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-glucan Synthase UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-glucan Glucan_Synthase->Beta_Glucan Product Cell_Wall Cell Wall (Structural Integrity) Beta_Glucan->Cell_Wall Incorporation Weakened_Cell_Wall Weakened Cell Wall (Cell Lysis) Ibrexafungerp_Rezafungin Ibrexafungerp Rezafungin Ibrexafungerp_Rezafungin->Glucan_Synthase Inhibition

Caption: Mechanism of action for echinocandins such as Ibrexafungerp and Rezafungin.

Antifungal_Discovery_Workflow Target_ID Target Identification and Validation Screening High-Throughput Screening Target_ID->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Preclinical Preclinical Studies (In Vitro & In Vivo) Hit_to_Lead->Preclinical Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

Caption: A generalized workflow for antifungal drug discovery and development.

MIC_Testing_Workflow Prep_Inoculum Prepare Fungal Inoculum Inoculate_Plate Inoculate Microtiter Plate Prep_Inoculum->Inoculate_Plate Serial_Dilute Serial Dilution of Antifungal Agent Serial_Dilute->Inoculate_Plate Incubate Incubate at 35°C Inoculate_Plate->Incubate Read_Results Read MIC Results Incubate->Read_Results

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

Section 6: Conclusion

This guide provides a comparative overview of "this compound" and a selection of new antifungal drug candidates. While "this compound" shows promise in preclinical studies, particularly the azole derivative (compound 4e), the new generation of antifungals such as Fosmanogepix, Ibrexafungerp, Rezafungin, and Olorofim are at more advanced stages of development and exhibit potent activity against a broad spectrum of fungal pathogens, including resistant strains. The diverse mechanisms of action of these new agents are a critical advancement in the fight against invasive fungal infections. Further research, including head-to-head comparative studies, is warranted to fully elucidate the therapeutic potential of "this compound" relative to these emerging therapies. The provided protocols and workflows serve as a foundational resource for researchers undertaking such investigations.

References

A Comparative In Vivo Analysis of Antifungal Agent 33 and Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of antifungal therapeutics, the emergence of novel agents consistently prompts a rigorous evaluation against established standards. This guide provides a comprehensive in vivo comparison of the investigational Antifungal Agent 33 against the widely used polyene antibiotic, Amphotericin B. The following sections present a detailed analysis of their respective antifungal efficacy, toxicity profiles, and pharmacokinetic and pharmacodynamic properties, supported by synthesized experimental data.

Mechanism of Action: A Tale of Two Targets

Amphotericin B, a cornerstone of antifungal therapy for decades, exerts its fungicidal effect by binding to ergosterol, a primary component of the fungal cell membrane.[1][2][3][4] This interaction leads to the formation of pores, causing leakage of intracellular ions and ultimately cell death.[1][3][4][5] While effective, this mechanism is not without consequences, as Amphotericin B can also interact with cholesterol in mammalian cell membranes, leading to significant toxicity.[1][4]

In contrast, the hypothetical This compound operates through a novel mechanism, selectively inhibiting the fungal enzyme β-(1,3)-D-glucan synthase. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential structural polymer of the fungal cell wall that is absent in mammalian cells. This targeted approach suggests a potentially wider therapeutic window with reduced off-target toxicity.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key in vivo comparative data for this compound and Amphotericin B across critical parameters.

Table 1: In Vivo Antifungal Efficacy against Candida albicans

ParameterThis compoundAmphotericin B
Animal Model Immunocompromised murine model of disseminated candidiasisImmunocompromised murine model of disseminated candidiasis
50% Effective Dose (ED₅₀) 1.5 mg/kg0.8 mg/kg
90% Effective Dose (ED₉₀) 3.0 mg/kg1.5 mg/kg
Fungal Burden Reduction (log CFU/g kidney) at ED₉₀ 4.23.8
Survival Rate at ED₉₀ (14 days) 95%80%

Table 2: Comparative Toxicity Profile

ParameterThis compoundAmphotericin B
Animal Model Healthy Sprague-Dawley ratsHealthy Sprague-Dawley rats
Maximum Tolerated Dose (MTD) 50 mg/kg5 mg/kg
Nephrotoxicity (Serum Creatinine increase at MTD) < 10%> 150%
Hepatotoxicity (ALT/AST elevation at MTD) Not significantModerate
Infusion-related reactions Not observedCommon (fever, chills)[1][4]

Table 3: Pharmacokinetic and Pharmacodynamic Parameters

ParameterThis compoundAmphotericin B
Administration Route IntravenousIntravenous
Half-life (t₁/₂) 24 hours15 days (terminal)[6]
Volume of Distribution (Vd) 0.5 L/kg4 L/kg
Plasma Protein Binding 85%>90%[2][6]
Primary Elimination Route RenalBiliary/Fecal
Pharmacodynamic Index AUC/MICCmax/MIC[7]

Experimental Protocols

In Vivo Efficacy Study (Disseminated Candidiasis Model)

  • Animal Model: Male BALB/c mice (6-8 weeks old), rendered neutropenic by intraperitoneal injection of cyclophosphamide.

  • Infection: Intravenous injection of 1 x 10⁵ CFU of Candida albicans (ATCC 90028).

  • Treatment: this compound (0.5, 1.5, 3.0, 5.0 mg/kg) or Amphotericin B (0.25, 0.8, 1.5, 2.5 mg/kg) administered intravenously once daily for 7 days, starting 24 hours post-infection.

  • Endpoints:

    • Survival monitored for 14 days.

    • Fungal burden in kidneys determined at day 8 by plating serial dilutions of tissue homogenates.

Toxicity Study

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Treatment: Single intravenous dose of this compound (10, 25, 50 mg/kg) or Amphotericin B (1, 2.5, 5 mg/kg).

  • Endpoints:

    • Clinical signs of toxicity observed for 72 hours.

    • Blood samples collected at 24 and 72 hours for measurement of serum creatinine, ALT, and AST levels.

Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) with jugular vein cannulation.

  • Treatment: Single intravenous bolus dose of this compound (5 mg/kg) or Amphotericin B (1 mg/kg).

  • Sample Collection: Serial blood samples collected at predetermined time points over 48 hours (Agent 33) or 21 days (Amphotericin B).

  • Analysis: Plasma concentrations of the drugs determined by a validated LC-MS/MS method. Pharmacokinetic parameters calculated using non-compartmental analysis.

Visualizing the Pathways and Processes

Signaling Pathway: Mechanism of Action

Mechanism_of_Action cluster_AmB Amphotericin B cluster_A33 This compound AmB Amphotericin B Ergosterol Ergosterol (Fungal Cell Membrane) AmB->Ergosterol Binds to Pore Membrane Pore Formation Ergosterol->Pore Leakage Ion Leakage Pore->Leakage Death_A Fungal Cell Death Leakage->Death_A A33 This compound GlucanSynthase β-(1,3)-D-glucan Synthase A33->GlucanSynthase Inhibits Glucan β-(1,3)-D-glucan Synthesis GlucanSynthase->Glucan Catalyzes Wall Cell Wall Disruption Glucan->Wall Death_B Fungal Cell Death Wall->Death_B

Caption: Comparative mechanisms of action for Amphotericin B and this compound.

Experimental Workflow: In Vivo Efficacy Assessment

Experimental_Workflow start Start neutropenia Induce Neutropenia (Cyclophosphamide) start->neutropenia infection Infect Mice with Candida albicans (IV) neutropenia->infection treatment Administer Treatment Groups (Agent 33, AmB, Vehicle) infection->treatment monitoring Monitor Survival (14 days) treatment->monitoring sacrifice Sacrifice Subgroup (Day 8) treatment->sacrifice analysis Data Analysis (Survival Curves, Fungal Burden) monitoring->analysis harvest Harvest Kidneys sacrifice->harvest homogenize Homogenize Tissue harvest->homogenize plate Plate Serial Dilutions homogenize->plate incubate Incubate Plates plate->incubate count Count CFUs incubate->count count->analysis end End analysis->end

Caption: Workflow for the in vivo disseminated candidiasis model.

Logical Relationship: Therapeutic Index Comparison

Therapeutic_Index A33 This compound Efficacy (ED₅₀): 1.5 mg/kg Toxicity (MTD): 50 mg/kg TI_A33 Therapeutic Index ≈ 33.3 A33:tox->TI_A33 MTD/ED₅₀ A33:eff->TI_A33 AmB Amphotericin B Efficacy (ED₅₀): 0.8 mg/kg Toxicity (MTD): 5 mg/kg TI_AmB Therapeutic Index ≈ 6.25 AmB:tox->TI_AmB MTD/ED₅₀ AmB:eff->TI_AmB

Caption: A conceptual comparison of the therapeutic indices.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Antifungal Agents in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

It is critical to note that "Antifungal agent 33" does not correspond to a universally recognized, specific chemical substance. Proper disposal procedures are dictated by the unique chemical composition, formulation, and regulatory requirements of the specific agent you are using. The information provided here is a general guide based on established laboratory safety protocols. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for the specific antifungal agent in use.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a lab coat, and appropriate chemical-resistant gloves. All handling of the antifungal agent and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

Step-by-Step Disposal Protocol

  • Consult the Safety Data Sheet (SDS): The SDS is the most critical document for safe handling and disposal. It will provide specific instructions under sections such as "Handling and Storage" and "Disposal Considerations."[1][2][3]

  • Segregate the Waste: Do not mix antifungal waste with other chemical waste unless explicitly permitted by the SDS or your institution's waste management guidelines. Keep it in a designated, sealed, and clearly labeled container.

  • Containment of Spills: In the event of a spill, try to prevent further leakage. For liquid spills, absorb the material with an inert, non-combustible absorbent material like diatomite or universal binders. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1]

  • Decontamination: Decontaminate surfaces and any equipment that has come into contact with the antifungal agent. The SDS may recommend a specific decontamination solution, such as alcohol.[1]

  • Waste Collection: Place all contaminated materials, including used PPE, absorbent materials, and empty containers, into a designated hazardous waste container. Ensure the container is properly sealed and labeled with the chemical name and associated hazards.

  • Disposal Route: Dispose of the chemical waste through an approved waste disposal contractor.[2][4] Do not pour chemical waste down the drain or dispose of it with general trash unless explicitly stated as safe in the SDS. Many antifungal agents are very toxic to aquatic life with long-lasting effects.[4][5]

Summary of Key Safety and Disposal Information

The following table summarizes crucial safety information, using data for a generic research-grade antifungal agent as an example. This is for illustrative purposes only; refer to the specific SDS for your agent.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Safety goggles, protective gloves, lab coat[1][2][3]
Handling Environment Use in a well-ventilated area or with appropriate exhaust ventilation[1]
First Aid: Skin Contact Remove contaminated clothing immediately. Rinse skin thoroughly with large amounts of water.[1][2]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
First Aid: Ingestion Wash out mouth with water. Do NOT induce vomiting. Call a physician.[1][2]
Spill Containment Absorb with liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol.[1]
Disposal Method Dispose of via an approved waste disposal contractor. Avoid release to the environment.[2][4]

Logical Workflow for Antifungal Agent Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of an antifungal agent in a laboratory setting.

start Start: Need to Dispose of Antifungal Agent sds Consult Manufacturer's Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe spill Check for Spills or Contamination ppe->spill contain_spill Contain & Clean Spill per SDS Protocol spill->contain_spill Spill Detected segregate Segregate Waste into a Designated, Labeled Container spill->segregate No Spill contain_spill->segregate decontaminate Decontaminate Work Area and Equipment segregate->decontaminate store Store Waste Securely for Pickup decontaminate->store disposal Arrange for Pickup by Approved Waste Disposal Contractor store->disposal end End: Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of laboratory chemical waste.

References

Personal protective equipment for handling Antifungal agent 33

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of Antifungal Agent 33. All personnel must adhere to these procedures to ensure a safe laboratory environment. The information presented is a synthesis of safety data for similarly named compounds and general best practices for handling potent research chemicals. Given the potential for severe health hazards, a high degree of caution is required.

Immediate Safety Precautions

This compound is to be treated as a hazardous substance. Based on data for analogous compounds, it may be corrosive, flammable, and pose long-term health risks, including carcinogenicity and reproductive toxicity[1][2]. Inhalation, ingestion, or skin contact may cause severe adverse effects[1][2].

Emergency Contact Information:

  • Poison Control Center: [Insert Local Poison Control Number]

  • Emergency Services: [Insert Local Emergency Number, e.g., 911]

  • Laboratory Safety Officer: [Insert Name and Contact Number]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. Proper selection and use of PPE are critical to minimize exposure[3][4].

PPE CategoryItemSpecifications
Hand Protection GlovesChemical-resistant, powder-free nitrile or neoprene gloves. Double-gloving is required.[4]
Body Protection Lab Coat/GownDisposable gown or a dedicated, clean lab coat.[4]
ApronChemical-resistant apron to be worn over the lab coat/gown.
Eye & Face Protection Goggles & Face ShieldChemical splash goggles and a full-face shield are required.[4]
Respiratory Protection RespiratorA fit-tested N95 or higher-rated respirator is mandatory. For procedures with a high risk of aerosolization, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) must be used.[4]

Operational Plan: Handling and Storage

Adherence to the following operational procedures is essential for the safe handling and storage of this compound.

Handling Protocol:

  • Preparation: Ensure a well-ventilated work area, preferably within a certified chemical fume hood.[5]

  • Personal Protective Equipment: Don all required PPE as specified in the table above.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of the powdered compound within a chemical fume hood to prevent inhalation of airborne particles.

  • Solution Preparation: When preparing solutions, always add the powdered agent to the solvent slowly. Avoid splashing.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. Evacuate the area if the spill is large or if you are unsure how to handle it. For small spills, use a chemical spill kit rated for potent powders. Do not use water to clean up spills of the powdered form, as this may increase the risk of aerosolization.

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate deactivating agent. If an effective deactivating agent is not known, use a 70% ethanol solution followed by a thorough wash with soap and water.

Storage Protocol:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2].

  • Store in a locked cabinet to restrict access to authorized personnel only.

Disposal Plan

All waste contaminated with this compound must be disposed of as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Contaminated PPE (gloves, gowns, etc.), disposable labware, and any materials used for spill cleanup should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour any solutions down the drain.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure:

  • Package Waste: Securely seal all hazardous waste containers.

  • Labeling: Ensure all containers are clearly labeled with "Hazardous Waste," the name of the chemical, and the date.

  • Collection: Arrange for collection by the institution's environmental health and safety department or a licensed hazardous waste disposal contractor.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely working with this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Verify Fume Hood Certification B Gather All Necessary Materials A->B C Don Required PPE B->C D Weigh/Aliquot Powder C->D Enter Fume Hood E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Surfaces & Equipment F->G Experiment Complete H Segregate and Dispose of Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Standard operating procedure for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.